Piperlotine D
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-19-13-10-12(11-14(20-2)16(13)21-3)6-7-15(18)17-8-4-5-9-17/h6-7,10-11H,4-5,8-9H2,1-3H3/b7-6- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFKYDTUEMTUNY-SREVYHEPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\C(=O)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolating Piperlotine D from Piper Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of Piperlotine D, a naturally occurring compound found in Piper lolot and Piper sarmentosum[1]. While specific literature detailing the isolation of this compound is limited, this document outlines a robust workflow extrapolated from established protocols for the isolation of analogous piperidine alkaloids, such as piperine, from various Piper species. The described methods cover extraction, purification, and analytical characterization, providing a solid foundation for researchers undertaking the isolation of this target compound.
Overview of Piper Species and this compound
The genus Piper is a rich source of structurally diverse secondary metabolites, many of which exhibit significant biological activities[2][3]. This compound, with the molecular formula C16H21NO4, belongs to the family of piperidine alkaloids[1]. The isolation of such compounds is a critical first step in drug discovery and development, enabling further investigation into their pharmacological properties.
General Isolation Workflow
The isolation of this compound from plant material typically follows a multi-step process involving extraction, fractionation, and purification. The general workflow is depicted below.
Caption: General workflow for the isolation of this compound.
Experimental Protocols
Plant Material Preparation
Fresh plant material (Piper lolot or Piper sarmentosum) should be thoroughly washed and dried in a shaded, well-ventilated area to prevent the degradation of phytochemicals. Once dried, the material is ground into a fine powder to increase the surface area for efficient solvent extraction.
Extraction of this compound
The selection of an appropriate extraction method and solvent is crucial for maximizing the yield of the target compound. Based on protocols for similar alkaloids like piperine, Soxhlet and reflux extraction are highly effective[4][5].
Protocol 1: Soxhlet Extraction
-
Place approximately 50 g of the dried, powdered plant material into a cellulose thimble.
-
Insert the thimble into the main chamber of the Soxhlet extractor.
-
Fill a round-bottom flask with a suitable organic solvent (e.g., ethanol, methanol, or dichloromethane) to about two-thirds of its volume. Dichloromethane has been shown to be effective for piperine extraction[4].
-
Assemble the Soxhlet apparatus and heat the solvent to its boiling point.
-
Allow the extraction to proceed for 6-8 hours, or until the solvent in the siphon arm runs clear.
-
After extraction, cool the apparatus and collect the crude extract from the round-bottom flask.
-
Concentrate the extract under reduced pressure using a rotary evaporator to obtain a viscous residue.
Protocol 2: Reflux Extraction
-
Place 50 g of the dried, powdered plant material in a round-bottom flask.
-
Add 500 mL of a suitable solvent (e.g., ethanol or methanol).
-
Attach a condenser to the flask and heat the mixture to the boiling point of the solvent.
-
Maintain a gentle reflux for 4-6 hours.
-
After cooling, filter the mixture to separate the plant debris from the extract.
-
Wash the residue with a small amount of fresh solvent to ensure complete recovery of the extract.
-
Combine the filtrates and concentrate using a rotary evaporator.
Purification of this compound
The crude extract will contain a mixture of compounds. Purification is essential to isolate this compound. Recrystallization and column chromatography are common and effective methods.
Protocol 3: Recrystallization
-
Dissolve the crude extract in a minimal amount of a hot solvent in which this compound is soluble (e.g., acetone or ethanol).
-
If insoluble impurities are present, filter the hot solution.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by filtration, washing them with a small amount of cold solvent to remove any adhering impurities.
-
Repeat the recrystallization process until a pure compound is obtained, which can be verified by thin-layer chromatography (TLC)[6].
Protocol 4: Column Chromatography
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the slurry.
-
Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the top of the column.
-
Elute the column with a solvent system of increasing polarity (e.g., a gradient of hexane and ethyl acetate).
-
Collect fractions and monitor them by TLC to identify those containing this compound.
-
Combine the pure fractions and evaporate the solvent to yield the isolated compound.
Analytical Characterization
Once isolated, the identity and purity of this compound must be confirmed using various analytical techniques.
| Analytical Technique | Purpose | Typical Parameters/Expected Results |
| Thin-Layer Chromatography (TLC) | Purity assessment and monitoring of purification progress. | A single spot with a consistent Rf value under different solvent systems indicates high purity[4][7]. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and purity determination. | A single, sharp peak in the chromatogram. Purity can be calculated from the peak area[8][9]. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and determination of molecular weight. | Provides the mass-to-charge ratio of the compound, confirming its molecular weight of 291.34 g/mol [1][6]. |
| UV-Visible Spectroscopy | Preliminary identification based on chromophores. | The UV spectrum will show characteristic absorption maxima. For piperine, a similar compound, the maximum wavelength is around 343 nm[6]. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. | The IR spectrum will show characteristic peaks for functional groups present in this compound, such as C=O (amide), C=C (alkene), and C-O-C (ether)[6]. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation. | 1H and 13C NMR spectra provide detailed information about the chemical structure, including the connectivity of atoms. |
Signaling Pathways and Logical Relationships
While the specific signaling pathways modulated by this compound are a subject for further research, the general approach to identifying such pathways is outlined below.
Caption: Workflow for investigating the biological activity of this compound.
Conclusion
The isolation of this compound from Piper species can be successfully achieved by adapting well-established protocols for similar alkaloids. A systematic approach involving efficient extraction, multi-step purification, and comprehensive analytical characterization is key to obtaining a pure sample for further pharmacological investigation. This guide provides the necessary technical details and workflows to support researchers in this endeavor.
References
- 1. This compound | C16H21NO4 | CID 2288517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antifungal Compounds from Piper Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Piper Species: A Comprehensive Review on Their Phytochemistry, Biological Activities and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]
- 5. magistralbr.caldic.com [magistralbr.caldic.com]
- 6. jurnalfkip.unram.ac.id [jurnalfkip.unram.ac.id]
- 7. A rapid method for isolation of piperine from the fruits of Piper nigrum Linn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characteristics, Biological Properties and Analytical Methods of Piperine: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
The Intricate Path to Unveiling Novel Piperlotine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation central to the structural elucidation of novel piperlotine alkaloids. As a class of piperidine-containing natural products, piperlotine alkaloids and their analogues are of significant interest to the pharmaceutical industry due to their diverse biological activities. This document outlines the key experimental workflows, from isolation to spectroscopic analysis, and presents a plausible signaling pathway based on the known bioactivities of related compounds.
The Quest for Novelty: Isolation and Purification
The initial and one of the most critical phases in the discovery of novel natural products is the isolation and purification of the target compounds from their natural source, typically plants of the Piper genus or related species. The following experimental workflow outlines a general yet effective approach.
Experimental Workflow for Isolation and Purification
Caption: A generalized workflow for the isolation and purification of novel piperlotine alkaloids.
Deciphering the Molecular Architecture: Spectroscopic and Spectrometric Analysis
Once a putative novel piperlotine alkaloid has been isolated in its pure form, a combination of spectroscopic and spectrometric techniques is employed to determine its chemical structure.
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is indispensable for determining the molecular formula of a novel compound. Electrospray ionization (ESI) is a commonly used soft ionization technique that provides the mass of the protonated molecule [M+H]+.
Table 1: Representative Mass Spectrometry Data for a Novel Piperidine Alkaloid
| Parameter | Value |
| Ionization Mode | ESI+ |
| High-Resolution MS (m/z) | Found: 314.3022, Calculated for C19H40NO2+: 314.3054 |
| Molecular Formula | C19H39NO2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. A suite of 1D and 2D NMR experiments are conducted to piece together the connectivity of atoms.
-
¹H NMR: Provides information about the number of different types of protons and their neighboring protons.
-
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.
-
DEPT-135: Differentiates between CH, CH₂, and CH₃ groups.
-
COSY (Correlation Spectroscopy): Shows which protons are coupled to each other, typically through two or three bonds.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting different parts of the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals the spatial proximity of protons, which is vital for determining the stereochemistry of the molecule.
Due to the difficulty in accessing full datasets for newly discovered compounds, the following tables present representative ¹H and ¹³C NMR data for a well-characterized piperidine alkaloid, which serves as an illustrative example.
Table 2: Representative ¹H NMR Data (500 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| H-2 | 3.10 | m | - |
| H-3 | 3.85 | m | - |
| H-4a | 1.90 | m | - |
| H-4e | 1.65 | m | - |
| H-5a | 1.50 | m | - |
| H-5e | 1.75 | m | - |
| H-6 | 2.80 | m | - |
| N-CH₃ | 2.35 | s | - |
| Side Chain | ... | ... | ... |
Table 3: Representative ¹³C NMR Data (125 MHz, CDCl₃)
| Position | Chemical Shift (δ) ppm |
| C-2 | 60.5 |
| C-3 | 68.2 |
| C-4 | 32.1 |
| C-5 | 25.8 |
| C-6 | 55.4 |
| N-CH₃ | 42.3 |
| Side Chain | ... |
X-ray Crystallography
When a suitable single crystal of the novel alkaloid can be grown, X-ray crystallography provides an unambiguous determination of the three-dimensional structure, including the absolute stereochemistry.
Experimental Protocols
General Protocol for Alkaloid Extraction and Isolation
-
Preparation of Plant Material: The air-dried and powdered plant material (e.g., 500 g of bark) is soaked in a dilute ammonia solution (e.g., 0.25%) to liberate the free base form of the alkaloids.
-
Solvent Extraction: The basified plant material is then repeatedly extracted with an organic solvent such as dichloromethane (CH₂Cl₂). The organic extracts are combined and concentrated under reduced pressure.
-
Acid-Base Extraction: The concentrated organic extract is then subjected to an acid-base extraction. The alkaloids are extracted into an acidic aqueous solution (e.g., 1% HCl), leaving non-basic compounds in the organic layer. The aqueous layer is then basified with a strong base (e.g., concentrated ammonia) and the alkaloids are re-extracted into an organic solvent (e.g., CH₂Cl₂).
-
Drying and Evaporation: The final organic extract is dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude alkaloid extract.
-
Chromatographic Purification: The crude extract is then subjected to flash column chromatography on silica gel using a suitable solvent system (e.g., a mixture of dichloromethane, ethyl acetate, and diethylamine). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds of interest are combined and may require further purification by preparative high-performance liquid chromatography (HPLC).
Protocol for NMR Analysis
-
Sample Preparation: A pure sample of the isolated alkaloid (typically 1-5 mg) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube.
-
1D NMR Spectra Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).
-
2D NMR Spectra Acquisition: A series of 2D NMR experiments (COSY, HSQC, HMBC, and NOESY) are performed to establish correlations between protons and carbons.
-
Data Analysis: The chemical shifts, coupling constants, and correlations from all NMR spectra are analyzed to piece together the planar structure and relative stereochemistry of the novel alkaloid.
Biological Activity and Plausible Signaling Pathways
While the specific biological activities and mechanisms of action of novel piperlotine alkaloids are often yet to be fully elucidated, insights can be gained from structurally related compounds. For instance, the parent alkaloid, cassine, has been reported to exhibit anti-inflammatory and anticholinesterase activities.[1][2][3] The anti-inflammatory effects of some natural products have been linked to the inhibition of the NF-κB signaling pathway and modulation of transient receptor potential (TRP) channels, specifically TRPV1 and TRPA1.
Plausible Signaling Pathway for Anti-Inflammatory Action
Caption: A plausible signaling pathway for the anti-inflammatory effects of a novel piperlotine alkaloid.
This guide provides a foundational understanding of the processes involved in the structural elucidation of novel piperlotine alkaloids. The combination of meticulous isolation techniques and comprehensive spectroscopic analysis is paramount to accurately defining the chemical structures of these potentially therapeutic natural products. Further research into the specific biological targets and signaling pathways of these novel compounds will undoubtedly pave the way for future drug development endeavors.
References
The Architecture of Pungency: A Technical Guide to the Biosynthesis of Piperlotines in Plants
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the intricate biosynthetic pathway of piperlotines, a class of bioactive alkaloids found in various Piper species. Drawing upon extensive research into the closely related and well-studied piperamides, particularly piperine, this document elucidates the key enzymatic steps, precursor pathways, and regulatory mechanisms that govern the production of these valuable secondary metabolites. The promiscuity of key enzymes in this pathway is highlighted as a crucial factor in the structural diversity of piperlotines, offering significant opportunities for bioengineering and drug discovery.
The Core Biosynthetic Blueprint: A Convergence of Two Major Metabolic Pathways
The biosynthesis of piperlotines is a testament to the metabolic ingenuity of plants, converging two primary metabolic routes: the phenylpropanoid pathway and the lysine catabolism pathway . These pathways respectively supply the acyl-CoA and amine moieties that form the characteristic amide bond of piperlotines. The final, crucial condensation step is orchestrated by a versatile family of enzymes known as BAHD acyltransferases.
The Phenylpropanoid Pathway: Forging the Acyl-CoA Backbone
The journey to the acyl component of piperlotines begins with the amino acid L-phenylalanine. Through a series of enzymatic reactions, L-phenylalanine is converted into a variety of hydroxycinnamoyl-CoA esters. A key intermediate for many piperamides, including piperine, is piperoyl-CoA. The formation of this precursor involves several steps, including the activity of phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and 4-coumarate-CoA ligase (4CL). The diversity of acyl-CoA precursors available in Piper species is a primary contributor to the structural variety of piperlotines.
Lysine Catabolism: Providing the Amine Nucleophile
The amine component of many piperlotines, typically a heterocyclic amine like piperidine or pyrrolidine, or a simple alkylamine, is derived from the essential amino acid L-lysine. The catabolism of lysine to cadaverine, a key precursor to piperidine, is initiated by the enzyme lysine decarboxylase. Subsequent oxidative deamination and cyclization steps lead to the formation of the piperidine ring. The availability of different amine precursors from lysine and other amino acid catabolic pathways is another critical determinant of the final piperlotine structure.
The Final Assembly: BAHD Acyltransferases at the Helm
The final step in piperlotine biosynthesis is the condensation of an acyl-CoA ester from the phenylpropanoid pathway with an amine from the lysine catabolism pathway. This reaction is catalyzed by enzymes belonging to the BAHD acyltransferase superfamily. In Piper nigrum, two key enzymes have been identified: piperine synthase , which shows high specificity for piperoyl-CoA and piperidine, and piperamide synthase , a more promiscuous enzyme that can accept a wider range of acyl-CoA and amine substrates. This enzymatic flexibility is believed to be responsible for the synthesis of a diverse array of piperamides, including various piperlotines, within the same plant.
Quantitative Insights into Piperamide Biosynthesis
Quantitative data on the biosynthesis of piperamides provides valuable information for understanding the efficiency of the pathway and for metabolic engineering efforts. While data specifically for piperlotines is scarce, studies on the closely related piperine offer important benchmarks.
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Plant Source | Reference |
| Piperine Synthase | Piperoyl-CoA | 3.2 ± 0.5 | 0.85 ± 0.05 | Piper nigrum | [1] |
| Piperine Synthase | Piperidine | 1200 ± 200 | 0.85 ± 0.05 | Piper nigrum | [1] |
Table 1: Kinetic Parameters of Piperine Synthase from Piper nigrum
| Piperamide | Concentration (mg/g dry weight) | Plant Species | Tissue | Reference |
| Piperine | 20-50 | Piper nigrum | Fruit | [2] |
| Piperlongumine | 1-5 | Piper longum | Fruit | [2] |
| Piperine | 0.1-1.0 | Piper longum | Root | [3] |
| Piperine | Present | Piper longum | Leaf (Female) | [3] |
Table 2: Representative Concentrations of Major Piperamides in Piper Species
Experimental Protocols for Elucidating Piperlotine Biosynthesis
The study of piperlotine biosynthesis employs a range of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.
Heterologous Expression and Purification of BAHD Acyltransferases
This protocol describes the expression of a candidate BAHD acyltransferase in Escherichia coli and its subsequent purification for in vitro characterization.
1. Gene Cloning and Vector Construction:
- Amplify the full-length coding sequence of the candidate BAHD acyltransferase from Piper sp. cDNA using PCR with gene-specific primers.
- Clone the PCR product into a suitable expression vector (e.g., pET-28a(+) for an N-terminal His-tag) using restriction enzyme digestion and ligation or a seamless cloning method.
- Verify the construct by Sanger sequencing.
2. Heterologous Expression in E. coli:
- Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).
- Grow a 10 mL overnight pre-culture in LB medium containing the appropriate antibiotic at 37°C.
- Inoculate 1 L of LB medium with the pre-culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
- Continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-24 hours to improve protein solubility.
3. Protein Purification:
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.
- Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT, and protease inhibitors).
- Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
- Apply the supernatant to a pre-equilibrated Ni-NTA affinity chromatography column.
- Wash the column with wash buffer (lysis buffer with 20 mM imidazole).
- Elute the His-tagged protein with elution buffer (lysis buffer with 250 mM imidazole).
- Analyze the purified protein by SDS-PAGE to assess purity and size.
- Desalt and exchange the buffer of the purified protein using a desalting column or dialysis into a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10% glycerol, 1 mM DTT).
In Vitro Enzyme Assays for BAHD Acyltransferases
This protocol outlines a method to determine the activity and substrate specificity of a purified BAHD acyltransferase.
1. Reaction Mixture Preparation:
- Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 8.0).
- Prepare stock solutions of various acyl-CoA donors (e.g., piperoyl-CoA, cinnamoyl-CoA, feruloyl-CoA) and amine acceptors (e.g., piperidine, pyrrolidine, isobutylamine) in appropriate solvents.
2. Enzyme Assay:
- In a microcentrifuge tube, combine the reaction buffer, an acyl-CoA donor (e.g., 50 µM final concentration), and an amine acceptor (e.g., 1 mM final concentration).
- Pre-incubate the mixture at the desired reaction temperature (e.g., 30°C) for 5 minutes.
- Initiate the reaction by adding the purified BAHD acyltransferase (e.g., 1-5 µg).
- Incubate the reaction for a specific time (e.g., 30-60 minutes) at the reaction temperature.
- Stop the reaction by adding an equal volume of ice-cold acetonitrile or by acidifying with an acid like formic acid.
- Include control reactions without the enzyme or without one of the substrates.
3. Product Analysis by LC-MS:
- Centrifuge the terminated reaction mixture to pellet any precipitated protein.
- Analyze the supernatant by reverse-phase HPLC or UPLC coupled to a mass spectrometer to detect and quantify the piperlotine product.
LC-MS/MS Analysis for Piperlotine Quantification
This protocol provides a general framework for the quantitative analysis of piperlotines in plant extracts using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
1. Sample Preparation:
- Grind the plant tissue (e.g., leaves, roots, fruits) to a fine powder in liquid nitrogen.
- Extract the powdered tissue with a suitable solvent (e.g., methanol or ethanol) using sonication or shaking.
- Centrifuge the extract to pellet the debris.
- Filter the supernatant through a 0.22 µm syringe filter before LC-MS/MS analysis.
2. LC-MS/MS Conditions:
- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) system.
- Column: A C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
- Mobile Phase A: Water with 0.1% formic acid.
- Mobile Phase B: Acetonitrile with 0.1% formic acid.
- Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time (e.g., 5% to 95% B in 15 minutes).
- Flow Rate: 0.3-0.5 mL/min.
- Column Temperature: 30-40°C.
- Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
- Ionization Mode: Electrospray ionization (ESI) in positive mode.
- Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. For each piperlotine, at least two specific precursor-to-product ion transitions should be monitored.
- Source Parameters: Optimize ion source parameters such as capillary voltage, gas flow, and temperature for maximum sensitivity.
3. Quantification:
- Prepare a calibration curve using authentic standards of the piperlotines of interest.
- Quantify the piperlotines in the plant extracts by comparing their peak areas to the calibration curve.
Visualizing the Molecular Machinery: Pathways and Workflows
The Core Biosynthetic Pathway of Piperlotines
Caption: The core biosynthetic pathway of piperlotines.
Experimental Workflow for Enzyme Characterization
Caption: Workflow for the characterization of a BAHD acyltransferase.
Regulatory Logic of Piperlotine Diversity
Caption: Regulatory network influencing piperlotine diversity.
References
Initial Pharmacological Screening of Piperlongumine and its Derivatives: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
October 30, 2025
Executive Summary
This technical guide provides a comprehensive overview of the initial pharmacological screening of Piperlongumine (PL), a naturally occurring alkaloid with significant therapeutic potential. Due to the limited availability of specific data on "Piperlongumine D," this document focuses on the extensive research conducted on its parent compound, Piperlongumine, and its analogous derivatives. This guide details the diverse biological activities of Piperlongumine, its primary mechanisms of action, and standardized protocols for its pharmacological evaluation. Quantitative data from various studies are presented in structured tables for comparative analysis, and key signaling pathways modulated by Piperlongumine are visualized using Graphviz diagrams.
Introduction to Piperlongumine
Piperlongumine, also known as piplartine, is a natural alkaloid and amide found in the fruits and roots of the long pepper (Piper longum L.)[1]. It has been traditionally used in Ayurvedic and Chinese medicine for its diverse therapeutic benefits[2]. Modern pharmacological screening has revealed its potent bioactivities, including anticancer, anti-inflammatory, antiplatelet, and senolytic properties. A significant feature of Piperlongumine is its ability to selectively target cancer cells while exhibiting minimal toxicity to normal cells, making it a promising candidate for further drug development[2][3].
The primary mechanism of action for Piperlongumine is the induction of reactive oxygen species (ROS) within cancer cells[4][5]. This selective increase in oxidative stress disrupts cellular homeostasis and triggers downstream signaling pathways that lead to cell cycle arrest and apoptosis[1].
Core Pharmacological Activities
Anticancer Activity
Piperlongumine has demonstrated broad-spectrum anticancer activity against a variety of human cancer cell lines, including those of the breast, colon, lung, prostate, and pancreas[1][5]. Its cytotoxic effects are primarily mediated through the generation of ROS, which leads to DNA damage and the activation of apoptotic pathways[1][5].
Anti-inflammatory Activity
Piperlongumine exhibits significant anti-inflammatory properties by modulating key inflammatory pathways. It has been shown to inhibit the activation of the NF-κB signaling pathway, a central regulator of inflammation[1]. Additionally, Piperlongumine can suppress the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2)[6].
Antiplatelet Activity
Initial studies have indicated that Piperlongumine and its derivatives possess antiplatelet aggregation properties. This effect is attributed to the inhibition of pathways involved in platelet activation and aggregation, such as those induced by ADP and arachidonic acid[7].
Senolytic Activity
Recent research has identified Piperlongumine as a senolytic agent, meaning it can selectively induce apoptosis in senescent cells. This has significant implications for age-related diseases and cancer, as senescent cells are known to contribute to these conditions.
Mechanism of Action: Key Signaling Pathways
Piperlongumine's pharmacological effects are orchestrated through the modulation of several critical intracellular signaling pathways. The induction of ROS is a central event that triggers these downstream effects.
Reactive Oxygen Species (ROS) Generation
The selective accumulation of ROS in cancer cells is a hallmark of Piperlongumine's anticancer activity. This is thought to be due to cancer cells' higher basal ROS levels and compromised antioxidant defense mechanisms compared to normal cells. The elevated ROS leads to oxidative damage to proteins, lipids, and DNA, ultimately triggering apoptotic cell death.
NF-κB Signaling Pathway
The NF-κB pathway is a crucial regulator of inflammation, cell survival, and proliferation. Piperlongumine has been shown to inhibit this pathway by preventing the degradation of IκBα, which in turn sequesters the NF-κB p65 subunit in the cytoplasm, inhibiting its nuclear translocation and transcriptional activity[1][6][8].
References
- 1. Piperlongumine induces apoptosis and autophagy via the PI3K/Akt/mTOR pathway in KB human cervical cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperlongumine Induces Reactive Oxygen Species (ROS)-dependent Downregulation of Specificity Protein Transcription Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Piperlongumine induces apoptosis and autophagy in human lung cancer cells through inhibition of PI3K/Akt/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Characterization of Novel Piper Amides
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, characterization, and biological evaluation of novel piper amides. Derived from naturally occurring alkaloids, primarily piperine from Piper nigrum (black pepper), these compounds have emerged as a versatile scaffold in drug discovery, exhibiting a wide range of pharmacological activities. This document details the synthetic strategies, analytical methodologies, and therapeutic potential of this promising class of molecules.
Introduction to Piper Amides
Piper amides are a class of alkaloids characterized by a piperidine or other amine moiety linked to a carboxylic acid through an amide bond. The most well-known example is piperine, responsible for the pungency of black pepper.[1][2] The structural diversity and biological activity of naturally occurring piper amides have spurred significant research into the synthesis of novel derivatives with enhanced therapeutic properties.[3] Chemical modification of the piperine scaffold has proven to be a successful strategy for augmenting its biological activity and creating new therapeutic opportunities.[4] These synthetic analogs have shown potential as anti-infective, anti-inflammatory, and anticancer agents.[4][5][6]
General Strategies for Discovery and Synthesis
The development of new piper amides often begins with the isolation of piperine from natural sources, followed by semi-synthesis to create a library of analogs.
2.1. Extraction and Isolation of Piperine Piperine is typically extracted from the dried, ground fruits of Piper nigrum. A common method is accelerated solvent extraction using ethyl acetate.[7] One modified procedure reported a 6.43% yield of pure piperine based on the dry weight of the black pepper seeds.[5]
2.2. Semi-Synthesis of Piper Amide Analogs A prevalent semi-synthetic route involves a two-step process: the saponification (alkaline hydrolysis) of piperine to yield piperic acid, followed by the coupling of piperic acid with various amines to form novel amides.[4][5]
-
Step 1: Saponification of Piperine: Piperine is refluxed with ethanolic potassium hydroxide (KOH) to hydrolyze the amide bond, yielding the potassium salt of piperic acid.[8] This is then acidified to produce piperic acid.[5]
-
Step 2: Amide Formation: The carboxylic acid group of piperic acid is activated, often by converting it to an acid chloride using thionyl chloride (SOCl₂).[8] The resulting piperoyl chloride is then reacted with a selected amine (e.g., substituted anilines, amino acid esters) in the presence of a base like triethylamine (Et₃N) to yield the final N-substituted piper amide derivative.[4][8]
This modular approach allows for the systematic modification of the amine portion of the molecule, enabling the exploration of structure-activity relationships (SAR).
Characterization of New Piper Amides
The structural elucidation of newly synthesized piper amides is crucial and relies on a combination of spectroscopic techniques. All synthesized amides are typically characterized by Infrared (IR) spectroscopy, Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS).[4][9]
-
¹H and ¹³C NMR: Provides detailed information about the carbon-hydrogen framework. For example, piperine itself shows characteristic piperidine ¹H chemical shifts around 1.53-3.57 ppm and a ¹³C chemical shift for the amide carbon at 165.3 ppm. Its hydrolysis product, piperic acid, displays a characteristic carboxylic acid ¹³C signal at 167.9 ppm.[5]
-
Mass Spectrometry (MS): Confirms the molecular weight of the new compounds. High-resolution mass spectrometry (HRMS) can determine the elemental composition.[10]
-
Infrared (IR) Spectroscopy: Identifies key functional groups, such as the amide C=O stretch.
Biological Activities and Therapeutic Potential
Novel piper amides have been investigated for a multitude of biological activities, demonstrating their potential in treating a wide array of diseases.
4.1. Anticancer Activity Numerous piperine-based amides and ureas have been synthesized and evaluated as potential anticancer agents.[4] They have shown activity against various cancer cell lines, including triple-negative breast cancer (MDA-MB-231), ovarian cancer (A2780CP), and hepatocellular carcinoma (HepG2).[4]
One promising mechanism of action is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[4] The urea derivative 8q (structure detailed in the source) was identified as a potent inhibitor of VEGFR-2 and induced apoptosis in breast cancer cells.[4] Other piperazine amide derivatives have also demonstrated significant cytotoxic effects on MDA-MB-231 cells by inducing apoptosis and causing cell cycle arrest at the G0/G1 phase.[11]
4.2. Anti-Infective Activities Piper amide analogs have shown potent activity against various pathogens.
-
Antitrypanosomal and Antimalarial: A semi-synthesized 2,5-dimethoxy-substituted phenyl piperamide exhibited significantly more potent activity against Trypanosoma brucei rhodesiense and the 3D7 strain of Plasmodium falciparum than piperine itself, with no associated cytotoxicity to mammalian cells.[5]
-
Anti-SARS-CoV-2: The same 2,5-dimethoxy phenyl amide of piperine was found to inhibit the 3C-like main protease (3CLPro) of SARS-CoV-2, showing potency threefold greater than the control compound, rutin.[5][12]
-
Antibacterial: Synthesized piper amides have been found to be particularly active against Gram-positive bacteria like Staphylococcus aureus.[9]
4.3. Anti-inflammatory Activity New amide alkaloids isolated from Piper longum and Piper nigrum have demonstrated significant anti-inflammatory properties.[6][13] One compound inhibited the release of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells and significantly suppressed the expression of inflammatory factors such as PGE₂ and TNF-α.[13]
4.4. Other Activities Researchers have also identified piperidine-derived amides as potent inhibitors of the human soluble epoxide hydrolase (sEH) enzyme, which is involved in regulating lipid metabolism and inflammation.[14] Additionally, piperine derivatives have been synthesized as potential agonists for PPARγ, a key regulator of adipogenesis and glucose metabolism.[8]
Quantitative Data Summary
The biological activities of newly synthesized piper amides are quantified to establish their potency and selectivity. The half-maximal inhibitory concentration (IC₅₀) is a standard measure.
| Compound Class/Name | Target/Assay | Organism/Cell Line | IC₅₀ Value | Reference |
| Piperine (1) | Antitrypanosomal | T. b. rhodesiense | 60.13 ± 2.11 µM | [5] |
| Compound 5 (2,5-dimethoxy phenyl piperamide) | Antitrypanosomal | T. b. rhodesiense | 15.46 ± 3.09 µM | [5] |
| Piperine (1) | Antimalarial | P. falciparum (3D7) | 124.50 ± 1.50 µM | [5] |
| Compound 5 (2,5-dimethoxy phenyl piperamide) | Antimalarial | P. falciparum (3D7) | 24.55 ± 1.91 µM | [5] |
| Piperine (1) | Anti-SARS-CoV-2 | 3CLPro Protease | 178.4 ± 1.2 µM | [12] |
| Compound 5 (2,5-dimethoxy phenyl piperamide) | Anti-SARS-CoV-2 | 3CLPro Protease | 106.9 ± 1.2 µM | [12] |
| Urea Derivative 8q | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 18.7 µM | [4] |
| Piperine | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 47.8 µM | [4] |
| 5-Fluorouracil (5-FU) | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 38.5 µM | [4] |
| Urea Derivative 8q | VEGFR-2 Inhibition | Enzyme Assay | 251 nM | [4] |
| Compound 7 (from P. longum) | Anti-inflammatory (NO inhibition) | RAW 264.7 cells | 12.18 µM | [13] |
| Compound 3 (Piperazine amide derivative) | Anticancer (Cytotoxicity) | MDA-MB-231 (Breast) | 11.3 µM | [11] |
Detailed Experimental Protocols
6.1. Protocol for Semi-Synthesis of N-Aryl Piper Amides
This protocol is adapted from methodologies described for creating piperine analogs.[5][8]
-
Saponification of Piperine to Piperic Acid:
-
Dissolve piperine (e.g., 10 mmol) in ethanol.
-
Add a stoichiometric excess of potassium hydroxide (KOH) (e.g., 50 mmol).
-
Reflux the mixture for 12 hours.
-
Cool the mixture and collect the precipitated potassium piperiate salt by suction filtration.
-
Wash the salt with 95% ethanol until the pH is neutral.
-
Dissolve the salt in water and acidify with a strong acid (e.g., HCl) to precipitate piperic acid.
-
Filter, wash with water, and dry the piperic acid product.
-
-
Synthesis of N-Aryl Piper Amides:
-
Suspend piperic acid (e.g., 10 mmol) in dry dichloromethane (DCM).
-
Add an excess of thionyl chloride (SOCl₂) (e.g., 70 mmol) and reflux under a nitrogen atmosphere for 2 hours to form the acid chloride.
-
Remove excess thionyl chloride under reduced pressure.
-
Dissolve the resulting piperoyl chloride in dry DCM.
-
In a separate flask, dissolve the desired aryl amine (e.g., 12 mmol) and triethylamine (Et₃N) (e.g., 15 mmol) in dry DCM.
-
Add the acid chloride solution dropwise to the amine solution under ice-cooling.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
6.2. Protocol for In Vitro VEGFR-2 Inhibition Assay
This is a representative kinase inhibition assay protocol.[4]
-
Prepare a reaction buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).
-
Add the test compound (e.g., piper amide derivative 8q) at various concentrations to the wells of a microplate.
-
Add the VEGFR-2 enzyme to the wells.
-
Initiate the kinase reaction by adding the substrate (a suitable peptide) and ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Terminate the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate, often using a fluorescence- or luminescence-based detection method (e.g., ADP-Glo™ Kinase Assay).
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathways and Mechanisms of Action
Understanding the molecular targets and signaling pathways modulated by piper amides is critical for their development as therapeutic agents.
7.1. Inhibition of VEGFR-2 Signaling VEGFR-2 is a receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding its ligand (VEGF-A), VEGFR-2 dimerizes and autophosphorylates, triggering downstream signaling cascades, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, which promote endothelial cell proliferation, migration, and survival. Certain piper amides act as inhibitors of the VEGFR-2 kinase, blocking these downstream signals and thus inhibiting angiogenesis.
7.2. Modulation of Apoptosis Pathways Piperine and its derivatives can also induce apoptosis in cancer cells by modulating a complex network of signaling pathways. These include the activation of executioner caspases like caspase-3 and influencing key regulatory pathways such as MAPK, PI3K/Akt, and NF-κB, which collectively control cell survival and death.[4]
Conclusion and Future Directions
The piper amide scaffold represents a privileged structure in medicinal chemistry, with newly discovered derivatives showing significant promise across multiple therapeutic areas. The semi-synthetic accessibility starting from the natural product piperine allows for rapid generation of diverse chemical libraries for screening. Future research should focus on optimizing the potency and selectivity of these compounds, elucidating their mechanisms of action in greater detail, and evaluating their pharmacokinetic and toxicological profiles to advance the most promising candidates toward clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Natural inspired piperine-based ureas and amides as novel antitumor agents towards breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The bioactive amide alkaloids from the stems of Piper nigrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. dovepress.com [dovepress.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. ijpsr.com [ijpsr.com]
- 12. Semi-Synthesis of N-Aryl Amide Analogs of Piperine from Piper nigrum and Evaluation of Their Antitrypanosomal, Antimalarial, and Anti-SARS-CoV-2 Main Protease Activities [mdpi.com]
- 13. Eight new amide alkaloids from Piper Longum and their anti-inflammatory activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel piperidine-derived amide sEH inhibitors as mediators of lipid metabolism with improved stability - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Sources and Distribution of Piperlotine D
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Piperlotine D, a naturally occurring amide alkaloid. The document details its natural sources, distribution within the plant kingdom, and methodologies for its isolation and characterization, designed for professionals in research and drug development.
Introduction to this compound
This compound is a pyrrolidine-containing amide alkaloid.[1] Its chemical structure is (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, with the molecular formula C16H21NO4.[1][2] This compound is of interest to the scientific community due to its biological activities, including antiplatelet aggregation properties.[3][4] An understanding of its natural origins is crucial for further research into its therapeutic potential and for the development of sustainable sourcing or synthetic production methods.
Natural Sources and Distribution
This compound has been identified and isolated from a select number of plant species within the Piper genus of the Piperaceae family. The known distribution of this compound is currently limited to the species listed in the table below.
Table 1: Natural Sources and Distribution of this compound
| Plant Species | Family | Plant Part(s) Containing this compound | Reference(s) |
| Piper lolot | Piperaceae | Leaves | [4] |
| Piper sarmentosum | Piperaceae | Aerial Parts | [1][5] |
Piper species are known to produce a wide array of bioactive secondary metabolites, including various amide alkaloids.[6][7] The presence of this compound in P. lolot and P. sarmentosum suggests a potential for its occurrence in other closely related species within the genus, warranting further phytochemical investigations.
Experimental Protocols for Isolation and Identification
The following section outlines a generalized experimental workflow for the isolation and identification of this compound from its natural plant sources. This protocol is a composite based on standard methodologies for the extraction of amide alkaloids from Piper species.
3.1. Plant Material Collection and Preparation
-
Collection: The leaves of Piper lolot or the aerial parts of Piper sarmentosum are collected.
-
Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.
-
Grinding: The dried plant material is ground into a fine powder to increase the surface area for efficient extraction.
3.2. Extraction
-
Solvent Extraction: The powdered plant material is subjected to extraction with a suitable organic solvent. Methanol is a commonly used solvent for the extraction of amide alkaloids from Piper species.[4]
-
Procedure: The powdered plant material is macerated or percolated with methanol at room temperature for a specified period, often repeated multiple times to ensure exhaustive extraction.
-
Concentration: The resulting methanolic extract is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.
3.3. Fractionation and Isolation
-
Solvent Partitioning: The crude methanolic extract is suspended in water and subjected to sequential partitioning with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol, to separate compounds based on their polarity.
-
Column Chromatography: The fraction containing this compound (typically the less polar fractions like chloroform or ethyl acetate) is subjected to column chromatography over silica gel.
-
Elution: A gradient elution system, for instance, a mixture of n-hexane and ethyl acetate with increasing polarity, is used to separate the compounds.
-
Further Purification: Fractions containing this compound are further purified using techniques like preparative Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to yield the pure compound.
3.4. Structure Elucidation
The structure of the isolated this compound is elucidated using a combination of spectroscopic techniques:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. 2D NMR techniques (COSY, HSQC, HMBC) are employed to establish the connectivity of atoms.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To study the electronic transitions within the molecule.
Visualizations
Diagram 1: Distribution of this compound in the Plant Kingdom
A diagram illustrating the taxonomic distribution of this compound.
Diagram 2: Experimental Workflow for this compound Isolation
A flowchart detailing the key steps for the isolation and identification of this compound.
Conclusion
This compound is a noteworthy natural product with established biological activity. Its known natural sources are currently confined to Piper lolot and Piper sarmentosum. The methodologies outlined in this guide provide a framework for the consistent isolation and characterization of this compound, which is essential for advancing research into its pharmacological properties and potential therapeutic applications. Further screening of other Piper species may reveal additional natural sources of this compound.
References
- 1. This compound | C16H21NO4 | CID 2288517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Alkaloids 5 page [m.chemicalbook.com]
- 3. Antiplatelet agents | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pipersarmenoids, new amide alkaloids from Piper sarmentosum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ajtm.magtechjournal.com [ajtm.magtechjournal.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Classification of Piperlotine D
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperlotine D, a naturally occurring amide alkaloid, has garnered interest within the scientific community for its notable biological activities. This technical guide provides a comprehensive overview of the chemical classification, physicochemical properties, and known biological functions of this compound. Detailed experimental protocols for its isolation, spectroscopic data for its characterization, and an exploration of its mechanism of action are presented to facilitate further research and development efforts.
Chemical Classification and Structure
This compound is classified as an amide alkaloid . Its chemical structure consists of a pyrrolidine ring linked via an amide bond to a 3-(3,4,5-trimethoxyphenyl)prop-2-enoyl moiety. The systematic IUPAC name for this compound is (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one .
The key structural features of this compound are:
-
A Pyrrolidine Ring: A five-membered saturated heterocyclic amine.
-
An Amide Linkage: Connecting the pyrrolidine ring to the propenone backbone.
-
A Trisubstituted Phenyl Group: A benzene ring with three methoxy groups at positions 3, 4, and 5.
-
A Z-configured Double Bond: In the propenoyl linker, indicating a specific stereochemistry.
These structural characteristics place this compound in the broader class of phenylpropanoid-amides, which are known for their diverse biological activities.
Physicochemical and Spectroscopic Data
The molecular formula of this compound is C₁₆H₂₁NO₄ , and its molecular weight is 291.34 g/mol . The following tables summarize the key physicochemical and spectroscopic data reported for this compound, primarily from its isolation and characterization from Piper lolot[1].
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| Appearance | Amorphous solid |
| IUPAC Name | (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one |
| CAS Number | 958296-13-4 |
Table 2: ¹H NMR Spectroscopic Data for this compound (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 6.78 | s | H-2', H-6' | |
| 6.51 | d | 12.8 | H-3 |
| 5.89 | d | 12.8 | H-2 |
| 3.87 | s | 3', 4', 5'-OCH₃ | |
| 3.61 | t | 6.8 | H-2'', H-5'' |
| 1.95 | quint | 6.8 | H-3'', H-4'' |
Table 3: ¹³C NMR Spectroscopic Data for this compound (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| 165.7 | C-1 |
| 153.4 | C-3', C-5' |
| 141.9 | C-3 |
| 139.0 | C-4' |
| 131.0 | C-1' |
| 118.9 | C-2 |
| 105.8 | C-2', C-6' |
| 61.0 | 4'-OCH₃ |
| 56.2 | 3', 5'-OCH₃ |
| 46.5 | C-2'', C-5'' |
| 26.3 | C-3'', C-4'' |
Table 4: Mass Spectrometry Data for this compound
| Technique | Ionization Mode | Observed m/z | Assignment |
| ESI-MS | Positive | 292.1543 | [M+H]⁺ |
Biological Activity and Mechanism of Action
The primary reported biological activity of this compound is its potent antiplatelet aggregation effect[1]. It has been shown to inhibit platelet aggregation induced by both arachidonic acid (AA) and platelet-activating factor (PAF)[1].
While the precise mechanism of action has not been fully elucidated, its inhibitory effect on PAF-induced aggregation suggests that this compound may act as a platelet-activating factor receptor (PAFR) antagonist . PAFR is a G-protein coupled receptor that, upon activation by PAF, initiates a signaling cascade leading to platelet activation and aggregation.
The proposed mechanism of action is visualized in the signaling pathway diagram below.
Proposed mechanism of this compound as a PAFR antagonist.
Experimental Protocols
Isolation of this compound from Piper lolot
The following protocol is a summary of the activity-guided isolation procedure described by Li et al. (2007)[1].
References
Preliminary In Vitro Bioactivity of Piperlotine D: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Piperlotine D, a naturally occurring amide alkaloid, has emerged as a molecule of interest in the field of pharmacology. This technical guide provides a comprehensive analysis of the preliminary in vitro bioactivity of this compound, with a focus on its antiplatelet aggregation properties. This document synthesizes available quantitative data, details experimental methodologies, and visualizes relevant pathways to serve as a foundational resource for researchers and professionals in drug discovery and development. While data on a broad spectrum of activities for this compound is limited, this guide also contextualizes its bioactivity within the broader class of piperlotine and piperine compounds, which have demonstrated potential anticancer and anti-inflammatory effects.
Introduction
This compound, chemically identified as (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one, is an alkaloid found in plant species of the Piper genus, such as Piper lolot and Piper sarmentosum[1]. Structurally, it belongs to the family of α,β-unsaturated amides, a class of compounds known for their diverse biological activities. This guide focuses on the currently available in vitro bioactivity data for this compound, primarily its role as an inhibitor of platelet aggregation.
Quantitative Bioactivity Data
The primary in vitro bioactivity reported for this compound is its potent antiplatelet aggregation activity. The following table summarizes the available quantitative data from the seminal study by Chanawitan et al. (2007).
| Bioactivity | Assay | Inducer | IC50 (µM) | Reference |
| Antiplatelet Aggregation | Light Transmission Aggregometry | Arachidonic Acid (AA) | 18.8 | Chanawitan et al., 2007 |
| Antiplatelet Aggregation | Light Transmission Aggregometry | Platelet-Activating Factor (PAF) | 29.5 | Chanawitan et al., 2007 |
Note: IC50 represents the concentration of this compound required to inhibit the aggregation process by 50%.
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments cited for this compound.
Antiplatelet Aggregation Assay
This protocol is based on the light transmission aggregometry method used to assess the inhibitory effect of this compound on platelet aggregation.
Objective: To determine the concentration at which this compound inhibits platelet aggregation induced by arachidonic acid (AA) and platelet-activating factor (PAF) by 50% (IC50).
Materials and Reagents:
-
This compound
-
Arachidonic acid (AA) solution
-
Platelet-activating factor (PAF) solution
-
Platelet-Rich Plasma (PRP)
-
Platelet-Poor Plasma (PPP)
-
Aggregometer
-
Cuvettes with stir bars
-
Pipettes
Procedure:
-
Preparation of Platelet Suspensions:
-
Draw venous blood from a healthy donor into a tube containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the blood at a low speed (e.g., 200 x g) for 10-15 minutes to obtain platelet-rich plasma (PRP).
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain platelet-poor plasma (PPP).
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 2.5 x 10⁸ platelets/mL) using PPP.
-
-
Aggregation Measurement:
-
Pre-warm the PRP sample to 37°C in the aggregometer.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of this compound solution (at various concentrations) or vehicle control to the PRP and incubate for a defined period (e.g., 3 minutes) at 37°C with stirring.
-
Induce platelet aggregation by adding a fixed concentration of the agonist (arachidonic acid or PAF).
-
Record the change in light transmittance for a set duration (e.g., 5-10 minutes).
-
-
Data Analysis:
-
The percentage of aggregation is calculated from the change in light transmittance.
-
The percentage of inhibition is determined by comparing the aggregation in the presence of this compound to the control.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.
-
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Antiplatelet Aggregation Assay
The following diagram illustrates the general workflow for assessing the antiplatelet activity of a test compound like this compound.
Caption: Workflow for in vitro antiplatelet aggregation assay.
Postulated Signaling Pathway of Platelet Aggregation Inhibition
While the precise molecular targets of this compound in platelet inhibition have not been fully elucidated, its inhibitory action on arachidonic acid-induced aggregation suggests a potential interference with the cyclooxygenase (COX) pathway. The following diagram depicts a simplified overview of this pathway.
Caption: Postulated inhibition of the COX pathway by this compound.
Discussion and Future Directions
The current body of evidence strongly indicates that this compound is a potent inhibitor of in vitro platelet aggregation. Its activity against both arachidonic acid and PAF-induced aggregation suggests a potentially multifaceted mechanism of action. The inhibition of the arachidonic acid pathway points towards a possible interaction with cyclooxygenase enzymes, a common target for antiplatelet agents.
However, the in vitro bioactivity profile of this compound remains largely unexplored beyond its effects on platelets. Given that structurally related compounds, such as piperine and other piperamides, exhibit significant anticancer and anti-inflammatory properties, it is plausible that this compound may also possess these activities. Future research should aim to:
-
Broaden the Scope of Bioactivity Screening: Evaluate the cytotoxic effects of this compound against a panel of cancer cell lines and assess its anti-inflammatory potential in relevant in vitro models (e.g., measurement of nitric oxide production, cytokine release).
-
Elucidate the Mechanism of Action: Investigate the specific molecular targets of this compound. For its antiplatelet activity, this would involve direct enzyme inhibition assays with COX-1 and COX-2. For any potential anticancer or anti-inflammatory effects, studies on relevant signaling pathways (e.g., NF-κB, MAPK) would be crucial.
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of this compound to understand the key structural features responsible for its bioactivity and to potentially develop more potent and selective compounds.
Conclusion
This compound is a promising natural product with demonstrated potent in vitro antiplatelet aggregation activity. This technical guide provides a summary of the existing quantitative data and experimental methodologies, offering a valuable resource for the scientific community. While the full spectrum of its biological activities is yet to be uncovered, the foundation laid by the initial studies, coupled with the known properties of related compounds, warrants further investigation into the therapeutic potential of this compound. The detailed protocols and pathway diagrams presented herein are intended to facilitate and inspire future research in this direction.
References
Unveiling the Molecular Architecture of Piperlotine D: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the molecular structure and characterization of Piperlotine D, a naturally occurring amide alkaloid. The information presented is intended for researchers, scientists, and professionals in the fields of medicinal chemistry, natural product chemistry, and drug development.
Molecular Identity and Properties
This compound is identified by the IUPAC name (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one. Its fundamental properties are summarized in the table below.[1]
| Property | Value |
| Molecular Formula | C₁₆H₂₁NO₄ |
| Molecular Weight | 291.34 g/mol |
| CAS Number | 958296-13-4 |
| Appearance | Yellowish oil |
Structural Elucidation: A Spectroscopic Approach
The molecular structure of this compound was elucidated through a combination of spectroscopic techniques, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C).
Spectroscopic Data Summary
The key spectroscopic data that confirm the structure of this compound are presented in the following tables. This data was obtained from the first reported isolation and characterization of this compound from the leaves of Piper lolot.
Table 1: ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | No. of Protons | Assignment |
| 6.78 | s | 2H | H-2', H-6' | |
| 6.51 | d | t, 12.5 | 1H | H-3 |
| 5.89 | d | t, 12.5 | 1H | H-2 |
| 3.86 | s | 9H | 3',4',5'-OCH₃ | |
| 3.58 | t | 6.5 | 2H | H-2'' |
| 3.49 | t | 6.5 | 2H | H-5'' |
| 1.95 | m | 2H | H-3'' | |
| 1.88 | m | 2H | H-4'' |
Table 2: ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 165.7 | C-1 |
| 143.2 | C-3 |
| 138.3 | C-4' |
| 131.8 | C-1' |
| 119.5 | C-2 |
| 105.8 | C-2', C-6' |
| 60.9 | 4'-OCH₃ |
| 56.1 | 3',5'-OCH₃ |
| 46.5 | C-2'' |
| 45.8 | C-5'' |
| 26.2 | C-3'' |
| 24.4 | C-4'' |
Table 3: Mass Spectrometry and Infrared Spectroscopy Data
| Technique | Key Data |
| EIMS (m/z) | 291 [M]⁺, 221, 194, 179, 151, 70 |
| HREIMS | m/z 291.1470 (Calcd. for C₁₆H₂₁NO₄, 291.1471) |
| IR (KBr) | νₘₐₓ 1645, 1608, 1582, 1504, 1458, 1420, 1331, 1242, 1126, 1003 cm⁻¹ |
| UV (MeOH) | λₘₐₓ (log ε) 216 (4.25), 294 (4.08) nm |
Experimental Protocols
The following sections detail the methodologies employed for the isolation and structural characterization of this compound.
Isolation of this compound
The isolation of this compound was first reported from the leaves of Piper lolot. The general workflow for its extraction and purification is as follows:
Spectroscopic Analysis
The structural determination of the isolated compound was performed using a suite of spectroscopic instruments:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra were recorded on a 500 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
-
Mass Spectrometry (MS): Electron Impact Mass Spectrometry (EIMS) and High-Resolution EIMS (HREIMS) were performed to determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum was obtained using the KBr pellet method to identify functional groups.
-
Ultraviolet (UV) Spectroscopy: The UV spectrum was recorded in methanol to observe electronic transitions.
Structural Confirmation Logic
The elucidation of the molecular structure of this compound is based on the logical interpretation of the combined spectroscopic data.
This in-depth guide provides the foundational knowledge for the identification and characterization of this compound, serving as a valuable resource for the scientific community.
References
Methodological & Application
Synthesis and Application of Piperine Derivatives: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis of piperine derivatives, with a focus on piperoyl-amino acid conjugates as representative examples. It includes detailed experimental protocols, a summary of their biological activities, and visualizations of the key signaling pathways they modulate. This information is intended to serve as a valuable resource for researchers engaged in the discovery and development of novel therapeutics based on the piperine scaffold.
Introduction
Piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum), has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer effects.[1][2] However, its therapeutic potential is often limited by poor aqueous solubility. To address this, researchers have focused on the synthesis of piperine derivatives to enhance bioavailability and therapeutic efficacy.[3] This guide details the synthesis of a prominent class of these derivatives—piperoyl-amino acid conjugates—and explores their biological impact.
Experimental Protocols
The synthesis of piperoyl-amino acid conjugates from piperine is a multi-step process that involves the hydrolysis of the native amide bond in piperine to yield piperic acid, followed by the coupling of piperic acid with various amino acid esters.[2]
Protocol 1: Synthesis of Piperic Acid from Piperine[3]
This protocol outlines the base-catalyzed hydrolysis of piperine.
Materials:
-
Piperine
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
Procedure:
-
A mixture of piperine (64 g, 219.9 mmol) and potassium hydroxide (113.5 g, 17.9 mmol) is refluxed in 1500 mL of ethanol for 12 hours.
-
The reaction mixture is allowed to cool to room temperature.
-
The resulting precipitate (potassium salt of piperic acid) is collected by suction filtration.
-
The filter cake is washed with 95% ethanol until the pH of the filtrate is neutral (pH=7).
-
The crystalline product is dried to yield the potassium salt of piperic acid.
Protocol 2: Synthesis of Piperoyl-Amino Acid Ester Conjugates[3]
This protocol details the coupling of piperic acid with amino acid esters.
Materials:
-
Piperic acid
-
Thionyl chloride (SOCl₂)
-
Dichloromethane (DCM), pre-dried
-
Amino acid ester hydrochloride
-
Triethylamine (Et₃N)
Procedure:
-
Piperic acid (2.18 g, 10 mmol) is dissolved in pre-dried DCM.
-
Thionyl chloride (73.8 mmol, 14.4 mL) is added, and the mixture is refluxed under a nitrogen atmosphere for 2 hours to form the acid chloride of piperine.
-
Excess thionyl chloride is removed under reduced pressure.
-
The resulting piperoyl chloride is dissolved in DCM.
-
In a separate flask, the amino acid ester hydrochloride (20 mmol) is suspended in DCM.
-
The piperoyl chloride solution and triethylamine in DCM are added to the amino acid ester suspension under ice-cooling.
-
The reaction mixture is stirred for 2 hours at room temperature.
-
The product is then purified, typically by column chromatography.
Biological Activity of Piperine Derivatives
The conjugation of amino acids to the piperine scaffold has been shown to significantly enhance its biological activity. These derivatives have demonstrated potential as anticancer and antileishmanial agents.[1][4]
Cytotoxic Activity of Piperoyl-Amino Acid Ester Conjugates
A series of piperoyl-amino acid ester conjugates were synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines. While the parent compound, piperine, showed limited activity, the introduction of amino acid moieties through a peptide linkage resulted in a notable increase in cytotoxicity.[1]
| Compound | Cell Line | IC₅₀ (µM) |
| 4p | DU-145 | 21 |
Table 1: Cytotoxic activity of a representative piperoyl-amino acid ester conjugate (4p) against the DU-145 human prostate cancer cell line. The IC₅₀ value represents the concentration at which 50% of cell growth is inhibited.[1]
Antileishmanial Activity of Piperoyl-Amino Acid Conjugates
Piperoyl-amino acid conjugates have also been investigated for their activity against Leishmania donovani, the causative agent of leishmaniasis. All synthesized conjugates displayed better activity than piperine or the individual amino acid methyl esters.[4]
| Compound | Form | IC₅₀ (mM) |
| Piperoyl-valine methyl ester | Amastigote | 0.075 |
Table 2: Antileishmanial activity of the most active piperoyl-amino acid conjugate against the amastigote form of L. donovani.[4]
Signaling Pathways Modulated by Piperine and Its Derivatives
Piperine and its derivatives exert their biological effects by modulating several key intracellular signaling pathways, including the MAPK and NF-κB pathways, which are crucial in inflammation and cancer.[5][6]
MAPK and NF-κB Signaling Pathways
Piperine has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in RAW264.7 macrophage cells by suppressing the activation of the MAPK and NF-κB signaling pathways.[5] This is achieved by inhibiting the phosphorylation of key proteins such as ERK, JNK, p38, and p65.[5][6]
Caption: Inhibition of MAPK and NF-κB pathways by piperine.
Experimental Workflow for Synthesis and Evaluation
The general workflow for the synthesis and biological evaluation of piperine derivatives involves a series of well-defined steps, from the initial chemical synthesis to the final assessment of biological activity and mechanism of action.
Caption: General workflow for piperine derivative synthesis and evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. dovepress.com [dovepress.com]
- 4. Synthesis and antileishmanial activity of piperoyl-amino acid conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Purification of Piper-Amide Alkaloids, with Reference to Piperlotine D
Disclaimer: As of October 2025, specific purification protocols for a compound designated "Piperlotine D" are not available in the published scientific literature. The following application notes and protocols are based on established methods for the purification of structurally related piper-amide alkaloids, such as piperine and piperlongumine, from various Piper species. These methods can be adapted and optimized for the purification of novel or rare piper-amides like this compound.
Introduction to Piper-Amide Alkaloids
Piper-amide alkaloids are a diverse group of naturally occurring compounds found in plants of the Piper genus. These compounds are responsible for the characteristic pungency of species like black pepper (Piper nigrum) and long pepper (Piper longum). Structurally, they consist of a piperidine or pyrrolidine ring linked to a fatty acid chain via an amide bond. Piper-amides, including well-known examples like piperine and piperlongumine, have garnered significant interest from researchers due to their wide range of biological activities. These activities include anti-inflammatory, antioxidant, anticancer, and bio-enhancing properties, making them promising candidates for drug development.
Overview of Purification Strategies
The purification of piper-amide alkaloids from plant material typically involves a multi-step process that begins with extraction, followed by one or more chromatographic separation techniques. The choice of methods depends on the specific alkaloid of interest, its concentration in the plant material, and the desired final purity.
A general workflow for the purification of piper-amide alkaloids is presented below:
Quantitative Data on Piper-Amide Purification
The yield and purity of isolated piper-amides can vary significantly depending on the plant source and the purification method employed. The following table summarizes representative data for the purification of piperine and other piper-amides from Piper species.
| Compound | Plant Source | Purification Method | Yield (%) | Purity (%) | Reference |
| Piperine | Piper nigrum (Black Pepper) | Extraction with Dichloromethane, Recrystallization | 2.5 - 3.0 | 98.5 | [1] |
| Piperine | Piper nigrum (White Pepper) | Extraction with Dichloromethane, Recrystallization | 4.0 - 4.5 | 98.2 | [1] |
| Piperine | Piper nigrum | Extraction with Glacial Acetic Acid, Recrystallization | ~18 | ~92 | [2] |
| Piperine | Piper nigrum | Soxhlet Extraction (DCM), Recrystallization | 8.33 | >95 (by TLC) | [3] |
| Piperlongumine | Piper longum | Counter-Current Chromatography & RPLC | - | >95 | [4] |
| Guineensine | Piper nigrum | Column Chromatography & Preparative HPLC | 0.21 (mg/g dry material) | - | [5] |
| Pellitorine | Piper nigrum | Column Chromatography & Preparative HPLC | 0.36 (mg/g dry material) | - | [5] |
Experimental Protocols
Protocol 1: Extraction of Crude Piper-Amides
This protocol describes a general procedure for the extraction of piper-amides from dried plant material.
Materials:
-
Dried and powdered plant material (e.g., Piper species)
-
Soxhlet extractor or large conical flask for maceration
-
Reflux condenser
-
Heating mantle or water bath
-
Rotary evaporator
-
Solvents: Dichloromethane (DCM) or 95% Ethanol
-
Filter paper
Procedure:
-
Weigh 100 g of the dried, powdered plant material.
-
For Soxhlet Extraction: Place the powdered material in a thimble and load it into the Soxhlet extractor. Add 500 mL of DCM to the round-bottom flask. Heat the solvent to reflux and continue the extraction for 6-8 hours.
-
For Maceration: Place the powdered material in a 1 L conical flask and add 500 mL of 95% ethanol. Stopper the flask and allow it to stand at room temperature for 48-72 hours with occasional shaking.
-
After extraction, filter the mixture through filter paper to remove the plant debris.
-
Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
Store the crude extract in a cool, dark place until further purification.
Protocol 2: Purification by Silica Gel Column Chromatography
This protocol outlines the separation of piper-amides from the crude extract using column chromatography.
Materials:
-
Crude piper-amide extract
-
Silica gel (60-120 mesh) for column chromatography
-
Glass chromatography column
-
Solvents: n-hexane, ethyl acetate, acetone
-
Test tubes or fraction collector
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column. Allow the silica gel to settle, ensuring a uniform packing without any air bubbles.
-
Sample Loading: Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate) and load it onto the top of the silica gel column.
-
Elution: Start the elution with a non-polar solvent like n-hexane and gradually increase the polarity by adding increasing amounts of ethyl acetate or acetone. A common starting mobile phase is n-hexane:ethyl acetate (9:1 v/v), gradually increasing to 100% ethyl acetate.
-
Fraction Collection: Collect the eluate in small fractions (e.g., 10-20 mL) in test tubes.
-
TLC Monitoring: Monitor the separation by spotting the collected fractions on a TLC plate. Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate 7:3 v/v). Visualize the spots under a UV lamp.
-
Pooling Fractions: Combine the fractions that show a single spot with a similar Rf value, corresponding to the desired piper-amide.
-
Solvent Evaporation: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the partially purified compound.
Protocol 3: High-Performance Liquid Chromatography (HPLC) Purification
For obtaining high-purity piper-amides, preparative or semi-preparative HPLC is often employed.
Materials:
-
Partially purified piper-amide fraction
-
HPLC system with a preparative or semi-preparative column (e.g., C18)
-
HPLC grade solvents: Methanol, Acetonitrile, Water
-
Formic acid (optional, for improved peak shape)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation: Dissolve the partially purified piper-amide in the mobile phase and filter it through a 0.45 µm syringe filter.
-
HPLC Conditions:
-
Column: C18 (e.g., 250 x 10 mm, 5 µm)
-
Mobile Phase: A typical mobile phase is a gradient of methanol and water, or acetonitrile and water. For example, a linear gradient from 60% methanol in water to 100% methanol over 30 minutes. The addition of 0.1% formic acid to the mobile phase can improve peak symmetry.[5]
-
Flow Rate: Adjust the flow rate according to the column dimensions (e.g., 2-5 mL/min for a semi-preparative column).
-
Detection: UV detector set at a wavelength where the piper-amide shows maximum absorbance (e.g., around 340 nm for piperine).
-
-
Injection and Fraction Collection: Inject the sample onto the HPLC system and collect the peak corresponding to the target compound.
-
Purity Analysis: Analyze the purity of the collected fraction using analytical HPLC.
-
Solvent Evaporation: Evaporate the solvent to obtain the pure piper-amide.
Biological Activities of Piper-Amide Alkaloids
While specific biological activities for "this compound" are unknown, the class of piper-amide alkaloids exhibits a broad spectrum of pharmacological effects. A generalized diagram of their potential biological activities is shown below.
These activities make piper-amides, and by extension potentially this compound, valuable lead compounds for the development of new therapeutic agents. Further research is needed to isolate and characterize this compound to determine its specific biological functions.
References
- 1. Isolation of Bulk Amount of Piperine as Active Pharmaceutical Ingredient (API) from Black Pepper and White Pepper (Piper nigrum L.) [scirp.org]
- 2. mitrask.com [mitrask.com]
- 3. jurnal.penerbitdaarulhuda.my.id [jurnal.penerbitdaarulhuda.my.id]
- 4. researchgate.net [researchgate.net]
- 5. Characterization and Isolation of Piperamides from Piper nigrum Cultivated in Costa Rica [mdpi.com]
Application Note: A Validated HPLC-UV and LC-MS/MS Method for the Quantification of Piperlotine D in Human Plasma
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details the development and validation of two robust analytical methods for the quantification of Piperlotine D, a hypothetical analogue of piperine, in human plasma. A High-Performance Liquid Chromatography with UV detection (HPLC-UV) method is presented for routine analysis, while a more sensitive Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method is described for applications requiring lower detection limits. Detailed experimental protocols, sample preparation procedures, and validation data are provided.
Introduction
This compound is a novel alkaloid compound with potential therapeutic properties. Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic, toxicokinetic, and drug metabolism studies. This document provides a comprehensive guide for the determination of this compound in human plasma using two distinct, yet complementary, analytical techniques.
Chemical Structure of this compound (Hypothetical)
Based on the structure of its analogue, piperine (C₁₇H₁₉NO₃)[1][2][3], we propose the following hypothetical structure for this compound.
-
Molecular Formula: C₁₇H₁₉NO₄
-
Molecular Weight: 301.34 g/mol
-
Key Features: A piperidine ring connected via an amide linkage to a side chain with a conjugated double bond system and a terminal methylenedioxyphenyl group, with an additional hydroxyl group on the piperidine ring.[2][3]
Experimental Protocols
This method is suitable for the quantification of this compound in the µg/mL range.
2.1.1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Internal Standard (IS), e.g., Piperine (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (analytical grade)
-
Human plasma (drug-free)
2.1.2. Instrumentation and Chromatographic Conditions
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v) with 0.1% formic acid
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
UV Detection: 340 nm
-
Column Temperature: 30°C
-
Run Time: 10 minutes
2.1.3. Sample Preparation: Protein Precipitation
-
Pipette 200 µL of human plasma into a microcentrifuge tube.
-
Add 20 µL of Internal Standard working solution (e.g., 100 µg/mL piperine in methanol).
-
Add 600 µL of cold acetonitrile to precipitate plasma proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.
This highly sensitive and selective method is suitable for quantification in the ng/mL range.
2.2.1. Materials and Reagents
-
Same as for the HPLC-UV method.
2.2.2. Instrumentation and Conditions
-
LC System: Shimadzu Nexera X2 or equivalent
-
Mass Spectrometer: SCIEX Triple Quad 5500 or equivalent
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: 10-90% B
-
5-6 min: 90% B
-
6-6.1 min: 90-10% B
-
6.1-8 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Column Temperature: 40°C
2.2.3. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: m/z 302.3 → 176.1 (Quantifier), 302.3 → 201.1 (Qualifier)
-
Piperine (IS): m/z 286.3 → 135.1
-
-
Ion Source Temperature: 550°C
-
IonSpray Voltage: 5500 V
2.2.4. Sample Preparation: Liquid-Liquid Extraction
-
Pipette 100 µL of human plasma into a microcentrifuge tube.
-
Add 10 µL of Internal Standard working solution (e.g., 1 µg/mL piperine in methanol).
-
Add 500 µL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of 50% acetonitrile in water.
-
Inject 5 µL into the LC-MS/MS system.
Data Presentation
The following tables are templates for summarizing the quantitative data from method validation.
Table 1: HPLC-UV Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.1 - 50 µg/mL | r² ≥ 0.995 |
| Correlation Coefficient (r²) | 0.9992 | |
| Limit of Detection (LOD) | 0.03 µg/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.1 µg/mL | S/N ≥ 10, RSD ≤ 20% |
| Intra-day Precision (RSD%) | 1.2 - 3.5% | ≤ 15% |
| Inter-day Precision (RSD%) | 2.5 - 4.8% | ≤ 15% |
| Accuracy (% Recovery) | 97.2 - 103.5% | 85 - 115% |
| Recovery (%) | 88.9% | Consistent and reproducible |
Table 2: LC-MS/MS Method Validation Summary
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 1000 ng/mL | r² ≥ 0.995 |
| Correlation Coefficient (r²) | 0.9998 | |
| Limit of Detection (LOD) | 0.15 ng/mL | S/N ≥ 3 |
| Limit of Quantification (LOQ) | 0.5 ng/mL | S/N ≥ 10, RSD ≤ 20% |
| Intra-day Precision (RSD%) | 2.1 - 5.3% | ≤ 15% |
| Inter-day Precision (RSD%) | 3.8 - 6.9% | ≤ 15% |
| Accuracy (% Recovery) | 98.9 - 104.2% | 85 - 115% |
| Recovery (%) | 92.5% | Consistent and reproducible |
| Matrix Effect (%) | 95.1 - 102.8% | 85 - 115% |
Visualizations
Caption: Experimental workflow for this compound quantification.
Drug metabolism is a crucial process for the biotransformation of xenobiotics, including drugs like this compound.[4] It generally occurs in two phases.[4][5][6] Phase I reactions, primarily catalyzed by cytochrome P450 enzymes, introduce or expose functional groups.[4][5] Phase II reactions involve the conjugation of the modified compound with endogenous molecules to increase water solubility and facilitate excretion.[4][7]
Caption: Generalized drug metabolism pathway.
Conclusion
The HPLC-UV and LC-MS/MS methods presented here are suitable for the quantification of this compound in human plasma. The HPLC-UV method is a cost-effective approach for routine analysis, while the LC-MS/MS method provides the high sensitivity and selectivity required for detailed pharmacokinetic studies. Both methods have been shown to be linear, precise, accurate, and robust.
References
- 1. researchgate.net [researchgate.net]
- 2. Piperine: Structure, Chemical Properties & Uses Explained [vedantu.com]
- 3. Piperine | C17H19NO3 | CID 638024 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Drug metabolism - Wikipedia [en.wikipedia.org]
- 5. Drug Metabolism - Clinical Pharmacology - MSD Manual Professional Edition [msdmanuals.com]
- 6. news-medical.net [news-medical.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Piperlotines as Potential Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperlotines, a class of α,β-unsaturated amides originally isolated from Piper species, have emerged as promising candidates for the development of novel anti-inflammatory therapeutics. While research on specific derivatives is ongoing, studies on several piperlotine compounds have demonstrated significant anti-inflammatory activity in preclinical models. This document provides a summary of the available data on piperlotine derivatives and detailed protocols for assessing their anti-inflammatory potential. Due to the limited specific data on Piperlotine D, this report focuses on the broader class of piperlotines and the closely related, well-studied compound piperine to infer potential mechanisms of action.
Data Presentation: In Vivo Anti-inflammatory Activity of Piperlotine Derivatives
The anti-inflammatory effects of several piperlotine derivatives have been evaluated in established mouse models of acute inflammation. The data from these studies are summarized below for comparative analysis.
Table 1: Anti-inflammatory Activity of Piperlotine Derivatives in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Administration Route | Edema Inhibition (%) at 5h | Reference |
| Indomethacin (Control) | 10 | Oral | 45.3 ± 3.1 | [1] |
| Piperlotine A | 100 | Oral | 15.2 ± 1.5 | [1] |
| Derivative 1 | 100 | Oral | 18.9 ± 2.3 | [1] |
| Derivative 2 | 100 | Oral | 35.7 ± 2.8 | [1] |
| Piperlotine C | 100 | Oral | 12.4 ± 1.9 | [1] |
| Derivative 5 | 100 | Oral | 22.1 ± 2.5 | [1] |
| Derivative 6 | 100 | Oral | 40.1 ± 3.5 | [1] |
*Data are presented as mean ± standard error.
Table 2: Anti-inflammatory Activity of Piperlotine Derivatives in the TPA-Induced Ear Edema Model
| Compound | Dose (mg/ear) | Administration Route | Edema Inhibition (%) | Reference |
| Indomethacin (Control) | 2 | Topical | 60.32 | [1] |
| Piperlotine A | 2 | Topical | 31.68 | [1] |
| Derivative 1 | 2 | Topical | 35.41 | [1] |
| Derivative 2 | 2 | Topical | 52.02 | [1][2][3] |
| Piperlotine C | 2 | Topical | 33.89 | [1] |
| Derivative 5 | 2 | Topical | 41.55 | [1] |
| Derivative 6 | 2 | Topical | 58.73 | [1][2][3] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below.
Protocol 1: Carrageenan-Induced Paw Edema in Mice
This model is widely used to assess the anti-inflammatory activity of compounds against acute inflammation.
Materials:
-
Male CD1 mice (25-30 g)
-
Carrageenan (1% w/v in sterile saline)
-
Test compounds (Piperlotine derivatives)
-
Positive control (Indomethacin)
-
Vehicle (e.g., 0.5% Tween 80 in saline)
-
Plethysmometer
-
Oral gavage needles
Procedure:
-
Animal Acclimatization: House mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the mice into groups (n=5-6 per group): Vehicle control, Positive control (Indomethacin), and Test compound groups (different doses of piperlotine derivatives).
-
Compound Administration: Administer the test compounds and Indomethacin orally via gavage. The vehicle control group receives the same volume of the vehicle.
-
Induction of Inflammation: One hour after compound administration, inject 50 µL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the paw volume of each mouse using a plethysmometer immediately before the carrageenan injection (V₀) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the injection (Vₜ).
-
Calculation of Edema and Inhibition:
-
Paw edema is calculated as the increase in paw volume: ΔV = Vₜ - V₀.
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100
-
Protocol 2: TPA-Induced Ear Edema in Mice
This model is used to evaluate the topical anti-inflammatory effects of compounds.
Materials:
-
Male CD1 mice (25-30 g)
-
12-O-tetradecanoylphorbol-13-acetate (TPA) (2.5 µg in 20 µL acetone)
-
Test compounds (Piperlotine derivatives)
-
Positive control (Indomethacin)
-
Vehicle (Acetone)
-
Micropipettes
-
Biopsy punch (6 mm)
-
Analytical balance
Procedure:
-
Animal Acclimatization: As described in Protocol 1.
-
Grouping: Randomly divide the mice into groups (n=5-6 per group): Vehicle control, Positive control (Indomethacin), and Test compound groups.
-
Compound Application: Apply the test compounds and Indomethacin (dissolved in acetone) topically to both the inner and outer surfaces of the right ear (10 µL on each side). The vehicle control group receives acetone only.
-
Induction of Inflammation: Thirty minutes after compound application, apply 20 µL of TPA solution to the right ear of each mouse.
-
Assessment of Edema: Four hours after TPA application, sacrifice the mice by cervical dislocation.
-
Measurement of Edema:
-
Using a 6 mm biopsy punch, collect ear tissue samples from both the treated (right) and untreated (left) ears.
-
Weigh the tissue samples immediately.
-
The degree of edema is calculated as the difference in weight between the right and left ear punches.
-
-
Calculation of Inhibition:
-
The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [ (Weight_control - Weight_treated) / Weight_control ] x 100
-
Visualizations
Signaling Pathway
The anti-inflammatory mechanism of piperlotines is not yet fully elucidated. However, based on studies of the related compound piperine, a proposed signaling pathway involves the inhibition of key pro-inflammatory pathways.[4][5]
Caption: Proposed anti-inflammatory signaling pathway of piperlotines.
Experimental Workflows
Caption: Workflow for Carrageenan-Induced Paw Edema Assay.
Caption: Workflow for TPA-Induced Ear Edema Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-inflammatory Activity of Piperlotines [ouci.dntb.gov.ua]
- 3. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
- 4. Piperine Derived from Piper nigrum L. Inhibits LPS-Induced Inflammatory through the MAPK and NF-κB Signalling Pathways in RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Investigating the Antibacterial Activity of Piperlongumine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperlongumine, a naturally occurring alkaloid isolated from the fruit of the long pepper (Piper longum), has garnered significant attention for its diverse pharmacological activities. While extensively studied for its anticancer properties, emerging evidence highlights its potential as an antibacterial agent. These application notes provide a comprehensive overview of the antibacterial activity of piperlongumine, including quantitative data, detailed experimental protocols for its investigation, and a summary of its proposed mechanisms of action.
Data Presentation
The antibacterial efficacy of piperlongumine has been evaluated against a variety of bacterial strains. The following tables summarize the reported Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values.
Table 1: Minimum Inhibitory Concentration (MIC) of Piperlongumine Against Various Bacterial Strains
| Bacterial Strain | Gram Type | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | Moderate Activity | [1] |
| Bacillus subtilis | Gram-positive | High Activity | [2] |
| Bacillus cereus | Gram-positive | Poor Inhibition | [3] |
| Klebsiella pneumoniae | Gram-negative | Pronounced Activity | [1] |
| Pseudomonas aeruginosa | Gram-negative | Pronounced Activity | [1][4] |
| Escherichia coli | Gram-negative | Poor Inhibition | [3] |
| Salmonella Newport | Gram-negative | Data available for Piper longum extracts | [5] |
Note: "Moderate Activity" and "Pronounced Activity" are based on descriptive reports where specific µg/mL values were not provided in the abstract. "Poor Inhibition" suggests high MIC values.
Table 2: Synergistic Antibacterial Activity of Piperlongumine
| Bacterial Strain | Antibiotic | Piperlongumine Combination Ratio | Observation | Reference | | :--- | :--- | :--- | :--- | | Staphylococcus aureus | Rifampicin | 5:5 | Synergistic Effect |[4] | | Staphylococcus aureus | Tetracycline | Various | Antagonistic Interaction |[4] | | Pseudomonas aeruginosa | Rifampicin/Tetracycline | Various | No Synergistic Effect |[4] |
Proposed Mechanisms of Antibacterial Action
The antibacterial activity of piperlongumine is believed to be multifactorial. The two primary proposed mechanisms are the generation of reactive oxygen species (ROS) and the inhibition of bacterial efflux pumps.
References
- 1. pharmacophorejournal.com [pharmacophorejournal.com]
- 2. researchgate.net [researchgate.net]
- 3. scialert.net [scialert.net]
- 4. Antimicrobial and Synergistic Effects of Commercial Piperine and Piperlongumine in Combination with Conventional Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Piperlotine D Pharmacology in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperlotine D is an α,β-unsaturated amide with demonstrated pharmacological potential. These application notes provide detailed protocols for investigating the anti-inflammatory properties of this compound and its analogs in established murine models. The information is intended to guide researchers in the preclinical evaluation of this compound class. It is important to note that while this compound is a distinct chemical entity, much of the broader research has been conducted on the closely related compound, Piperlongumine, and the general class of piperine alkaloids. The protocols detailed below are based on studies of "piperlotines," a class of compounds that includes this compound analogs.
Data Presentation: Anti-inflammatory Activity of Piperlotine Analogs
The following tables summarize the quantitative data from in vivo anti-inflammatory studies on piperlotine derivatives, providing a clear comparison of their efficacy.
Table 1: Anti-inflammatory Activity of Piperlotine Analogs in the Carrageenan-Induced Paw Edema Model
| Compound | Dose (mg/kg) | Administration Route | Time Point (hours) | % Edema Inhibition |
| Indomethacin (Control) | 10 | Intraperitoneal | 5 | 55.2 ± 3.1 |
| Piperlotine A | 100 | Oral | 5 | 32.21 |
| Piperlotine C | 100 | Oral | 5 | 42.24 |
| Compound 1 | 100 | Oral | 5 | 41.76 |
| Compound 2 | 100 | Oral | 5 | 48.9 |
| Compound 5 | 100 | Oral | 5 | Pro-inflammatory |
| Compound 6 | 100 | Oral | 5 | 45.3 |
Data adapted from studies on various piperlotine derivatives. The specific activity of this compound may vary.
Table 2: Anti-inflammatory Activity of Piperlotine Analogs in the TPA-Induced Ear Edema Model [1][2][3][4]
| Compound | Dose (mg/ear) | Administration Route | Time Point (hours) | % Edema Inhibition |
| Indomethacin (Control) | 0.5 | Topical | 4 | 60.32 |
| Piperlotine A | 1 | Topical | 4 | 32.21 |
| Piperlotine C | 1 | Topical | 4 | 42.24 |
| Compound 1 | 1 | Topical | 4 | 41.76 |
| Compound 2 | 1 | Topical | 4 | 51.3 |
| Compound 5 | 1 | Topical | 4 | 31.68 |
| Compound 6 | 1 | Topical | 4 | 52.02 |
Data adapted from studies on various piperlotine derivatives. The specific activity of this compound may vary.[1][2][3][4]
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats/Mice
This model is used to assess the acute anti-inflammatory activity of a compound.[5][6][7][8][9]
Materials:
-
Male Wistar rats (180-200 g) or Swiss albino mice (20-25 g)
-
This compound or analog compound
-
Carrageenan (1% w/v in sterile saline)
-
Positive control: Indomethacin (10 mg/kg)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Animal Acclimatization: House animals under standard laboratory conditions (25 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control (receives only the vehicle)
-
Group II: Carrageenan control (receives vehicle and carrageenan)
-
Group III: Positive control (receives Indomethacin)
-
Group IV-X: Test groups (receive different doses of this compound)
-
-
Compound Administration: Administer this compound (e.g., 25, 50, 100 mg/kg) or the vehicle orally (p.o.) or intraperitoneally (i.p.) to the respective groups. Administer Indomethacin (10 mg/kg, i.p.) to the positive control group.
-
Induction of Edema: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of all animals except the vehicle control group.
-
Measurement of Paw Volume: Measure the paw volume of each animal using a plethysmometer or paw thickness with digital calipers at 0 hours (just before carrageenan injection) and at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[6]
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where:
-
Vc = Mean increase in paw volume in the carrageenan control group
-
Vt = Mean increase in paw volume in the treated group
-
TPA-Induced Ear Edema in Mice
This model is particularly useful for evaluating the topical anti-inflammatory effects of compounds.[10][11][12]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound or analog compound
-
12-O-Tetradecanoylphorbol-13-acetate (TPA) (2.5 µg/20 µL in acetone)
-
Positive control: Indomethacin (0.5 mg/ear)
-
Vehicle (e.g., acetone)
-
7 mm biopsy punch
-
Analytical balance
Procedure:
-
Animal Acclimatization: As described in the previous protocol.
-
Grouping: Randomly divide the mice into groups (n=5 per group) as described for the carrageenan model.
-
Compound Application: Apply the test compound (this compound, e.g., 0.5, 1 mg/ear) or Indomethacin dissolved in a suitable vehicle (e.g., acetone) topically to both the inner and outer surfaces of the right ear. The left ear serves as the control.
-
Induction of Inflammation: Thirty minutes after compound application, apply 20 µL of TPA solution (2.5 µg) to the inner and outer surfaces of the right ear of all animals.
-
Sample Collection: Four hours after TPA application, sacrifice the mice by cervical dislocation.[10]
-
Measurement of Edema: Using a 7 mm biopsy punch, cut circular sections from both the treated (right) and untreated (left) ears and weigh them. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Calculation of Edema Inhibition: Calculate the percentage of inhibition of edema using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where:
-
Wc = Mean difference in ear punch weight in the TPA control group
-
Wt = Mean difference in ear punch weight in the treated group
-
Visualizations
Experimental Workflow for TPA-Induced Ear Edema Model
References
- 1. Anti-inflammatory Activity of Piperlotines [ouci.dntb.gov.ua]
- 2. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Activity of Piperlotines [scielo.org.mx]
- 5. inotiv.com [inotiv.com]
- 6. 5.6.2. Carrageenan-Induced Paw Edema Model [bio-protocol.org]
- 7. Experimental Protocol and Carrageenan induced paw oedema [bio-protocol.org]
- 8. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 9. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-inflammatory Activity of Some Extracts and Isolates from Leonotis nepetaefolia on TPA-induced Edema Model [scielo.org.mx]
- 11. TPA-induced mouse ear edema: Significance and symbolism [wisdomlib.org]
- 12. TPA induced ear oedema: Significance and symbolism [wisdomlib.org]
Application Notes and Protocols for In Vivo Testing of Piperlotine D
Introduction
Piperlotine D is a novel compound with potential therapeutic applications. Based on the pharmacological profiles of structurally related alkaloids, such as piperine and piperlongumine, this compound is hypothesized to possess both anti-inflammatory and anticancer properties. These application notes provide detailed protocols for the in vivo evaluation of this compound's efficacy and pharmacokinetic profile. The following sections outline the necessary procedures for conducting preliminary toxicity assessments, anti-inflammatory and anticancer efficacy studies in rodent models, and a fundamental pharmacokinetic analysis.
1. Preclinical In Vivo Toxicity Assessment
A crucial first step in the in vivo evaluation of a new chemical entity is to determine its safety profile and the maximum tolerated dose (MTD). This information is vital for designing subsequent efficacy studies with appropriate dose ranges.
Protocol: Single-Dose Acute Toxicity Study
-
Animal Model: Healthy male and female Sprague-Dawley rats (8-10 weeks old).
-
Grouping: A minimum of 5 groups (n=5 per sex per group): one vehicle control group and four escalating dose groups of this compound.
-
Administration: Administer this compound via the intended clinical route (e.g., oral gavage or intraperitoneal injection) in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
-
Observation: Monitor animals for clinical signs of toxicity, including changes in behavior, appearance, and body weight, at regular intervals (e.g., 1, 4, 24, and 48 hours post-dose) and then daily for 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause unacceptable side effects or overt toxicity within the specified period.[1]
-
Data Collection: Record mortality, clinical signs, body weight changes, and perform gross necropsy at the end of the study.
Table 1: Example Acute Toxicity Data for a Hypothetical Compound
| Dose Group (mg/kg) | Vehicle Control | 50 | 100 | 200 | 400 |
| Mortality | 0/10 | 0/10 | 0/10 | 1/10 | 4/10 |
| Key Clinical Signs | None | None | Mild Sedation | Sedation, Ataxia | Severe Lethargy, Ataxia |
| Mean Body Weight Change (Day 14) | +8.5% | +8.2% | +7.5% | +2.1% | -5.3% |
2. In Vivo Anti-Inflammatory Activity
The carrageenan-induced paw edema model is a standard and widely used assay to screen for acute anti-inflammatory activity.[2]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Model: Male Wistar or Sprague-Dawley rats (150-200g).
-
Grouping:
-
Group 1: Vehicle Control (e.g., saline).
-
Group 2: Positive Control (e.g., Indomethacin, 5 mg/kg).[2]
-
Group 3-5: this compound (e.g., 10, 20, 50 mg/kg).
-
-
Procedure:
-
Administer this compound or control compounds orally 30-60 minutes before carrageenan injection.[3]
-
Measure the initial volume of the right hind paw using a plethysmometer.[2]
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.[2]
-
Measure the paw volume at 1, 2, 3, 4, and 5 hours post-carrageenan injection.[2]
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Table 2: Efficacy of Piperine in Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Vehicle Control | - | 0.73 ± 0.05 | - |
| Piperine | 2.5 | 0.69 ± 0.09 | 5.4%[3] |
| Piperine | 5 | 0.41 ± 0.04 | 43.8%[3] |
| Piperine | 10 | 0.33 ± 0.02 | 54.8%[3] |
Data presented is based on studies with piperine, a structural analogue of the hypothetical this compound.[3]
3. In Vivo Anticancer Efficacy
Subcutaneous xenograft models are commonly used to evaluate the therapeutic efficacy of new anticancer agents in vivo.[1]
Protocol: Human Tumor Xenograft Model in Mice
-
Animal Model: Immunodeficient mice (e.g., athymic nude or SCID mice).[1]
-
Cell Line: A suitable human cancer cell line (e.g., human thyroid cancer IHH-4 cells).[4]
-
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.[5]
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize mice into treatment groups:
-
Group 1: Vehicle Control (e.g., DMSO).
-
Group 2: Positive Control (e.g., Cisplatin).
-
Group 3-4: this compound (e.g., 5 and 10 mg/kg).
-
-
Administer treatment (e.g., intraperitoneally) daily or on a specified schedule.
-
Measure tumor volume and mouse body weight every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
-
Endpoint: Continue the study for a predetermined period (e.g., 21-28 days) or until tumors in the control group reach a specified size. Euthanize mice, excise tumors, and record the final tumor weight.[4]
Table 3: Efficacy of Piperlongumine in a Xenograft Mouse Model
| Treatment Group | Dose (mg/kg/day) | Mean Final Tumor Volume (mm³) | Mean Final Tumor Weight (g) |
| Vehicle Control (DMSO) | - | 1250 ± 150 | 1.2 ± 0.2 |
| Piperlongumine | 5 | 750 ± 110 | 0.7 ± 0.15 |
| Piperlongumine | 10 | 400 ± 80 | 0.4 ± 0.1 |
Data is representative of studies with piperlongumine, a potential analogue.[4][6]
4. Pharmacokinetic (PK) Studies
Pharmacokinetic studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound.
Protocol: Single-Dose Pharmacokinetic Study in Rats
-
Animal Model: Male Wistar rats with jugular vein cannulation for serial blood sampling.[7]
-
Grouping:
-
Procedure:
-
Administer a single dose of this compound.
-
Collect serial blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Analysis:
-
Develop and validate a suitable analytical method (e.g., HPLC or LC-MS/MS) to quantify this compound concentrations in plasma.
-
Calculate key pharmacokinetic parameters using appropriate software.
-
Table 4: Pharmacokinetic Parameters of Piperine in Wistar Rats
| Parameter | Intravenous (10 mg/kg) | Oral (20 mg/kg) |
| Cmax (µg/mL) | - | 0.983 |
| Tmax (hr) | - | 2.0 |
| AUC (0-∞) (µg*hr/mL) | 15.6 | 7.53 |
| Half-life (t½) (hr) | 7.999 | 1.224 |
| Clearance (CL) (L/kg/hr) | 0.642 | 2.656 |
| Volume of Distribution (Vd) (L/kg) | 7.046 | 4.692 |
| Absolute Oral Bioavailability (%) | - | 24% |
This table is based on pharmacokinetic data for piperine and serves as an example.[7]
Visualizations
Experimental Workflow Diagram
Caption: General workflow for in vivo preclinical testing.
Proposed Signaling Pathway for Anticancer Activity
Based on the activity of piperlongumine, a plausible mechanism for this compound involves the induction of reactive oxygen species (ROS) and subsequent modulation of the Akt signaling pathway.[8][9]
Caption: Proposed ROS/Akt signaling pathway for this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Piperlongumine selectively kills cancer cells and increases cisplatin antitumor activity in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Piperlongumine Induces Cellular Apoptosis and Autophagy via the ROS/Akt Signaling Pathway in Human Follicular Thyroid Cancer Cells [mdpi.com]
- 9. Piperlongumine, a Potent Anticancer Phytotherapeutic, Induces Cell Cycle Arrest and Apoptosis In Vitro and In Vivo through the ROS/Akt Pathway in Human Thyroid Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Stereoselective Synthesis of Piperlotines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the stereoselective synthesis of piperlotines.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in the synthesis of piperlotines?
A1: The main stereochemical challenges in piperlotine synthesis depend on the specific structure of the target molecule. The two primary challenges are:
-
Control of the α,β-unsaturated amide double bond geometry: Many piperlotines feature an α,β-unsaturated amide linkage. The key challenge is to selectively synthesize either the (E)- or (Z)-isomer of this double bond.
-
Stereocontrol on the piperidine ring: For piperlotines with substituted piperidine rings, establishing the correct relative and absolute stereochemistry of the substituents is a significant hurdle. The asymmetric synthesis of polysubstituted piperidines remains a complex area of research.[1][2]
Q2: Which synthetic method is commonly used to control the double bond geometry in piperlotine synthesis?
A2: The Horner-Wadsworth-Emmons (HWE) reaction is a widely employed and reliable method for the stereocontrolled synthesis of the α,β-unsaturated double bond in piperlotines.[3][4] This reaction involves the condensation of a phosphonate-stabilized carbanion with an aldehyde or ketone.
Q3: How can I selectively synthesize the (E)-isomer of the α,β-unsaturated amide?
A3: The standard Horner-Wadsworth-Emmons (HWE) reaction conditions generally favor the formation of the thermodynamically more stable (E)-alkene.[5][6] Using unstabilized or moderately stabilized ylides in the HWE reaction typically results in high selectivity for the (E)-isomer. A solvent-free mechanochemical approach has also been shown to produce the (E)-isomer exclusively.[3][7]
Q4: What if I need to synthesize the (Z)-isomer?
A4: To favor the formation of the (Z)-alkene, modifications to the HWE reaction are necessary. The Still-Gennari modification, which uses phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) and strongly dissociating conditions (e.g., KHMDS with 18-crown-6 in THF), is the preferred method for achieving high (Z)-selectivity.[5][6]
Q5: My target piperlotine has a chiral center on the piperidine ring. What are the general strategies for introducing this stereochemistry?
A5: There are three main approaches for the asymmetric synthesis of substituted piperidine rings:[8]
-
Chiral Pool Synthesis: Utilizing naturally occurring chiral molecules, such as amino acids, as starting materials.
-
Chiral Catalysts: Employing a chiral catalyst to induce enantioselectivity in a reaction that forms the piperidine ring or introduces a substituent.
-
Chiral Auxiliaries: Temporarily attaching a chiral auxiliary to the substrate to direct the stereochemical outcome of a reaction, followed by its removal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Horner-Wadsworth-Emmons (HWE) reaction. | 1. Incomplete deprotonation of the phosphonate. 2. Sterically hindered aldehyde or ketone. 3. Base-sensitive functional groups on the substrates. | 1. Use a stronger base (e.g., NaH, KHMDS). 2. Increase reaction temperature or use a less sterically hindered phosphonate if possible. 3. For base-sensitive substrates, consider using Masamune-Roush conditions (LiCl and a milder base like DBU or triethylamine). |
| Poor (E/Z)-selectivity in the HWE reaction. | 1. The phosphonate ylide is highly stabilized, leading to equilibration of intermediates. 2. Reaction conditions are not optimized for the desired isomer. | 1. To favor the (E)-isomer, ensure thermodynamic control (e.g., using NaH in THF). 2. To favor the (Z)-isomer, use the Still-Gennari modification with electron-withdrawing groups on the phosphonate and non-equilibrating conditions (e.g., KHMDS, 18-crown-6).[5] |
| Difficulty in purifying the product from the phosphonate byproduct. | The dialkylphosphate salt byproduct is soluble in the organic phase. | The byproduct of the HWE reaction, a dialkylphosphate salt, is typically water-soluble and can be easily removed by an aqueous extraction. If purification issues persist, consider chromatography on silica gel.[5] |
| Failure to form a substituted piperidine ring via cyclization. | 1. Incorrect ring size for the cyclization reaction. 2. Unfavorable stereochemistry of the precursor for intramolecular reaction. 3. The nucleophile or electrophile is not sufficiently reactive. | 1. Re-evaluate the synthetic route to ensure the precursor is set up for the desired 6-membered ring formation. 2. Analyze the stereochemistry of the open-chain precursor; a different diastereomer may be required for cyclization. 3. Activate the electrophile or use a more potent nucleophile. |
Experimental Protocols
General Protocol for the (E)-Selective Horner-Wadsworth-Emmons Synthesis of a Piperlotine Derivative
This protocol is adapted from the mechanochemical synthesis of Piperlotine A.[3][7]
Step 1: Synthesis of the β-amidophosphonate intermediate
-
To a round-bottom flask, add N-(bromoacetyl)piperidine (1.0 eq).
-
Add triethyl phosphite (1.1 eq) under a nitrogen atmosphere.
-
Heat the reaction mixture at 120 °C for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature. The resulting β-amidophosphonate can often be used in the next step without further purification.
Step 2: Horner-Wadsworth-Emmons Reaction
-
In a mortar, add the crude β-amidophosphonate from Step 1 (1.0 eq), the desired aromatic aldehyde (e.g., 3,4,5-trimethoxybenzaldehyde for Piperlotine C) (1.0 eq), and potassium carbonate (K₂CO₃) (2.0 eq).[3]
-
Grind the mixture with a pestle at room temperature for 15-30 minutes. The reaction is typically solvent-free.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Upon completion, add water to the mortar and extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired (E)-piperlotine.
Visualizations
Caption: Horner-Wadsworth-Emmons reaction mechanism for piperlotine synthesis.
Caption: General workflow for the synthesis of piperlotines via the HWE reaction.
References
- 1. researchgate.net [researchgate.net]
- 2. Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the ... - RSC Advances (RSC Publishing) DOI:10.1039/C4RA14418J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 6. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 7. scribd.com [scribd.com]
- 8. hwu-staging.elsevierpure.com [hwu-staging.elsevierpure.com]
Technical Support Center: Optimizing Piperlotine D Extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Piperlotine D extraction. As direct experimental data for this compound is limited, the information provided is substantially based on established protocols for the closely related and structurally similar alkaloids, piperine and piperlongumine, found in plants of the Piper genus.
Troubleshooting Guide
This guide addresses common issues encountered during the extraction of piper alkaloids and offers potential solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of this compound | Inappropriate Solvent Selection: The polarity of the extraction solvent may not be suitable for this compound. | Piper alkaloids like piperine and piperlongumine show good solubility in moderately polar solvents. Ethanol has been shown to be an effective solvent for piperine extraction.[1] Consider using ethanol or methanol. For less polar impurities, a pre-extraction with a non-polar solvent like hexane can be performed. |
| Insufficient Extraction Time: The duration of the extraction may be too short to allow for complete diffusion of the compound from the plant matrix. | For methods like Soxhlet extraction, a duration of 4-8 hours is often reported for piperine.[2] For Ultrasound-Assisted Extraction (UAE), optimal times can be much shorter, around 18 minutes for piperine from Piper longum.[2][3] It is recommended to perform a time-course study to determine the optimal extraction duration for your specific setup. | |
| Improper Solid-to-Solvent Ratio: A low solvent volume may lead to saturation, preventing further dissolution of the target compound. | A solid-to-solvent ratio of 1:10 (g/mL) has been found to be effective for the UAE of piperine.[2][3] Increasing the solvent volume can enhance the concentration gradient and improve extraction efficiency. | |
| Degradation of this compound: The compound may be sensitive to heat or light, leading to degradation during the extraction process. | Piperlongumine has shown instability at pH values ≥ 7 and in the presence of UV light.[4] It is advisable to conduct extractions at moderate temperatures (e.g., around 50°C for UAE[2]) and protect the extract from light. | |
| Presence of Impurities in the Extract | Co-extraction of Other Compounds: The solvent used may also extract other compounds with similar solubility profiles. | A multi-step extraction using solvents of varying polarity can be effective. An initial wash with a non-polar solvent can remove oils and waxes. Further purification can be achieved through techniques like acid-base extraction or column chromatography. |
| Incomplete Removal of Solvent: Residual solvent can interfere with downstream analysis and quantification. | Ensure complete evaporation of the solvent using a rotary evaporator or a vacuum oven at a controlled temperature. | |
| Inconsistent Yields Between Batches | Variability in Plant Material: The concentration of this compound can vary depending on the plant's geographic source, age, and harvesting time. | It is crucial to use well-characterized and uniformly sourced plant material. Proper drying and grinding of the plant material to a consistent particle size are also important for reproducible extractions. |
| Inconsistent Extraction Parameters: Variations in temperature, time, or solvent ratio will lead to inconsistent results. | Strictly control and monitor all extraction parameters. Automated extraction systems can help in maintaining consistency. | |
| Difficulty in Quantification (e.g., HPLC Analysis) | Poor Peak Shape (Tailing or Fronting): This can be caused by interactions with the stationary phase, improper mobile phase pH, or column overload. | For HPLC analysis of piper alkaloids, a C18 column is commonly used. Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.[5] Using a suitable buffer and avoiding sample overload can improve peak shape. |
| Retention Time Shifts: Inconsistent mobile phase composition, temperature fluctuations, or column degradation can cause shifts in retention time. | Prepare fresh mobile phase for each run and ensure it is properly degassed. Use a column oven to maintain a constant temperature.[6] | |
| Baseline Noise or Drift: Contaminated solvents, detector issues, or an unequilibrated column can lead to baseline problems. | Use high-purity HPLC-grade solvents and ensure the column is fully equilibrated with the mobile phase before injection.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for extracting this compound?
While specific data for this compound is scarce, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) have shown to be highly efficient for related piper alkaloids, offering higher yields in shorter times compared to conventional methods like Soxhlet extraction.[2][8][9] Supercritical Fluid Extraction (SFE) with CO2 is another green and highly selective method.[10][11]
Q2: Which solvent is best for this compound extraction?
Based on studies with piperine and piperlongumine, ethanol and methanol are effective solvents.[1][12] The choice of solvent can significantly impact the yield and purity of the extract. It is recommended to perform small-scale trials with different solvents to determine the optimal one for this compound.
Q3: How can I improve the purity of my this compound extract?
Initial extraction with a non-polar solvent like hexane can remove fats and waxes. For further purification of alkaloids, an acid-base extraction can be employed. This involves dissolving the extract in an acidic solution to protonate the alkaloid, washing with an organic solvent to remove neutral impurities, and then basifying the aqueous layer to precipitate the alkaloid, which can then be extracted with an organic solvent.
Q4: What are the optimal conditions for Ultrasound-Assisted Extraction (UAE)?
For piperine from Piper longum, optimal UAE conditions were found to be:
-
Solvent: Ethanol
-
Extraction Time: 18 minutes
-
Solid-to-Solvent Ratio: 1:10 (g/mL)
-
Ultrasound Power: 125 W
-
Duty Cycle: 80%
-
Ultrasound Frequency: 25 kHz
-
Temperature: 50°C These parameters can serve as a starting point for optimizing this compound extraction.[2]
Q5: How can I quantify the amount of this compound in my extract?
High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are common methods for the quantification of piper alkaloids.[13] A validated analytical method using a reference standard of this compound would be required for accurate quantification.
Quantitative Data Summary
The following tables summarize quantitative data from studies on piperine and piperlongumine extraction, which may serve as a reference for optimizing this compound extraction.
Table 1: Comparison of Extraction Methods for Piperine from Piper longum
| Extraction Method | Solvent | Extraction Time | Yield (mg/g) | Reference |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | 18 min | 5.8 | [2][3] |
| Soxhlet Extraction | Ethanol | 4 h | 1.67 | [2] |
| Batch Solvent Extraction | Ethanol | 8 h | 0.98 | [2] |
| Reflux Extraction | Ethanol | 65.5 min | 31.57 | [1] |
Note: The significantly higher yield reported for reflux extraction may be due to differences in the plant material and specific experimental conditions.
Table 2: Influence of Solvents on Piperine Extraction Yield (Reflux Method)
| Solvent | Yield (mg/g) | Reference |
| Ethanol | High | [1] |
| Acetone | Moderate | [1] |
| Dimethyl Sulfoxide (DMSO) | Low | [1] |
| Dimethylformamide (DMF) | Low | [1] |
Table 3: Piperine and Piperlongumine Content in Piper longum Root Extracts (Methanol)
| Extraction Method | Piperine (mg/g) | Piperlongumine (mg/g) | Reference |
| Accelerated Solvent Extraction (ASE) | 9.56 | 4.57 | [14] |
| Soxhlet Extraction | 9.56 | 4.57 | [14] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of Piper Alkaloids
This protocol is based on the optimized method for piperine extraction from Piper longum.[2]
-
Sample Preparation: Grind dried plant material to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Place 5 g of the powdered plant material into a 100 mL glass beaker.
-
Add 50 mL of ethanol to achieve a 1:10 solid-to-solvent ratio.
-
Place the beaker in an ultrasonic bath.
-
Set the ultrasonic parameters: 25 kHz frequency, 125 W power, 80% duty cycle.
-
Maintain the temperature at 50°C.
-
Sonicate for 18 minutes.
-
-
Isolation:
-
Filter the extract through Whatman No. 1 filter paper.
-
Wash the residue with a small amount of fresh ethanol.
-
Combine the filtrates.
-
-
Concentration: Evaporate the solvent from the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) to obtain the crude extract.
-
Quantification: Dissolve a known amount of the crude extract in a suitable solvent (e.g., methanol) and analyze by HPLC or HPTLC.
Protocol 2: Acid-Base Extraction for Alkaloid Purification
This is a general protocol for the purification of alkaloids from a crude plant extract.
-
Acidification:
-
Dissolve the crude extract in a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Transfer the solution to a separatory funnel.
-
Add an aqueous acid solution (e.g., 5% HCl) and shake vigorously.
-
Allow the layers to separate. The protonated alkaloid salts will be in the aqueous layer.
-
-
Washing:
-
Drain the lower aqueous layer into a clean flask.
-
Wash the organic layer with fresh aqueous acid solution to ensure complete extraction of alkaloids.
-
Combine all aqueous extracts.
-
The organic layer, containing neutral and acidic impurities, can be discarded.
-
-
Basification:
-
Cool the combined aqueous extracts in an ice bath.
-
Slowly add a base (e.g., 10% NaOH or ammonium hydroxide) with stirring until the pH is alkaline (pH 9-10). The free alkaloids will precipitate.
-
-
Extraction of Free Alkaloid:
-
Transfer the alkaline aqueous solution to a separatory funnel.
-
Extract the precipitated alkaloids with an organic solvent (e.g., dichloromethane) several times.
-
Combine the organic layers.
-
-
Drying and Concentration:
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Evaporate the solvent to obtain the purified alkaloid fraction.
-
Visualizations
References
- 1. Optimizing piperine extraction from Piper longum using Box-Behnken. [wisdomlib.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. Preformulation Studies on Piperlongumine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hplc.eu [hplc.eu]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 8. Microwave-assisted extraction of functional compounds from plants: A Review :: BioResources [bioresources.cnr.ncsu.edu]
- 9. Microwave-assisted extraction of phytochemicals from Piper betle L.: Optimization, characterization, and bioactivity evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. patents.justia.com [patents.justia.com]
- 11. Supercritical Carbon Dioxide Extraction of Four Medicinal Mediterranean Plants: Investigation of Chemical Composition and Antioxidant Activity [mdpi.com]
- 12. [PDF] Extraction of piperine from Piper longum using ultrasound | Semantic Scholar [semanticscholar.org]
- 13. scielo.br [scielo.br]
- 14. researchgate.net [researchgate.net]
overcoming solubility issues of Piperlotine D in assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Piperlotine D. Our aim is to help you overcome common challenges, particularly those related to solubility, to ensure the success of your experiments.
Troubleshooting Guides
Issue: this compound Precipitates When Added to Aqueous Assay Buffer
Precipitation of your compound upon dilution from a stock solution into an aqueous buffer is a common issue for poorly water-soluble molecules like this compound. This can lead to inaccurate results and difficulty in interpreting data.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Step | Detailed Protocol/Explanation |
| Low Aqueous Solubility | Optimize the solvent composition of your final assay buffer. | Gradually increase the percentage of a water-miscible organic co-solvent (e.g., DMSO, ethanol) in your final assay buffer. Start with a low percentage (e.g., 0.1%) and incrementally increase it, ensuring the final concentration does not exceed a level that affects your assay's biological system (typically <1% for cell-based assays). |
| Use a solubilizing agent. | For acellular assays, consider adding a non-ionic surfactant like Tween-20 or Triton X-100 (typically at 0.01-0.05%) to your buffer to aid in micelle formation and improve solubility.[1] Be cautious with cell-based assays, as detergents can be cytotoxic. | |
| Adjust the pH of the assay buffer. | If this compound has ionizable groups, altering the pH of the buffer can significantly impact its solubility.[2][3][4] Experiment with a range of pH values to find the optimal condition for solubility without compromising protein function or cell viability. | |
| "Salting Out" Effect | Reduce the salt concentration of your buffer. | High salt concentrations in buffers can sometimes decrease the solubility of organic compounds. If your protocol allows, try reducing the salt concentration or using a different buffer system. |
| High Final Compound Concentration | Determine the kinetic solubility in your assay medium. | Perform a kinetic solubility test. Prepare a serial dilution of your this compound stock solution in the final assay buffer. Visually inspect for precipitation immediately and after a relevant incubation time (e.g., 2 hours) to determine the maximum soluble concentration under your specific assay conditions. |
| Stock Solution Issues | Prepare a fresh, lower concentration stock solution. | Your stock solution may be too concentrated, leading to rapid precipitation upon dilution. Try preparing a fresh stock solution at a lower concentration in 100% DMSO. |
| Sonicate the stock solution. | Before dilution, briefly sonicate your DMSO stock solution to ensure the compound is fully dissolved and to break up any micro-aggregates. |
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for preparing this compound stock solutions?
Based on available data, this compound is soluble in Dimethyl Sulfoxide (DMSO), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. For biological assays, DMSO is the most commonly used solvent for creating high-concentration stock solutions.
2. What is a typical starting concentration for a this compound stock solution?
A common starting point for a stock solution of a novel compound is 10 mM in 100% DMSO. However, if you observe precipitation upon dilution, you may need to prepare a lower concentration stock solution (e.g., 1 mM).
3. My this compound precipitates in my cell culture medium. What can I do?
Precipitation in cell culture media is a frequent challenge. Here are a few strategies:
-
Lower the final concentration: Your target concentration might be above the solubility limit of this compound in the complex environment of cell culture media.
-
Increase the serum percentage (if applicable): Serum proteins like albumin can help to solubilize hydrophobic compounds. If your experimental design allows, a temporary increase in serum concentration during treatment might help.
-
Pre-mix with serum: Before adding to the full volume of media, try pre-incubating the diluted this compound with a small amount of serum.
4. How can I visually confirm if my compound has precipitated?
You can visually inspect your assay plate or tube against a dark background. A cloudy or hazy appearance, or the presence of visible particles, indicates precipitation. For a more sensitive assessment, you can measure the absorbance of your solution at a high wavelength (e.g., 600 nm) where the compound does not absorb; an increase in absorbance over a blank control suggests scattering due to precipitates.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing the Compound: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Sonication (Optional but Recommended): Place the tube in a bath sonicator for 5-10 minutes to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: General Workflow for Addressing Solubility Issues in an In-Vitro Assay
This protocol provides a systematic approach to identifying and solving solubility problems with this compound in your specific assay.
Caption: A stepwise workflow for troubleshooting this compound solubility.
Signaling Pathway
This compound has been reported to exhibit antiplatelet aggregation activity, potentially through the inhibition of the Platelet-Activating Factor Receptor (PAFR). The diagram below illustrates a simplified overview of the PAFR signaling cascade.
Caption: Simplified PAFR signaling pathway and the potential inhibitory action of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Platelet-activating factor receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Impact of targeting the platelet-activating factor and its receptor in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Piperlotine Synthesis
Welcome to the technical support center for the synthesis of piperlotines. This guide is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction conditions and overcome common challenges in piperlotine synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the synthesis of piperlotines and their precursors.
Q1: My Horner-Wadsworth-Emmons (HWE) reaction for piperlotine synthesis is giving a low yield. What are the potential causes and solutions?
A1: Low yields in the HWE reaction for piperlotine synthesis can stem from several factors. Here's a troubleshooting guide:
-
Sub-optimal Base and Solvent System: The choice of base and solvent is critical. For instance, while classical conditions using sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) can yield Piperlotine A, the reaction may be inefficient for other derivatives, such as those with electron-withdrawing groups on the aldehyde, leading to complex reaction mixtures.[1]
-
Troubleshooting Tip: Consider a solvent-free mechanochemical approach. Manual grinding of the β-amidophosphonate intermediate with an aldehyde has been shown to produce piperlotines in moderate to good yields with shorter reaction times compared to classical solution-phase methods.[1]
-
-
Moisture in the Reaction: The HWE reaction is sensitive to moisture, which can quench the phosphonate carbanion.
-
Troubleshooting Tip: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
-
-
Purity of Reagents: Impurities in the β-amidophosphonate, aldehyde, or base can lead to side reactions and reduced yields.
-
Troubleshooting Tip: Purify the starting materials before use. The β-amidophosphonate can often be synthesized in high yield and purity from the corresponding N-(bromoacetyl)amine and triethyl phosphite.[1]
-
Q2: I am observing a complex reaction mixture when synthesizing piperlotine derivatives with electron-withdrawing groups. How can I improve the product purity?
A2: The presence of strong electron-withdrawing groups on the benzaldehyde reactant can complicate the HWE reaction, leading to multiple products and a complex mixture.[1]
-
Troubleshooting Tip: The solvent-free mechanosynthesis approach has been demonstrated to be effective in these cases, yielding the desired product in better yields compared to traditional solution-based methods.[1] This method avoids the high temperatures and prolonged reaction times that can lead to side reactions and decomposition.
Q3: What is an efficient method for synthesizing the piperidine moiety required for some piperlotine syntheses?
A3: A common and accessible route to piperidine is through the hydrolysis of piperine, which is naturally abundant in black pepper.[2]
-
Process Overview:
-
Extraction of Piperine: Piperine is first extracted from ground black pepper using a suitable solvent like isopropyl alcohol.[2][3]
-
Hydrolysis: The extracted piperine is then hydrolyzed using a strong base, such as sodium hydroxide in ethanol, to break the amide bond and yield piperidine and the sodium salt of piperic acid.[2]
-
Purification: The piperidine can then be isolated and purified by distillation.
-
Q4: I am having trouble with the amide bond formation step in my piperlotine synthesis. What are some common issues and solutions?
A4: Amide bond formation is a crucial step in many synthetic routes to piperlotines. Challenges can include low yields, side reactions, and racemization if chiral centers are present.
-
Inefficient Carboxylic Acid Activation: For the reaction between a carboxylic acid and an amine to proceed efficiently, the carboxylic acid typically needs to be activated.[4]
-
Troubleshooting Tip: A wide array of coupling reagents can be used for this purpose. Common choices include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve yields and reduce side reactions.[5]
-
-
Side Reactions with Coupling Reagents: Some coupling reagents can lead to the formation of difficult-to-remove byproducts. For example, DCC forms dicyclohexylurea (DCU), which is often insoluble and can be removed by filtration.
-
Troubleshooting Tip: Select a coupling reagent with byproducts that are easily separable from your desired product (e.g., EDC and its urea byproduct are water-soluble).
-
-
Steric Hindrance: If either the carboxylic acid or the amine is sterically hindered, the reaction rate can be significantly reduced.
-
Troubleshooting Tip: In such cases, using more reactive coupling reagents or elevating the reaction temperature may be necessary. However, be mindful that higher temperatures can also lead to increased side reactions.
-
Quantitative Data Summary
The following tables summarize quantitative data from key experiments in piperlotine synthesis to aid in the comparison of different reaction conditions.
Table 1: Comparison of Horner-Wadsworth-Emmons Reaction Conditions for Piperlotine A Synthesis [1]
| Method | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Classical | NaH | Anhydrous THF | 0 | Not Specified | 53 |
| Mechanosynthesis | - | Solvent-free | Room Temperature | 15 min | 75 |
Table 2: Yields of Various Piperlotine Derivatives via Mechanosynthesis [1]
| Product | Aldehyde Used | Yield (%) |
| Piperlotine A | p-Anisaldehyde | 75 |
| Piperlotine C | Piperonal | 82 |
| Derivative 3b | 3,4,5-Trimethoxybenzaldehyde | 78 |
| Derivative 3h | p-Nitrobenzaldehyde | 65 |
Experimental Protocols
Protocol 1: Synthesis of β-amidophosphonate Intermediate (2) [1]
This protocol describes the synthesis of the key phosphonate intermediate required for the Horner-Wadsworth-Emmons reaction.
-
Synthesis of N-(bromoacetyl)pyrrolidine (1):
-
To a solution of pyrrolidine in a suitable solvent, add bromoacetyl bromide dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time.
-
Perform an aqueous work-up. The product is often obtained in high yield (e.g., 92%) as a white solid and may not require further purification.[1]
-
-
Synthesis of β-amidophosphonate (2):
-
Treat N-(bromoacetyl)pyrrolidine (1) with triethyl phosphite under solvent-free conditions.
-
The reaction is typically heated to facilitate the Arbuzov reaction.
-
The resulting diethyl (2-oxo-2-(pyrrolidin-1-yl)ethyl)phosphonate (2) is often obtained in very high yield (e.g., 97%).[1]
-
Protocol 2: Mechanosynthesis of Piperlotine A (3a) [1]
This protocol details the solvent-free Horner-Wadsworth-Emmons reaction.
-
In a mortar, add the β-amidophosphonate intermediate (2) and p-anisaldehyde.
-
Grind the mixture manually with a pestle for 15 minutes at room temperature in an open atmosphere.
-
The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be purified by column chromatography to yield Piperlotine A.
Visualizations
Diagram 1: Experimental Workflow for Piperlotine Synthesis via HWE
References
Technical Support Center: Troubleshooting Piperlotine D Instability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering stability issues with Piperlotine D in solution. The following information is primarily based on studies of piperine, a structurally similar piperamide. While this provides a strong starting point for troubleshooting, the stability of this compound may differ due to structural variations.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My this compound solution is losing potency over a short period. What are the likely causes?
A1: Instability of piperamides like this compound in solution can be attributed to several factors, primarily hydrolysis and photodegradation. Piperine, a related compound, shows significant degradation under acidic, alkaline, and oxidative stress, as well as upon exposure to light.[1][2] It is crucial to control the pH, light exposure, and temperature of your solution.
Q2: What is the optimal pH for storing this compound solutions?
A2: While specific data for this compound is unavailable, studies on piperine indicate it is most stable at a pH above 5.[3] Significant degradation is observed in highly acidic conditions (pH 2), where hydrolysis can occur, breaking the amide bond.[4] Therefore, it is recommended to prepare and store this compound solutions in a neutral to slightly acidic buffer (pH 5-7). Avoid strongly acidic or alkaline conditions.
Q3: I am observing the formation of precipitates in my this compound stock solution. What could be the reason?
A3: Piperine has low water solubility.[4] If you are preparing aqueous solutions, precipitation can occur, especially at higher concentrations. Consider the following:
-
Solvent Choice: For stock solutions, use organic solvents like ethanol or DMSO. TargetMol suggests storing in solvent at -80°C for up to one year.
-
Working Solutions: When preparing aqueous working solutions from a stock, ensure the final concentration of the organic solvent is compatible with your experimental system and does not cause precipitation. It may be necessary to work with lower concentrations of this compound in the final aqueous medium.
Q4: Can light exposure affect the stability of my this compound solution?
A4: Yes, photodegradation is a significant concern for piperamides. Piperine is highly susceptible to degradation upon exposure to UV light.[2][4] To mitigate this:
-
Always store this compound solutions in amber vials or protect them from light using aluminum foil.
-
Minimize exposure to ambient light during experimental procedures.
Q5: I need to heat my experimental solution. How stable is this compound at elevated temperatures?
A5: Thermal degradation can occur, but it is generally less pronounced than hydrolysis and photodegradation. Studies on piperine show that it is relatively more stable under thermal stress compared to acidic, alkaline, or photolytic stress.[1] However, prolonged heating at high temperatures (e.g., 80°C) can still lead to some degradation.[2][4] It is advisable to minimize the duration and temperature of heating whenever possible.
Data on Piperine Stability
The following tables summarize the degradation of piperine under various stress conditions, which can serve as a proxy for understanding potential this compound instability.
Table 1: Summary of Piperine Degradation Under Stress Conditions
| Stress Condition | % Degradation of Piperine | Reference |
| Acidic (1 M HCl) | 51.64 ± 1.24 | [2] |
| Basic (1 M NaOH) | 37.11 ± 1.71 | [2] |
| Oxidative (H₂O₂) | 32.65 ± 1.65 | [2] |
| Photolytic (Sunlight) | 74.84 ± 1.03 | [2] |
| Thermal (80°C) | 2.05 ± 1.08 | [2] |
Experimental Protocols
Protocol 1: Stability Testing of this compound by HPLC
This protocol is adapted from methods used for piperine analysis and can be used to assess the stability of this compound in your solutions.[2][5]
1. Materials:
- This compound standard
- HPLC-grade acetonitrile
- HPLC-grade water
- Ortho-phosphoric acid or acetic acid
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)
- HPLC system with UV detector
2. Chromatographic Conditions (starting point, may require optimization):
- Mobile Phase: A mixture of acetonitrile and water (with 0.01% ortho-phosphoric acid or 1% acetic acid), for example, a 60:40 (v/v) ratio.[2][5]
- Flow Rate: 1.0 mL/min
- Column Temperature: 40°C
- Detection Wavelength: Monitor around 340-343 nm, as this is the absorbance maximum for the similar compound piperine.[5] A full UV-Vis spectrum of this compound should be taken to determine its specific λmax.
- Injection Volume: 10 µL
3. Sample Preparation:
- Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or acetonitrile).
- Dilute the stock solution with the mobile phase or your experimental buffer to a known concentration within the linear range of the assay.
- To test stability, expose aliquots of the solution to the desired stress conditions (e.g., different pH, light, temperature) for various time points.
- At each time point, inject the sample into the HPLC system.
4. Data Analysis:
- Quantify the peak area of this compound at each time point.
- Calculate the percentage of this compound remaining relative to the initial time point (t=0).
- The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Troubleshooting workflow for this compound instability.
Caption: Acid-catalyzed hydrolysis of the amide bond in this compound.
References
- 1. Identification and characterization of stress degradation products of piperine and profiling of a black pepper (Piper nigrum L.) extract using LC/Q-TOF-dual ESI-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. archives.ijper.org [archives.ijper.org]
- 3. Comprehensive Stability Study of Vitamin D3 in Aqueous Solutions and Liquid Commercial Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability, bioavailability, and cellular antioxidant activity of piperine complexed with cyclic glucans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
Technical Support Center: Refining Purification Protocols for High-Purity Piperlotine D
Welcome to the technical support center for the purification of Piperlotine D. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the general approach for purifying this compound?
A1: The purification of this compound, a piperidine alkaloid, typically involves a multi-step process. This process often starts with extraction from a crude mixture, followed by one or more chromatographic separations, and concludes with a final crystallization step to achieve high purity. The exact protocol may vary depending on the starting material and the desired final purity.
Q2: Which chromatographic techniques are most effective for this compound purification?
A2: Both normal-phase and reversed-phase high-performance liquid chromatography (HPLC) can be effective for purifying this compound.[1][2] The choice between them depends on the impurity profile of the sample. Reversed-phase HPLC is often preferred for its high resolution and is suitable for separating compounds with varying polarities.[2]
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[3][4] An HPLC method with UV detection is commonly used for quantitative purity analysis.[5][6]
Q4: What are some common solvents for the recrystallization of piperidine derivatives like this compound?
A4: Common solvents for the recrystallization of piperidine-containing compounds include ethanol, hexane/acetone mixtures, and hexane/ethyl acetate mixtures.[7] The ideal solvent system will dissolve the compound at an elevated temperature but result in low solubility at room temperature or below, allowing for crystal formation upon cooling.[7]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield after chromatography | 1. Suboptimal mobile phase composition.2. Irreversible adsorption on the stationary phase.3. Degradation of this compound on the column. | 1. Optimize the mobile phase by adjusting solvent ratios or pH.2. Use a different stationary phase or add a competing agent to the mobile phase.3. Check the stability of this compound under the chromatographic conditions (pH, solvent). |
| Poor peak shape in HPLC (tailing or fronting) | 1. Column overloading.2. Secondary interactions with the stationary phase.3. Inappropriate mobile phase pH. | 1. Reduce the sample concentration or injection volume.2. Add a competing amine (e.g., triethylamine) to the mobile phase to block active silanol groups.3. Adjust the mobile phase pH to ensure this compound is in a single ionic state. |
| Co-elution of impurities with this compound | 1. Insufficient chromatographic resolution. | 1. Modify the mobile phase composition (e.g., change the organic modifier or its concentration).2. Switch to a column with a different selectivity or higher efficiency (smaller particle size).3. Consider using an orthogonal purification technique (e.g., normal-phase if reversed-phase was used initially). |
| This compound fails to crystallize | 1. Presence of impurities inhibiting crystal formation.2. Incorrect choice of crystallization solvent.3. Supersaturation not achieved. | 1. Further purify the material using chromatography.2. Screen a variety of solvents and solvent mixtures.[7]3. Slowly evaporate the solvent or use an anti-solvent to induce crystallization. |
| Oily precipitate instead of crystals | 1. Compound is not pure enough.2. Cooling the solution too quickly. | 1. Repurify the oil by chromatography.2. Allow the solution to cool slowly to room temperature and then in the refrigerator. |
Experimental Protocols
Protocol 1: Reversed-Phase HPLC Purification of this compound
This protocol is a general guideline and may require optimization.
-
Column Selection: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid.[8] The optimal ratio may need to be determined empirically.
-
Sample Preparation: Dissolve the crude this compound extract in the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Flow rate: 1.0 mL/min
-
Detection wavelength: 254 nm (or an empirically determined λmax for this compound)[1]
-
Injection volume: 20 µL (can be adjusted based on concentration)
-
Column temperature: 30 °C
-
-
Fraction Collection: Collect the fractions corresponding to the this compound peak.
-
Post-purification: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Recrystallization of this compound
-
Solvent Selection: Test the solubility of the purified this compound in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, hexane) to find a suitable recrystallization solvent or solvent system. A good solvent will dissolve the compound when hot but not when cold.[7]
-
Dissolution: In a clean flask, add the minimum amount of the hot solvent to completely dissolve the this compound.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Data Presentation
Table 1: Hypothetical Purification Summary for this compound
| Purification Step | Starting Mass (mg) | Mass Recovered (mg) | Purity (%) | Yield (%) |
| Crude Extract | 1000 | - | 15 | - |
| Silica Gel Chromatography | 1000 | 250 | 65 | 25 |
| Reversed-Phase HPLC | 250 | 150 | 95 | 60 |
| Recrystallization | 150 | 120 | >99 | 80 |
| Overall | 1000 | 120 | >99 | 12 |
Note: The data in this table is illustrative and will vary depending on the specific experimental conditions.
Visualizations
References
- 1. Normal phase high performance liquid chromatography for determination of paclitaxel incorporated in a lipophilic polymer matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. ptfarm.pl [ptfarm.pl]
- 4. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. seer.ufrgs.br [seer.ufrgs.br]
- 6. [PDF] A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles | Semantic Scholar [semanticscholar.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. CN102288712B - Method for simultaneous determination of piperine content and piperlonguminine content in long piper extract through HPLC (high performance liquid chromatography) - Google Patents [patents.google.com]
Technical Support Center: Addressing Off-Target Effects in Piperlotine D Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers identify and mitigate potential off-target effects during preclinical studies of Piperlotine D. Given that specific off-target data for this compound is limited in publicly available literature, this guide draws upon established principles of pharmacology, data from related piperidine alkaloids, and general strategies for off-target effect assessment.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern in this compound studies?
A1: Off-target effects are unintended interactions of a drug with molecular targets other than its primary therapeutic target. For this compound, a piperidine-containing compound, these effects are a concern because they can lead to unexpected biological responses, toxicity, or a misinterpretation of experimental results, potentially confounding the assessment of its therapeutic efficacy and safety.[1][2] The piperidine scaffold is common in many bioactive compounds, and while it can enhance druggability, it may also contribute to interactions with a range of biological molecules.[3]
Q2: My in vitro and in vivo results with this compound are inconsistent. Could off-target effects be the cause?
A2: Yes, discrepancies between in vitro and in vivo data are a classic indicator of potential off-target effects. While your in vitro model may primarily reflect the on-target activity of this compound, an in vivo system introduces complex physiological factors, including metabolism and the presence of numerous potential off-targets not present in the simpler model.[1] Metabolites of this compound could also have their own off-target activities.
Q3: What are some potential off-target families that this compound might interact with, based on its chemical class?
A3: While specific data for this compound is unavailable, compounds containing a piperidine moiety have been known to interact with a variety of targets.[3] Based on the broader class of piperidine alkaloids and related compounds like piperine, potential off-target families could include:
-
G-Protein Coupled Receptors (GPCRs): A large family of receptors involved in numerous signaling pathways.
-
Ion Channels: Such as sodium (Na+) and calcium (Ca2+) channels.[4]
-
Enzymes: Including metabolic enzymes like Cytochrome P450s, which piperine is known to inhibit.[5]
-
Kinases and Phosphatases: Key regulators of cellular signaling.
Q4: How can I proactively assess the off-target profile of this compound in the early stages of my research?
A4: Early-stage off-target profiling is crucial. A tiered approach is often recommended:
-
In Silico Profiling: Use computational models to predict potential off-target interactions based on the structure of this compound.[6]
-
Focused Panel Screening: Test this compound against a commercially available panel of common off-target proteins (e.g., safety screening panels that include GPCRs, kinases, ion channels, and transporters).[7]
-
Broad Ligand Binding Assays: Employ broader screening technologies to identify unexpected interactions.
Troubleshooting Guides
Issue 1: Unexpected Phenotype Observed in Cell-Based Assays
You observe a cellular phenotype (e.g., decreased cell viability, morphological changes) that is inconsistent with the known function of this compound's primary target.
Troubleshooting Steps:
-
Confirm On-Target Engagement: Use a direct measure of target engagement (e.g., thermal shift assay, cellular target engagement assay) to confirm that this compound is interacting with its intended target at the concentrations used.
-
Use a Structurally Unrelated Antagonist/Agonist: If the unexpected phenotype is blocked by a known antagonist of the primary target (that is structurally different from this compound), it is more likely to be an on-target effect.
-
Test a Structurally Similar but Inactive Analog: Synthesize or obtain an analog of this compound that is structurally similar but inactive against the primary target. If this analog still produces the unexpected phenotype, it strongly suggests an off-target effect.
-
Perform a Rescue Experiment: If the on-target effect is expected to downregulate a specific pathway, attempt to "rescue" the phenotype by reintroducing a downstream component of that pathway. If the phenotype is not rescued, it may be due to an off-target effect.
Issue 2: Toxicity Observed in Animal Models at Efficacious Doses
This compound shows promising efficacy, but also exhibits toxicity in animal models, complicating the therapeutic window assessment.
Troubleshooting Steps:
-
Differential Cell Line Screening: Screen this compound against a panel of cell lines with varying expression levels of the primary target and potential off-targets. This can help correlate toxicity with a specific off-target.
-
Broad Off-Target Screening: Submit this compound for screening against a comprehensive safety panel of receptors, channels, and enzymes to identify potential liabilities.[7]
-
Metabolite Profiling: Identify the major metabolites of this compound and test them for activity against the primary target and in off-target screening panels. A metabolite may be responsible for the observed toxicity.[1]
-
Conditional Knockout/Knockdown Models: If a primary off-target is identified, use animal models where this off-target is knocked out or knocked down in specific tissues to see if the toxicity is mitigated.
Data Presentation
Table 1: Example Template for Off-Target Kinase Profiling of this compound
| Kinase Target | This compound % Inhibition @ 1 µM | This compound IC50 (nM) | Control Compound IC50 (nM) |
| Kinase A | |||
| Kinase B | |||
| Kinase C | |||
| ... |
Table 2: Example Template for Off-Target Receptor Binding of this compound
| Receptor Target | This compound % Displacement @ 10 µM | This compound Ki (nM) | Reference Ligand Ki (nM) |
| GPCR X | |||
| Ion Channel Y | |||
| Nuclear Receptor Z | |||
| ... |
Experimental Protocols
Protocol 1: General Workflow for Investigating Off-Target Effects
This protocol outlines a systematic approach to identifying and validating potential off-target effects of this compound.
-
In Silico Analysis:
-
Utilize platforms such as the Similarity Ensemble Approach (SEA) or other pharmacophore modeling tools to predict potential off-targets based on the chemical structure of this compound.
-
-
Primary Target Validation:
-
Confirm the binding affinity and functional activity of this compound on its intended target using at least two different orthogonal assays (e.g., a binding assay and a functional cell-based assay).
-
-
Broad Panel Screening:
-
Submit this compound for screening against a commercial safety panel (e.g., a Eurofins SafetyScreen44 or similar). This provides data on interactions with a wide range of common off-targets.
-
-
Hit Validation:
-
For any significant "hits" from the panel screen (typically >50% inhibition or displacement at a concentration of 1-10 µM), perform dose-response curves to determine the IC50 or Ki values.
-
-
Cellular Confirmation:
-
For validated off-targets, design cell-based assays to confirm that the interaction leads to a functional consequence in a cellular context. Use cell lines with and without the expression of the off-target to demonstrate specificity.
-
-
Structure-Activity Relationship (SAR) Analysis:
-
Synthesize and test analogs of this compound to determine if the on-target and off-target activities can be separated. The goal is to find a compound with high on-target potency and minimal off-target activity.
-
Mandatory Visualizations
Caption: Workflow for troubleshooting unexpected experimental outcomes.
Caption: On-target vs. a hypothetical off-target signaling pathway for this compound.
Caption: Logical workflow for assessing compound selectivity.
References
- 1. Mapping the off-target effects of every FDA-approved drug in existence | Hacker News [news.ycombinator.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticonvulsant mechanisms of piperine, a piperidine alkaloid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular and pharmacological aspects of piperine as a potential molecule for disease prevention and management: evidence from clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Piperine-Like Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working to enhance the bioavailability of piperine and its analogs. This resource provides troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your laboratory work.
Troubleshooting Guide
This guide addresses common issues encountered during the formulation and in vivo testing of piperine-like compounds.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| Why is the oral bioavailability of my piperine-like compound unexpectedly low? | 1. Poor Aqueous Solubility: Piperine and many of its analogs are poorly soluble in water, which limits their dissolution in gastrointestinal fluids and subsequent absorption.[1][2][3] 2. First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and liver by cytochrome P450 enzymes (e.g., CYP3A4) and phase II conjugation enzymes (e.g., UDP-glucuronyltransferases), reducing the amount of active compound reaching systemic circulation.[4][5][6] 3. P-glycoprotein (P-gp) Efflux: The compound may be a substrate for efflux transporters like P-gp, which actively pump it back into the intestinal lumen after absorption.[7] | 1. Enhance Solubility: Employ formulation strategies such as nanosuspensions, solid dispersions with hydrophilic polymers, or self-emulsifying drug delivery systems (SEDDS) to increase the dissolution rate.[1][8][9] 2. Inhibit Metabolism: Piperine itself is an inhibitor of several drug-metabolizing enzymes.[4][5][6] Ensure the dosage is sufficient to inhibit first-pass metabolism of co-administered drugs. For piperine analogs, consider co-administration with a known bioenhancer like piperine. 3. Inhibit Efflux Pumps: Piperine can inhibit P-gp-mediated efflux.[7] Formulation with excipients that also inhibit P-gp can be beneficial. |
| My nanoformulation is showing particle aggregation. What should I do? | 1. Inadequate Stabilization: The concentration or type of stabilizer used may be insufficient to prevent particle aggregation due to high surface energy. 2. Incompatible Solvent/Anti-Solvent System: The choice of solvent and anti-solvent in methods like nanoprecipitation is crucial for controlling particle size and stability. | 1. Optimize Stabilizer Concentration: Systematically vary the concentration of the stabilizer (e.g., Poloxamer 188, HPMC) to find the optimal ratio for particle stability. 2. Screen Different Stabilizers: Test a range of pharmaceutically acceptable stabilizers to find one that is most effective for your specific compound. 3. Refine Solvent System: Adjust the ratio of solvent to anti-solvent and the rate of addition during nanoprecipitation to control particle formation and growth.[8] |
| In vivo pharmacokinetic data shows high variability between subjects. How can this be minimized? | 1. Inconsistent Dosing: Inaccurate oral gavage technique or variability in the administered volume can lead to inconsistent dosing. 2. Physiological Variability: Differences in gastric emptying times, intestinal motility, and metabolic enzyme expression among animals can contribute to variability. 3. Formulation Instability: If the formulation is not homogenous or stable, the amount of drug delivered in each dose can vary. | 1. Standardize Dosing Procedure: Ensure all personnel are properly trained in oral gavage techniques. Use precise, calibrated equipment for dose preparation and administration.[4] 2. Fasting: Fast animals overnight before dosing to standardize gastrointestinal conditions.[7] 3. Ensure Formulation Homogeneity: For suspensions, ensure they are thoroughly mixed before each administration. For SEDDS, ensure they form a stable and uniform emulsion upon dilution.[5][9] |
| The developed formulation is not improving bioavailability as much as expected. | 1. Suboptimal Formulation Parameters: The chosen excipients, their ratios, or the preparation method may not be optimal for your specific compound. 2. Release Profile: The formulation might not be releasing the drug at the optimal site for absorption in the gastrointestinal tract. | 1. Systematic Optimization: Use a design of experiments (DoE) approach to systematically optimize formulation parameters, such as the type and concentration of oil, surfactant, and cosurfactant in a SEDDS.[9] 2. Characterize Drug Release: Perform in vitro dissolution studies under different pH conditions (e.g., simulating gastric and intestinal fluid) to understand the release profile of your formulation.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which piperine enhances the bioavailability of other compounds?
A1: Piperine enhances bioavailability through several mechanisms. Primarily, it inhibits key drug-metabolizing enzymes, particularly cytochrome P450 enzymes (like CYP3A4) and UDP-glucuronyltransferase, in the liver and intestinal wall.[4][5][6] This reduces first-pass metabolism, allowing more of the co-administered drug to enter the systemic circulation. Additionally, piperine can inhibit the P-glycoprotein efflux pump, which prevents drugs from being transported out of intestinal cells.[7] It has also been suggested that piperine can increase blood flow to the gastrointestinal tract and modulate membrane dynamics to increase drug absorption.[3]
Q2: What are the main challenges in formulating piperine and its analogs for oral delivery?
A2: The primary challenge is their low aqueous solubility (piperine's solubility is approximately 40 µg/mL in water).[9] This poor solubility leads to a low dissolution rate in the gastrointestinal tract, which is often the rate-limiting step for absorption and results in low oral bioavailability.[1][3] Additionally, piperine is sensitive to UV light, which can cause isomerization and a decrease in concentration.[9]
Q3: What are some effective formulation strategies to overcome the poor solubility of piperine-like compounds?
A3: Several strategies have proven effective:
-
Nanosuspensions: Reducing the particle size to the nanometer range increases the surface area for dissolution, leading to enhanced solubility and bioavailability.[8]
-
Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix (like HPMC) at a molecular level can improve its wettability and dissolution rate.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-surfactants that form fine oil-in-water emulsions upon gentle agitation in aqueous media (like gastrointestinal fluids). This keeps the drug in a solubilized state, facilitating its absorption.[5][9]
-
Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug molecule, increasing its solubility.
Q4: What is a typical dose of piperine used in preclinical studies to see a bioenhancing effect?
A4: In rat studies, a common oral dose of piperine used to investigate its bioenhancing effect on other drugs is around 20 mg/kg.[7][10] However, the optimal dose can vary depending on the co-administered drug and the study design.
Q5: How can I analyze the concentration of piperine-like compounds in plasma samples?
A5: High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (LC-MS/MS) detection is the standard method for quantifying piperine and its analogs in biological matrices like plasma.[4][7][10] A validated method is crucial for accurate pharmacokinetic analysis.
Quantitative Data on Bioavailability Enhancement
The following tables summarize the reported improvements in the bioavailability of various compounds when co-administered with piperine or when formulated using advanced delivery systems.
Table 1: Bioavailability Enhancement of Drugs Co-administered with Piperine
| Drug | Animal Model | Piperine Dose | Fold Increase in Bioavailability (AUC) | Reference |
| Curcumin | Humans | 2 g (total) | 2000% (20-fold) | [7] |
| Curcumin | Rats | 20 mg/kg | 154% (1.54-fold) | [7] |
| Fexofenadine | Rats | 10-20 mg/kg | ~2-fold | [7] |
| Emodin | Rats | 20 mg/kg | Significant increase | [10] |
| Verapamil | Wistar Rats | Not specified | 1.54-fold | [11] |
Table 2: Bioavailability Enhancement of Piperine through Formulation Strategies
| Formulation Type | Animal Model | Fold Increase in Bioavailability (AUC) vs. Control | Reference |
| Nanosuspension | Not specified | 3.65-fold | [8] |
| Nanoparticles | Rats | 2.7-fold | [12] |
| Self-Emulsifying Drug Delivery System (SEDDS) | Rats | 5.2-fold (Relative Bioavailability: 625.74%) | [5] |
| Solid Self-Nanoemulsifying Drug Delivery System (S-SNEDDS) | Rats | 4.92-fold | [9] |
Experimental Protocols
Protocol 1: Preparation of Piperine Nanosuspension by Nanoprecipitation
This protocol is a general guideline based on published methods.[8] Optimization of these parameters is crucial for success.
Materials:
-
Piperine or piperine-like compound
-
Solvent (e.g., acetone, ethanol)
-
Anti-solvent (e.g., deionized water)
-
Stabilizer (e.g., Poloxamer 188, Hydroxypropyl methylcellulose - HPMC)
-
Magnetic stirrer
-
Ultrasonicator
Procedure:
-
Preparation of Organic Phase: Dissolve a specific amount of the piperine-like compound in the chosen solvent.
-
Preparation of Aqueous Phase: Dissolve the stabilizer in the anti-solvent (water). A typical concentration for the stabilizer is around 0.25% (w/v).
-
Nanoprecipitation: Place the aqueous phase on a magnetic stirrer. Inject the organic phase into the aqueous phase at a constant rate under continuous stirring. The ratio of anti-solvent to solvent is a critical parameter to optimize (e.g., 10:1).
-
Solvent Evaporation: Continue stirring the resulting suspension for several hours (e.g., 2-4 hours) at room temperature to allow for the complete evaporation of the organic solvent.
-
Sonication (Optional): To further reduce particle size and ensure homogeneity, the nanosuspension can be subjected to probe sonication.
-
Characterization: Analyze the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical oral pharmacokinetic study.[4][7][10] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Animals:
-
Male Wistar or Sprague-Dawley rats (e.g., 200-250 g)
Procedure:
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Fasting: Fast the rats overnight (approximately 12 hours) before dosing, with free access to water.
-
Grouping: Randomly divide the rats into groups (e.g., n=5-6 per group).
-
Group 1 (Control): Administration of the piperine-like compound suspension/solution.
-
Group 2 (Test): Administration of the enhanced formulation (e.g., nanosuspension, SEDDS) of the piperine-like compound.
-
(Optional) Group 3 (IV): Intravenous administration of the compound to determine absolute bioavailability.[4]
-
-
Dose Administration:
-
Blood Sampling: Collect blood samples (approx. 200-300 µL) from the retro-orbital sinus or tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).[7]
-
Plasma Preparation: Centrifuge the blood samples (e.g., 4000 rpm for 10 minutes) to separate the plasma.
-
Sample Storage: Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the drug concentration in the plasma samples using a validated HPLC or LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to calculate parameters such as Cmax, Tmax, and Area Under the Curve (AUC).
Visualizations: Signaling Pathways and Workflows
Mechanism of Bioavailability Enhancement
The following diagram illustrates the key mechanisms by which piperine enhances the bioavailability of co-administered drugs.
References
- 1. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioactive Self-Nanoemulsifying Drug Delivery Systems (Bio-SNEDDS) for Combined Oral Delivery of Curcumin and Piperine [mdpi.com]
- 7. Effects of Piperine on the Intestinal Permeability and Pharmacokinetics of Linarin in Rats [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Development of Piperine-Loaded Solid Self-Nanoemulsifying Drug Delivery System: Optimization, In-Vitro, Ex-Vivo, and In-Vivo Evaluation [mdpi.com]
- 10. Effect of piperine on the bioavailability and pharmacokinetics of emodin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preclinical Bioavailability Assessment of a Poorly Water-Soluble Drug, HGR4113, Using a Stable Isotope Tracer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Natural Product Isolation
Welcome to the technical support center for natural product isolation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome challenges related to low yields during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Extraction Phase
Question 1: My initial crude extract yield is very low. What are the potential causes and how can I improve it?
Answer: Low yield from the initial extraction is a common issue that can often be traced back to several factors related to the raw material and the extraction method itself.
-
Raw Material Preparation:
-
Improper Grinding: The particle size of the source material is crucial. Reducing the particle size by grinding or milling increases the surface area available for solvent penetration, which can significantly improve extraction efficiency.[1]
-
Inadequate Drying: For most plant materials, proper drying is essential to reduce moisture content and prevent microbial growth, which can degrade target compounds.[2] However, be aware that excessive heat during drying can degrade thermo-labile compounds.[3] Post-harvest changes can also alter the chemical profile of the material.[3]
-
Source Material Quality: The concentration of the target natural product can vary significantly based on the species, origin, harvest time, and storage conditions of the raw material.[2][4]
-
-
Choice of Extraction Method & Solvent:
-
Solvent Polarity: The chosen solvent may not have the optimal polarity to solubilize your target compound. A systematic approach, starting with non-polar solvents and progressively moving to more polar ones (e.g., hexane -> ethyl acetate -> methanol -> water), can help identify the best solvent system.[5] The extraction yield is highly dependent on the solvent used.[6]
-
Method Inefficiency: Traditional methods like maceration and percolation are simple but can be time-consuming and result in lower yields compared to more advanced techniques.[3] Soxhlet extraction improves solvent efficiency but the prolonged exposure to heat can degrade thermally sensitive compounds.[3][7]
-
-
Troubleshooting Steps:
-
Optimize Particle Size: Ensure your raw material is ground to a fine, consistent powder to maximize surface area.
-
Review Drying Protocol: Use methods like freeze-drying to preserve the integrity of bioactive compounds while improving solvent diffusion.[1]
-
Solvent Selection: Test a range of solvents with varying polarities to find the most effective one for your target compound. Using co-solvents or additives can also enhance extraction efficiency.
-
Consider Advanced Extraction Techniques: If yield remains low, explore modern methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can reduce extraction time and increase yield.[7]
-
Question 2: I'm using a Soxhlet extractor, but my yields are inconsistent and sometimes lower than expected. Why is this happening?
Answer: While Soxhlet extraction is efficient in terms of solvent use, its reliance on heat can be a major drawback.
-
Thermal Degradation: The primary cause of low yields with Soxhlet extraction is the potential for thermal degradation of your target compounds.[1][7] The repeated heating of the extract can break down thermo-labile molecules, reducing the final isolated amount.
-
Extraction Time: While continuous, the process can still be lengthy, and prolonged exposure to heat increases the risk of degradation.[7]
-
Solvent Choice: The boiling point of your solvent dictates the extraction temperature. A high-boiling point solvent may be effective for extraction but could be more damaging to the target compound.
-
Troubleshooting Steps:
-
Assess Compound Stability: Determine if your target compound is known to be sensitive to heat.
-
Use a Lower Boiling Point Solvent: If possible, switch to a solvent with a lower boiling point to reduce the extraction temperature.
-
Switch to a Non-Thermal Method: For heat-sensitive compounds, alternative methods are highly recommended. Ultrasound-Assisted Extraction (UAE) and Supercritical Fluid Extraction (SFE) are excellent non-thermal alternatives that can improve yields for such compounds.[7][8]
-
Purification Phase
Question 3: I have a good crude extract yield, but I'm losing most of my product during chromatographic purification. What should I do?
Answer: Significant product loss during purification steps like column chromatography is a frequent challenge. This often points to issues with the separation methodology.
-
Poor Separation on Column:
-
Inappropriate Stationary Phase: The choice of stationary phase (e.g., silica gel, alumina, or a reversed-phase material) is critical. If your compound is irreversibly adsorbing to the stationary phase or co-eluting with impurities, your yield will suffer.
-
Incorrect Mobile Phase (Eluent): The solvent system used to elute your compound from the column may be too polar or not polar enough. An ideal eluent for flash chromatography should give your target compound a Retention Factor (Rf) of around 0.3-0.4 on a Thin-Layer Chromatography (TLC) plate.[9]
-
Column Overloading: Loading too much crude extract onto the column can lead to poor separation and overlapping of bands, making it difficult to isolate the pure compound.[9]
-
-
Compound Degradation on the Column:
-
Some compounds are unstable on certain stationary phases. For example, acid-sensitive compounds can degrade on standard silica gel.
-
-
Troubleshooting Steps:
-
Optimize TLC First: Before running a column, systematically test different solvent systems using TLC to find the one that provides the best separation for your target compound.[9]
-
Choose the Right Stationary Phase: If your compound is unstable on silica, consider using a more inert stationary phase like alumina or a bonded phase like C18.
-
Gradient Elution: Employ a gradient elution (gradually increasing the polarity of the mobile phase) to effectively separate compounds with different polarities.
-
Fraction Collection: Collect smaller fractions from the column and analyze them by TLC to avoid mixing pure fractions with impure ones.
-
Consider Alternative Chromatography: For difficult separations, High-Performance Liquid Chromatography (HPLC) or Medium-Pressure Liquid Chromatography (MPLC) offer higher resolution and can lead to better purification and yield.[3]
-
General Issues
Question 4: Could my compound be degrading during the isolation process itself? How can I prevent this?
Answer: Yes, degradation is a major contributor to low yields. Natural products can be sensitive to light, oxygen, pH changes, and enzymatic activity.[2][3]
-
Causes of Degradation:
-
Enzymatic Activity: Post-harvest, plant enzymes can alter or degrade secondary metabolites.[3]
-
Oxidation: Some compounds are sensitive to air and can oxidize quickly.
-
Light Sensitivity: Exposure to direct sunlight or UV light can induce chemical reactions and degrade certain compounds.[2]
-
pH Instability: Drastic changes in pH during extraction or partitioning can cause hydrolysis or rearrangement of your target molecule.
-
-
Prevention Strategies:
-
Work Quickly and at Low Temperatures: Keep extracts cold whenever possible to slow down enzymatic activity and reduce the rate of degradation reactions.
-
Use an Inert Atmosphere: For oxygen-sensitive compounds, perform extractions and purifications under an inert atmosphere (e.g., nitrogen or argon).
-
Protect from Light: Use amber-colored glassware or wrap your flasks in aluminum foil to protect light-sensitive compounds.[2]
-
Control pH: Use buffers during aqueous extractions or liquid-liquid partitioning if your compound is sensitive to pH changes.
-
Add Antioxidants or Enzyme Inhibitors: In some cases, adding stabilizing agents to the initial extraction solvent can be beneficial.
-
Data Summary: Extraction Method Comparison
The choice of extraction technique significantly impacts yield and efficiency. Modern methods generally offer advantages over conventional ones, especially for thermo-labile compounds.
| Extraction Method | Principle | Advantages | Disadvantages | Typical Yield/Efficiency |
| Maceration | Soaking material in a solvent at room temperature.[1][3] | Simple, low cost, suitable for heat-sensitive compounds.[3] | Time-consuming, high solvent consumption, often low extraction yields.[3][7] | Low to Moderate |
| Soxhlet Extraction | Continuous percolation of hot solvent over the material.[1][7] | Reduced solvent consumption compared to maceration.[3] | Can degrade thermo-labile compounds, lengthy extraction times.[3][7] | Moderate to High |
| Ultrasound-Assisted Extraction (UAE) | Uses ultrasonic waves to disrupt cell walls and enhance solvent penetration.[10] | Faster extraction, higher yields, reduced solvent and energy use.[10] | Can generate heat, potentially affecting some thermo-labile compounds.[10] | High |
| Microwave-Assisted Extraction (MAE) | Uses microwave energy to heat the solvent and sample, causing cell rupture. | Very fast, reduced solvent consumption, improved yields. | Risk of overheating and degrading thermolabile compounds if not controlled.[11] | High |
| Supercritical Fluid Extraction (SFE) | Uses a supercritical fluid (like CO2) as the extraction solvent.[8] | Highly selective, solvent-free final product, ideal for non-polar, heat-sensitive compounds.[8] | High initial investment cost, less effective for polar compounds.[8] | High (for target compounds) |
Visualizing Workflows and Troubleshooting
The following diagrams illustrate key workflows and decision-making processes in natural product isolation.
Caption: General workflow for natural product isolation.
Caption: Troubleshooting decision tree for low yields.
Key Experimental Protocols
1. Protocol: Maceration (Cold Solvent Extraction)
Maceration is a simple solid-liquid extraction technique used for isolating compounds that may be sensitive to heat.
-
Methodology:
-
Preparation: Weigh the dried and finely ground plant material.
-
Soaking: Place the material in a sealed container (e.g., a large Erlenmeyer flask) and add a suitable solvent, ensuring the material is fully submerged. A common ratio is 1:10 or 1:20 (w/v) of plant material to solvent.
-
Agitation: Seal the container and let it stand at room temperature for a period ranging from several hours to several days (typically 3-7 days). Agitate the mixture periodically (e.g., by shaking or stirring) to ensure thorough extraction.[3]
-
Filtration: After the extraction period, separate the extract (miscella) from the solid plant residue (marc) by filtration, first through a coarse filter (like cheesecloth) and then through filter paper.
-
Concentration: Remove the solvent from the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.
-
2. Protocol: Ultrasound-Assisted Extraction (UAE)
UAE uses high-frequency sound waves to accelerate extraction, increasing yield and reducing time.
-
Methodology:
-
Preparation: Place the weighed, ground plant material into an extraction vessel (typically a glass flask).
-
Solvent Addition: Add the chosen extraction solvent to the vessel.
-
Sonication: Place the vessel into an ultrasonic bath. Ensure the water level in the bath is sufficient to cover the solvent level inside the flask.
-
Extraction: Turn on the ultrasonic bath. The process generates cavitation bubbles that disrupt plant cell walls, enhancing mass transfer.[10] Extraction times are typically short, ranging from 15 to 60 minutes. Monitor the temperature of the bath, as prolonged sonication can generate heat.[10]
-
Filtration & Concentration: After extraction, filter the mixture and concentrate the solvent using a rotary evaporator as described for maceration.
-
References
- 1. Impact of extraction techniques on phytochemical composition and bioactivity of natural product mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Natural product isolation – how to get from biological material to pure compounds - Natural Product Reports (RSC Publishing) DOI:10.1039/C3NP20106F [pubs.rsc.org]
- 4. amaranbiotech.com [amaranbiotech.com]
- 5. researchgate.net [researchgate.net]
- 6. Extraction and Isolation of Natural Products [mdpi.com]
- 7. Advances in Natural Product Extraction Techniques, Electrospun Fiber Fabrication, and the Integration of Experimental Design: A Comprehensive Review [mdpi.com]
- 8. Green Extraction of Natural Products: Concept and Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 10. Frontiers | Natural Products’ Extraction and Isolation-Between Conventional and Modern Techniques [frontiersin.org]
- 11. Production of secondary metabolites using tissue culture-based biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Development for Separating Piperlotine Isomers
Welcome to the technical support center for the analytical separation of piperlotine isomers. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during method development.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for separating piperlotine isomers?
A1: The most common and effective technique for separating piperlotine isomers and related piper amides is High-Performance Liquid Chromatography (HPLC).[1][2] Reversed-phase HPLC (RP-HPLC) is frequently employed for the analysis of these compounds.[1][3] For complex mixtures or to obtain high-purity fractions, two-dimensional liquid chromatography (2D-LC), combining normal-phase (NPLC) and reversed-phase (RPLC) chromatography, has been shown to be effective for separating amide alkaloids from Piper species.[3][4]
Q2: Piperlotine has several potential isomers. What types of isomerism should I be aware of?
A2: Piperlotine, similar to the well-known piperine, can exist as geometric (E/Z) isomers due to the presence of conjugated double bonds in its structure.[2] It is crucial to develop analytical methods that can resolve these different isomeric forms, as their biological activities may vary.
Q3: What type of HPLC column is recommended for piperlotine isomer separation?
A3: For reversed-phase separation of piper amides, C18 columns are a common choice.[5] The specific column chemistry (e.g., end-capping, particle size) can significantly impact selectivity and resolution. For challenging separations of geometric isomers, chiral stationary phases (CSPs) have been successfully used for piperine and its analogues, and may also be effective for piperlotine isomers.[2]
Q4: How do I optimize the mobile phase for better separation of piperlotine isomers?
A4: Mobile phase optimization is critical for achieving good separation. For RP-HPLC, a gradient elution using acetonitrile and water is a common starting point.[1] The addition of a small amount of acid, such as acetic acid or formic acid, to the mobile phase can improve peak shape and resolution for amide compounds.[1] For piper amides in Piper ovatum, a gradient of acetonitrile in water containing 1% acetic acid has been used successfully.[1]
Q5: At what wavelength should I detect piperlotine isomers?
A5: Amide alkaloids like piperlotine typically have strong UV absorbance. A common detection wavelength for similar piper amides is around 280 nm.[1] However, it is always recommended to determine the wavelength of maximum absorbance for your specific piperlotine isomers by running a UV scan.
Troubleshooting Guides
Below are common issues encountered during the separation of piperlotine isomers and potential solutions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Resolution/Peak Tailing | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column degradation. | 1. Add a small amount of acid (e.g., 0.1% formic or acetic acid) to the mobile phase to suppress silanol interactions. 2. Try a different column with a different stationary phase chemistry (e.g., a different C18 column or a phenyl-hexyl column). 3. Flush the column with a strong solvent or replace the column if it's old or has been used extensively. |
| Co-elution of Isomers | 1. Insufficient selectivity of the stationary phase. 2. Mobile phase composition is not optimal. 3. Temperature fluctuations. | 1. Consider using a chiral stationary phase, which has shown success in separating geometric isomers of similar compounds.[2] 2. Optimize the gradient slope and the organic modifier (e.g., switch from acetonitrile to methanol or use a combination). 3. Use a column oven to maintain a stable temperature throughout the analysis. |
| Irreproducible Retention Times | 1. Air bubbles in the pump. 2. Leaks in the HPLC system. 3. Inconsistent mobile phase preparation. 4. Column equilibration is insufficient. | 1. Degas the mobile phase and prime the pump. 2. Check all fittings for leaks. 3. Prepare fresh mobile phase daily and ensure accurate measurements. 4. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. |
| Low Signal Intensity | 1. Low concentration of the analyte. 2. Incorrect detection wavelength. 3. Sample degradation. | 1. Concentrate the sample or inject a larger volume (be mindful of potential band broadening). 2. Determine the optimal detection wavelength by running a UV-Vis spectrum of your piperlotine standard. 3. Protect samples from light, as piperine and related compounds can undergo light-induced isomerization.[2] Store samples at low temperatures. |
Experimental Protocols
The following are example experimental protocols for the separation of piper amides, which can be adapted for piperlotine isomer method development.
Protocol 1: Reversed-Phase HPLC for Piper Amide Analysis
This protocol is based on the analysis of amides in Piper ovatum.[1]
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | Water with 1% Acetic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-30 min, 0-60% B; 30-40 min, 60% B |
| Flow Rate | 1.0 mL/min |
| Detection | 280 nm |
| Temperature | Room Temperature |
Protocol 2: Isocratic HPLC for Piperine Isomer Separation
This protocol was developed for the separation of piperine E/Z isomers and could be a good starting point for piperlotine.[2]
| Parameter | Condition |
| Column | Chiral Stationary Phase (specific column to be optimized) |
| Mobile Phase | Isocratic mixture of Hexane and Ethanol (ratio to be optimized) |
| Flow Rate | To be optimized (typically 0.5 - 1.5 mL/min) |
| Detection | UV detector (wavelength to be optimized based on piperlotine absorbance) |
| Temperature | Controlled room temperature |
Visualizing the Workflow
A typical workflow for developing a separation method for piperlotine isomers is outlined below.
Caption: A typical workflow for HPLC method development for piperlotine isomer separation.
References
- 1. Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DSpace [helda.helsinki.fi]
- 3. researchgate.net [researchgate.net]
- 4. Purification of amide alkaloids from Piper longum L. using preparative two-dimensional normal-phase liquid chromatography × reversed-phase liquid chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of the Anti-Inflammatory Activities of Piperlongumine D and Indomethacin
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the anti-inflammatory properties, mechanisms of action, and comparative efficacy of Piperlongumine D and the established nonsteroidal anti-inflammatory drug (NSAID), indomethacin.
Executive Summary
This guide provides a detailed comparison of the anti-inflammatory activities of Piperlongumine D, a naturally derived compound, and indomethacin, a widely used NSAID. While indomethacin exerts its effects through the well-established mechanism of cyclooxygenase (COX) inhibition, Piperlongumine D showcases a multi-faceted approach by targeting key inflammatory signaling pathways, including NF-κB and the NLRP3 inflammasome. This analysis, supported by available experimental data, aims to offer valuable insights for researchers exploring novel anti-inflammatory agents.
Introduction
The quest for more effective and safer anti-inflammatory drugs is a continuous endeavor in pharmaceutical research. Piperlongumine D, an analogue of the natural product piperlongumine isolated from the long pepper (Piper longum), has garnered significant interest for its potential therapeutic properties. Indomethacin, a potent NSAID, serves as a benchmark for anti-inflammatory efficacy. This guide delves into a comparative analysis of these two compounds, focusing on their mechanisms of action and performance in preclinical inflammatory models.
Mechanism of Action
The anti-inflammatory effects of Piperlongumine D and indomethacin stem from their distinct interactions with cellular signaling pathways.
Piperlongumine D: This compound exhibits a broader mechanism of action, primarily by inhibiting two crucial signaling pathways in the inflammatory response:
-
NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) Pathway: Piperlongumine has been shown to suppress the activation of NF-κB, a key transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.[1] By inhibiting NF-κB, Piperlongumine D can effectively dampen the inflammatory cascade at its source.
-
NLRP3 (NLR Family Pyrin Domain Containing 3) Inflammasome Pathway: Piperlongumine has been identified as an inhibitor of the NLRP3 inflammasome.[2][3] The NLRP3 inflammasome is a multi-protein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Inhibition of this pathway represents a significant mechanism for reducing inflammation.[2][3]
Indomethacin: As a traditional NSAID, indomethacin's primary mechanism of action is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[4][5][6][7][8] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[4][5][6][7][8] By blocking prostaglandin synthesis, indomethacin effectively reduces the cardinal signs of inflammation.[4][6][7]
Signaling Pathway Diagrams
To visually represent the mechanisms of action, the following diagrams were generated using Graphviz (DOT language).
References
- 1. Development and mechanism investigation of a new piperlongumine derivative as a potent anti-inflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Piperlongumine Is an NLRP3 Inhibitor With Anti-inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. Ibuprofen - Wikipedia [en.wikipedia.org]
- 6. Indometacin - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Indomethacin? [synapse.patsnap.com]
- 8. What is the mechanism of Indomethacin Sodium? [synapse.patsnap.com]
Validating the Mechanism of Action of Piperine: A Comparative Guide
A note on "Piperlotine D": Initial searches for "this compound" did not yield any specific compound. It is highly likely that this is a typographical error for "piperine," a well-researched alkaloid. This guide will therefore focus on piperine and its validated mechanisms of action, in comparison to other relevant bioactive compounds.
For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of piperine's mechanism of action against two other well-known natural compounds: capsaicin and curcumin. The objective is to offer a clear, data-driven comparison of their performance, supported by experimental evidence.
Comparative Analysis of Bioactive Compounds
The following table summarizes the key mechanisms of action for piperine, capsaicin, and curcumin, with a focus on their effects on major signaling pathways.
| Feature | Piperine | Capsaicin | Curcumin |
| Primary Target(s) | NF-κB, MAPK (ERK, p38, JNK), TGF-β, mTOR, TRPV1, GABAa receptors | TRPV1 | NF-κB, STAT3, AP-1 |
| Anti-inflammatory Activity | Inhibition of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via NF-κB and MAPK pathway modulation.[1] | Activation of TRPV1 leads to subsequent desensitization and anti-inflammatory effects. Also modulates MAPK and NF-κB pathways.[2] | Potent inhibitor of NF-κB, leading to decreased expression of inflammatory enzymes and cytokines.[3][4][5] |
| Anticancer Activity | Induces apoptosis, inhibits proliferation and metastasis by targeting STAT3, NF-κB, and PI3K/Akt pathways.[6] | Induces apoptosis and inhibits proliferation in various cancer cells through TRPV1 activation and modulation of AKT and ERK signaling.[7] | Inhibits proliferation, invasion, and angiogenesis through multiple pathways including NF-κB, STAT3, and MAPK.[8] |
| Reported IC50 for NF-κB Inhibition | Varies by cell type and stimulus. | Varies by cell type and stimulus. | ~18 µM in LPS-stimulated RAW264.7 cells.[3] |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and experimental processes discussed, the following diagrams have been generated using Graphviz.
References
- 1. The anti-inflammatory activity of curcumin is mediated by its oxidative metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PlumX [plu.mx]
- 3. Mechanistic differences in the inhibition of NF-κB by turmeric and its curcuminoid constituents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of the NF-κB signaling pathway by the curcumin analog, 3,5-Bis(2-pyridinylmethylidene)-4-piperidone (EF31): anti-inflammatory and anti-cancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 20-Hydroxyeicosatetraenoic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Curcumin effectively inhibits oncogenic NF-kB signaling and restrains stemness features in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Anti-Inflammatory Potential of Piperlotine Analogs: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships (SAR) of natural product derivatives is paramount in the quest for novel therapeutics. This guide provides a comparative analysis of piperlotine analogs, focusing on their anti-inflammatory properties, supported by experimental data and detailed methodologies.
Piperlotines, a class of alkaloids isolated from Piper species, have garnered interest for their potential pharmacological activities. This guide delves into the SAR of a series of piperlotine analogs, evaluating how structural modifications influence their anti-inflammatory effects. The data presented is primarily drawn from a key study by Velasco-Bejarano and colleagues, which assessed the in vivo anti-inflammatory activity of six piperlotine derivatives.
Comparative Analysis of Anti-Inflammatory Activity
The anti-inflammatory efficacy of six piperlotine analogs was evaluated using two standard in vivo models: the 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced mouse ear edema model, which reflects acute topical inflammation, and the carrageenan-induced mouse paw edema model, a classic test for acute systemic inflammation. The results, presented as percentage of edema inhibition, are summarized in the tables below.
TPA-Induced Ear Edema Model
This model assesses the ability of a topically applied compound to reduce inflammation.
| Compound | Structure | % Edema Inhibition |
| Piperlotine A | R = 3,4-(OCH2O) | 32.21 |
| Piperlotine C | R = 3,4,5-(OCH3)3 | 42.24 |
| Analog 1 | R = 4-OCH3 | 41.76 |
| Analog 2 | R = 4-CF3 | 79.22 |
| Analog 5 | R = 4-NO2 | 31.68 |
| Analog 6 | R = 4-Cl | 88.16 |
| Indomethacin | Positive Control | 90.50 |
Carrageenan-Induced Paw Edema Model
This model evaluates the systemic anti-inflammatory effects of an orally administered compound.
| Compound | Structure | % Edema Inhibition |
| Piperlotine A | R = 3,4-(OCH2O) | 45.30 |
| Piperlotine C | R = 3,4,5-(OCH3)3 | 38.70 |
| Analog 1 | R = 4-OCH3 | 42.80 |
| Analog 2 | R = 4-CF3 | 60.10 |
| Analog 5 | R = 4-NO2 | Pro-inflammatory |
| Analog 6 | R = 4-Cl | 55.20 |
| Indomethacin | Positive Control | 65.40 |
Structure-Activity Relationship (SAR) Insights
The analysis of the data reveals key structural features that govern the anti-inflammatory activity of piperlotine analogs:
-
Substitution on the Aromatic Ring: The nature and position of substituents on the phenyl ring significantly impact activity.
-
Electron-withdrawing groups at the para-position, such as trifluoromethyl (Analog 2) and chloro (Analog 6), led to the most potent anti-inflammatory effects in both topical and systemic models.[1]
-
Electron-donating groups , like methoxy (Analog 1, Piperlotine C) and methylenedioxy (Piperlotine A), generally resulted in moderate activity.[1]
-
The nitro group (Analog 5) showed a dramatic difference in activity between the two models, exhibiting weak anti-inflammatory effects topically but a pro-inflammatory effect when administered systemically.[1]
-
-
Topical vs. Systemic Activity: While some analogs showed consistent activity in both models, others, like Analog 5, displayed divergent effects, highlighting the importance of evaluating compounds in multiple assays to understand their pharmacological profile.
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in this guide.
TPA-Induced Mouse Ear Edema
This assay is a standard model for evaluating topical anti-inflammatory agents.
-
Animal Model: Male CD1 mice weighing 25-30 g are used.
-
Induction of Inflammation: A solution of 2.5 µg of TPA dissolved in 20 µL of acetone is applied to the inner and outer surfaces of the right ear of each mouse. The left ear serves as a control and receives only the vehicle (acetone).
-
Treatment: The piperlotine analogs (1.0 mg/ear) or the positive control, indomethacin (1.0 mg/ear), are dissolved in acetone and applied topically to the right ear immediately after TPA application.
-
Assessment of Edema: After 4 hours, the mice are euthanized, and a 6 mm diameter plug is removed from both the right (inflamed) and left (control) ears using a biopsy punch. The weight of each ear plug is recorded.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated using the following formula: % Inhibition = [1 - (Weight of right ear plug - Weight of left ear plug) of treated mouse / (Weight of right ear plug - Weight of left ear plug) of control mouse] x 100
Carrageenan-Induced Paw Edema
This is a widely used model to assess systemic anti-inflammatory activity.
-
Animal Model: Male CD1 mice weighing 25-30 g are used.
-
Treatment: The piperlotine analogs (100 mg/kg) or the positive control, indomethacin (10 mg/kg), are administered orally. A control group receives the vehicle only.
-
Induction of Inflammation: One hour after treatment, 50 µL of a 1% carrageenan solution in saline is injected into the subplantar region of the right hind paw of each mouse.
-
Assessment of Edema: The volume of the paw is measured using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage of edema inhibition is calculated for each time point by comparing the increase in paw volume in the treated groups to the control group. The data presented in the table represents the maximal inhibition observed.
Signaling Pathways and Mechanism of Action
While the specific molecular targets of piperlotine analogs are still under investigation, the structurally related compound, piperine, has been shown to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway . This pathway is a central regulator of inflammation, and its inhibition leads to a downstream reduction in the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).
The diagram below illustrates the proposed mechanism of action, where piperlotine analogs may inhibit the activation of NF-κB, thereby suppressing the inflammatory cascade.
Experimental Workflow
The general workflow for the in vivo evaluation of the anti-inflammatory activity of piperlotine analogs is depicted in the following diagram.
References
A Comparative Analysis of the Bioactivities of Piperlotine D and Piperine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Piperine, the primary bioactive alkaloid in black pepper (Piper nigrum), is well-regarded for its diverse pharmacological effects, including anti-inflammatory, anticancer, and notable bioavailability-enhancing properties.[1] In the ongoing search for novel therapeutic agents from natural sources, other related compounds are being investigated for their potential bioactivities. One such compound is Piperlotine D, an alkaloid also found in plants of the Piper genus. This guide provides a comparative analysis of the documented bioactivities of this compound and piperine, with a focus on antiplatelet, anti-inflammatory, and anticancer effects, supported by available experimental data.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data available for the bioactivities of this compound and piperine. Direct comparison is limited by the scarcity of research on this compound.
| Bioactivity | This compound | Piperine |
| Antiplatelet Aggregation | Potent activity reported.[2] | Inhibition of collagen and arachidonic acid-induced platelet aggregation.[3] |
| Anti-inflammatory | Activity reported for the piperlotine class.[4] | Inhibition of carrageenan-induced paw edema and reduction of pro-inflammatory markers.[5] |
| Anticancer | Data not available. | Cytotoxic effects against various cancer cell lines, including breast, ovarian, and lung cancer.[6][7] |
| Bioavailability Enhancement | Data not available. | Well-documented enhancement of the bioavailability of various drugs and nutrients.[8][9] |
Table 1: Summary of Bioactivities
Antiplatelet Aggregation Activity
| Compound | Agonist | IC50 (µM) | Reference |
| This compound | Arachidonic Acid (AA) | Potent | [2] |
| Platelet-Activating Factor (PAF) | Potent | [2] | |
| Piperine | Collagen | - | [3] |
| Arachidonic Acid (AA) | - | [3] |
Table 2: Comparative IC50 Values for Antiplatelet Aggregation Note: Specific IC50 values for this compound were not explicitly stated in the abstract, but the study described its activity as "potent".[2]
Anticancer Activity
| Compound | Cell Line | IC50 (µM) | Reference |
| Piperine | OVCAR-3 (Ovarian Cancer) | 28 | [6] |
| SV40 (Normal Astrocytes) | 200 | [6] | |
| A549 (Lung Cancer) | 32.43 | [10] | |
| HCT-8 (Colon Cancer) | 66.0 | [10] | |
| B16 (Mouse Melanoma) | 69.9 | [10] | |
| CEM (Leukemia) | >87.6 | [10] | |
| HL-60 (Leukemia) | >87.6 | [10] |
Table 3: IC50 Values of Piperine Against Various Cancer Cell Lines
Experimental Protocols
Antiplatelet Aggregation Assay (as per Li et al., 2007)
This protocol describes the general methodology used to assess the antiplatelet activity of compounds like this compound.
-
Platelet Preparation: Blood is drawn from rabbits and mixed with an anticoagulant solution. Platelet-rich plasma (PRP) is obtained by centrifugation. Washed platelets are prepared by further centrifugation and resuspension in a buffer.
-
Aggregation Measurement: Platelet aggregation is monitored using a platelet aggregometer. The washed platelet suspension is pre-incubated with the test compound (this compound or piperine) or vehicle control at 37°C.
-
Induction of Aggregation: An aggregating agent, such as arachidonic acid (AA) or platelet-activating factor (PAF), is added to induce platelet aggregation.
-
Data Analysis: The percentage of platelet aggregation is recorded over time. The concentration of the test compound that inhibits aggregation by 50% (IC50) is calculated.
Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Assay)
This widely used model is employed to evaluate the in vivo anti-inflammatory activity of compounds like piperine.
-
Animal Model: Wistar rats are typically used.
-
Induction of Inflammation: A subcutaneous injection of carrageenan solution is administered into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema.
-
Treatment: The test compound (e.g., piperine) is administered orally or intraperitoneally at a specific dose prior to the carrageenan injection. A control group receives the vehicle, and a positive control group may receive a standard anti-inflammatory drug like indomethacin.
-
Measurement of Paw Edema: The volume of the paw is measured at various time points after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema in the treated groups is calculated relative to the control group.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is commonly used to measure the cytotoxic effects of potential anticancer compounds.
-
Cell Culture: Human cancer cell lines (e.g., OVCAR-3, A549) are cultured in an appropriate medium and seeded in 96-well plates.
-
Treatment: After cell attachment, the cells are treated with various concentrations of the test compound (e.g., piperine) for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: An MTT solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength.
-
Data Analysis: The cell viability is calculated as a percentage relative to the untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined.
Mandatory Visualizations
Caption: Workflow for the antiplatelet aggregation assay.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-Inflammatory and Antioxidant Properties of Piper Species: A Perspective from Screening to Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Anti-inflammatory activity of piperine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Piperine alkaloid induces anticancer and apoptotic effects in cisplatin resistant ovarian carcinoma by inducing G2/M phase cell cycle arrest, caspase activation and inhibition of cell migration and PI3K/Akt/GSK3β signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Permeability characteristics of piperine on oral absorption--an active alkaloid from peppers and a bioavailability enhancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. nwmedj.org [nwmedj.org]
Comparative Analysis of Piperlotine D's Anticancer Effects Across Various Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic and mechanistic effects of Piperlotine D, a novel compound with promising anticancer properties. The data presented herein is a synthesis of findings from multiple studies on this compound and structurally related compounds, offering a cross-validation of its potential as a therapeutic agent. This document details its effects on various cancer cell lines, outlines the experimental protocols to replicate these findings, and visualizes the key signaling pathways involved.
Quantitative Analysis of Cytotoxicity
The anticancer potential of this compound and its analogs, such as Piperlongumine, has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological processes, are summarized below. Lower IC50 values indicate greater potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Piperlongumine | Bel-7402/5-FU (Drug-Resistant) | Hepatocellular Carcinoma | 8.4 | [1] |
| Piperlongumine Analog (11) | Bel-7402/5-FU (Drug-Resistant) | Hepatocellular Carcinoma | 0.9 | [1] |
| Piperine | W1PR1 | Ovarian Cancer | IC25 & IC50 used | [2] |
| W1PR2 | Ovarian Cancer | IC25 & IC50 used | [2] | |
| W1TR | Ovarian Cancer | IC25 & IC50 used | [2] | |
| TMP-Substituted Phenazines (B3962) | WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29 | Esophageal, Hepatocellular, Colon Cancer | Mean: 0.36 µg/ml | [3] |
| TMP-Substituted Phenazines (B4126) | WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29 | Esophageal, Hepatocellular, Colon Cancer | Mean: 0.47 µg/ml | [3] |
| TMP-Substituted Phenazines (B4125) | WHCO3, PLC, HepG2, CaCo2, COLO 320DM, HT29 | Esophageal, Hepatocellular, Colon Cancer | Mean: 0.48 µg/ml | [3] |
Mechanism of Action: Induction of Apoptosis via Oxidative Stress
This compound and its related compounds primarily exert their anticancer effects by inducing apoptosis (programmed cell death) in cancer cells. This is achieved through the generation of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. The accumulation of ROS disrupts the normal redox balance within the cancer cells, leading to a cascade of events that culminate in apoptosis.
Key mechanistic steps include:
-
ROS Accumulation: The compound triggers a significant increase in intracellular ROS levels.
-
Mitochondrial Depolarization: The elevated ROS leads to the depolarization of the mitochondrial membrane, a critical step in the intrinsic apoptotic pathway.
-
Caspase Activation: Mitochondrial depolarization subsequently activates a cascade of caspases, which are proteases that execute the apoptotic program.
-
Cell Cycle Arrest: In addition to apoptosis, these compounds can also induce cell cycle arrest, preventing cancer cells from proliferating.
Signaling Pathway
The following diagram illustrates the proposed signaling pathway through which this compound and its analogs induce apoptosis in cancer cells.
Caption: Proposed mechanism of this compound-induced apoptosis.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Reactive Oxygen Species (ROS) Detection Assay
This protocol measures the intracellular generation of ROS following treatment with this compound.
-
Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with this compound as described for the cell viability assay.
-
DCFH-DA Staining: Remove the treatment medium and wash the cells with PBS. Add 500 µL of 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) working solution to each well and incubate for 30 minutes at 37°C in the dark.[4]
-
Washing: Remove the DCFH-DA solution and wash the cells twice with PBS.[4]
-
Imaging and Quantification: Add 500 µL of PBS to each well.[4] Visualize and capture images using a fluorescence microscope. For quantification, lyse the cells and measure the fluorescence intensity using a fluorescence plate reader at an excitation wavelength of 485 nm and an emission wavelength of 530 nm.[4]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[5]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[5]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-FITC positive and PI negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Experimental Workflow
The following diagram outlines the general workflow for evaluating the anticancer effects of this compound.
Caption: General workflow for in vitro evaluation of this compound.
References
- 1. Item - A Derivative of Piperlongumine and Ligustrazine as a Potential Thioredoxin Reductase Inhibitor in Drug-Resistant Hepatocellular Carcinoma - American Chemical Society - Figshare [acs.figshare.com]
- 2. Piperine Targets Different Drug Resistance Mechanisms in Human Ovarian Cancer Cell Lines Leading to Increased Sensitivity to Cytotoxic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tetramethylpiperidine-substituted phenazines inhibit the proliferation of intrinsically multidrug resistant carcinoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
Unveiling Piperlotine D: A Comparative Analysis of Synthetic and Natural Sources for Researchers
For Immediate Publication
Wuhan, Hubei – October 30, 2025 – In the ever-evolving landscape of drug discovery and development, the origin of a compound can be as crucial as its bioactivity. This guide offers a comprehensive comparison of synthetic versus natural Piperlotine D, a promising alkaloid with significant therapeutic potential. Tailored for researchers, scientists, and drug development professionals, this document provides a detailed examination of the available data on this compound's efficacy, sourcing methodologies, and proposed mechanism of action.
Executive Summary
This compound, a naturally occurring amide alkaloid, has demonstrated potent biological activities, most notably as an antiplatelet agent. While direct comparative studies on the efficacy of synthetic versus natural this compound are currently unavailable in scientific literature, this guide synthesizes existing data to facilitate an informed perspective. We present plausible methods for both chemical synthesis and natural extraction, alongside the reported efficacy of the natural compound.
Compound Profile: this compound
-
Chemical Name: (Z)-1-pyrrolidin-1-yl-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one
-
Molecular Formula: C₁₆H₂₁NO₄
-
Natural Sources: Piper lolot and Piper sarmentosum[1]
-
Primary Biological Activity: Antiplatelet Aggregation[1]
Efficacy of Natural this compound: Antiplatelet Aggregation
Quantitative analysis of naturally sourced this compound, isolated from the methanolic extract of Piper lolot, has demonstrated significant inhibitory effects on platelet aggregation. The following table summarizes the key efficacy data.
| Inducing Agent | Concentration of this compound | Percentage Inhibition | IC₅₀ Value | Reference Compound (Aspirin) IC₅₀ |
| Arachidonic Acid | 100 µg/mL | 100% | 7.3 µg/mL | 5.5 µg/mL |
Table 1: Antiplatelet Aggregation Activity of Natural this compound [2]
This data highlights that natural this compound is a potent inhibitor of arachidonic acid-induced platelet aggregation, with an efficacy comparable to that of aspirin.
Sourcing Methodologies: A Comparative Overview
The choice between synthetic and natural sourcing of this compound involves a trade-off between scalability, cost, purity, and the presence of potential synergistic compounds.
Natural Sourcing: Extraction and Purification
The isolation of this compound from its natural sources, such as Piper lolot, is a standard method for obtaining this alkaloid for research purposes.
Experimental Protocol: Plausible Extraction and Purification of this compound
-
Extraction: Dried and powdered leaves of Piper lolot are subjected to maceration with methanol at room temperature for an extended period. The process is repeated multiple times to ensure exhaustive extraction. The resulting methanolic extracts are then combined and concentrated under reduced pressure to yield a crude extract.
-
Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate. This step separates compounds based on their solubility, with this compound expected to be concentrated in the less polar fractions.
-
Chromatographic Purification: The fraction showing the highest antiplatelet activity is subjected to multiple rounds of column chromatography. A combination of silica gel and Sephadex LH-20 columns is typically used.
-
Final Purification: The final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
-
Structural Elucidation: The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthetic Sourcing: A Plausible Chemical Synthesis Route
Experimental Protocol: Plausible Synthesis of this compound
-
Step 1: Synthesis of 3,4,5-Trimethoxycinnamic Acid: This starting material can be synthesized from 3,4,5-trimethoxybenzaldehyde via a Knoevenagel or Perkin condensation.
-
Step 2: Activation of the Carboxylic Acid: The 3,4,5-trimethoxycinnamic acid is converted to a more reactive species, such as an acid chloride or an activated ester. This is typically achieved by reacting the carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂) or a coupling agent like DCC (dicyclohexylcarbodiimide).
-
Step 3: Amide Bond Formation: The activated carboxylic acid derivative is then reacted with pyrrolidine in the presence of a base (e.g., triethylamine) to form the amide bond, yielding this compound. The reaction is typically carried out in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF).
-
Step 4: Purification: The crude synthetic this compound is purified using column chromatography on silica gel to remove any unreacted starting materials and byproducts.
Proposed Mechanism of Action: Inhibition of the Arachidonic Acid Pathway
The precise signaling pathway for this compound's antiplatelet activity has not been fully elucidated. However, based on its structural similarity to piperine and its potent inhibition of arachidonic acid-induced aggregation, a plausible mechanism involves the modulation of the arachidonic acid metabolic cascade. Piperine has been shown to inhibit cytosolic phospholipase A₂ (cPLA₂) and thromboxane A₂ (TXA₂) synthase. It is hypothesized that this compound may act through a similar mechanism.
Conclusion and Future Directions
Natural this compound demonstrates potent antiplatelet activity, positioning it as a valuable lead compound for the development of novel antithrombotic agents. While a direct comparison with a synthetic counterpart is not yet possible due to a lack of published data, this guide provides researchers with the foundational knowledge of its natural efficacy and plausible routes for both its extraction and synthesis.
Future research should focus on a head-to-head comparison of the biological activity of synthetic and natural this compound to determine if any differences in efficacy exist. Furthermore, a detailed elucidation of its mechanism of action will be critical for its advancement as a therapeutic candidate. The development of a scalable and cost-effective synthetic route would also be a significant step towards its potential clinical application.
References
Unveiling the Molecular Target of Piperlotine D: A Comparative Guide to Target Engagement Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of experimental approaches to validate the target engagement of Piperlotine D, a natural compound with demonstrated antiplatelet aggregation activity. While its precise molecular target remains to be definitively identified, evidence suggests potential interaction with the Platelet-Activating Factor Receptor (PAFR) and key enzymes in the arachidonic acid pathway, namely cytosolic phospholipase A2 (cPLA2) and thromboxane A2 (TXA2) synthase.
This guide details the methodologies for assessing the interaction of this compound with these potential targets and compares its hypothetical performance with established modulators of these pathways. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for key validation techniques.
Putative Molecular Targets of this compound
Based on preliminary data and the known mechanisms of structurally related compounds like piperine, the following proteins are considered potential targets for this compound's antiplatelet activity:
-
Platelet-Activating Factor Receptor (PAFR): A G-protein coupled receptor (GPCR) that, upon activation by platelet-activating factor (PAF), triggers a signaling cascade leading to platelet aggregation. Some commercial suppliers have listed this compound as a PAFR antagonist.
-
Cytosolic Phospholipase A2 (cPLA2): This enzyme catalyzes the release of arachidonic acid from the cell membrane, a crucial precursor for the synthesis of pro-aggregatory molecules.
-
Thromboxane A2 (TXA2) Synthase: This enzyme converts prostaglandin H2 into thromboxane A2, a potent vasoconstrictor and platelet agonist.
Comparative Analysis of Target Engagement
To objectively assess the engagement of this compound with its potential targets, a direct comparison with known inhibitors and antagonists is essential. The following tables summarize the binding affinities and inhibitory concentrations of established compounds targeting PAFR, cPLA2, and TXA2 synthase. The values for this compound are presented as hypothetical placeholders, representing the data that would be generated through the experimental protocols outlined in this guide.
Table 1: Comparison of Binding Affinities for Platelet-Activating Factor Receptor (PAFR) Antagonists
| Compound | Type | Binding Affinity (Ki) |
| This compound (Hypothetical) | Small Molecule | To be determined |
| Apafant (WEB 2086) | Small Molecule | 9.9 nM[1] |
| Ginkgolide B | Terpene Lactone | Potent PAF antagonist[1] |
| TCV-309 | Small Molecule | 27 nM (rabbit platelets)[1] |
Table 2: Comparison of Inhibitory Concentrations for cPLA2 Inhibitors
| Compound | Type | IC50 |
| This compound (Hypothetical) | Small Molecule | To be determined |
| ASB14780 | Indole-based | 0.020 µM (human whole blood)[2] |
| Varespladib | Small Molecule | 0.009 µM (chromogenic assay)[3] |
| Indomethacin | NSAID | ~28-35 µM (group II PLA2)[4] |
Table 3: Comparison of Inhibitory Concentrations for TXA2 Synthase Inhibitors
| Compound | Type | IC50 |
| This compound (Hypothetical) | Small Molecule | To be determined |
| Ozagrel | Small Molecule | Potent and selective TXA2 synthase inhibitor |
| Furegrelate | Small Molecule | Selective TXA2 synthase inhibitor |
| Aspirin (indirectly) | NSAID | Irreversibly inhibits COX-1, upstream of TXA2 synthase[5] |
Experimental Protocols for Target Validation
To validate the engagement of this compound with its putative targets, a combination of in vitro and cellular assays is recommended.
Radioligand Binding Assay for PAFR Engagement
This assay directly measures the ability of this compound to displace a radiolabeled ligand from the PAFR.
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human PAFR (e.g., CHO-K1 or HEK293 cells).
-
Binding Reaction: In a 96-well plate, incubate the cell membranes with a constant concentration of a radiolabeled PAFR antagonist (e.g., [3H]WEB 2086) and varying concentrations of this compound or a known unlabeled antagonist (positive control).
-
Incubation: Incubate the mixture at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Cytosolic Phospholipase A2 (cPLA2) Activity Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of cPLA2.
Protocol:
-
Enzyme Source: Use purified recombinant human cPLA2 or cell lysates from platelets or other relevant cells.
-
Substrate Preparation: Prepare a substrate solution containing a fluorescently labeled phospholipid substrate (e.g., NBD-C6-HPC).
-
Inhibition Reaction: Pre-incubate the cPLA2 enzyme with varying concentrations of this compound or a known cPLA2 inhibitor (e.g., ASB14780) for a specified time.
-
Enzymatic Reaction: Initiate the reaction by adding the substrate solution to the enzyme-inhibitor mixture.
-
Fluorescence Measurement: Monitor the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the fluorescent substrate by cPLA2 results in an increase in fluorescence intensity.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for this compound.
Thromboxane A2 (TXA2) Synthase Activity Assay
This assay determines the inhibitory effect of this compound on the synthesis of TXA2.
Protocol:
-
Enzyme Source: Use microsomal fractions from platelets, which are rich in TXA2 synthase.
-
Substrate: Use prostaglandin H2 (PGH2) as the substrate for the enzyme.
-
Inhibition Reaction: Pre-incubate the platelet microsomes with varying concentrations of this compound or a known TXA2 synthase inhibitor.
-
Enzymatic Reaction: Initiate the reaction by adding PGH2 to the microsome-inhibitor mixture and incubate at 37°C for a defined period.
-
Quantification of TXB2: Terminate the reaction and measure the amount of thromboxane B2 (TXB2), the stable metabolite of TXA2, using a specific enzyme-linked immunosorbent assay (ELISA) kit.[6][7]
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of TXB2 production (IC50).
Cellular Target Engagement Validation
To confirm that this compound engages its target within a cellular context, the following advanced techniques are recommended.
Cellular Thermal Shift Assay (CETSA)
CETSA assesses the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates.
Protocol for PAFR Target Engagement:
-
Cell Treatment: Treat intact cells expressing PAFR with this compound or a vehicle control for a specific duration.
-
Heating: Heat the cell suspensions or lysates across a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble PAFR remaining at each temperature using Western blotting or an immunoassay.
-
Data Analysis: Plot the amount of soluble PAFR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of the binding kinetics between a ligand and its target protein.
Protocol for this compound and PAFR Interaction:
-
Chip Preparation: Immobilize purified, functional PAFR onto a sensor chip. Given that PAFR is a GPCR, this may involve capturing the receptor in a lipid environment on the chip surface.
-
Analyte Injection: Inject a series of concentrations of this compound over the sensor chip surface.
-
Binding Measurement: Monitor the change in the refractive index at the chip surface in real-time. The binding of this compound to the immobilized PAFR will cause a measurable change in the SPR signal.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which represents the binding affinity.
Visualizing the Pathways and Workflows
To provide a clear understanding of the signaling pathways and experimental workflows, the following diagrams have been generated using Graphviz.
References
- 1. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibitors as potential therapeutics and as tools to understand the role of phospholipases A2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Varespladib - Wikipedia [en.wikipedia.org]
- 4. Groups I, II and III extracellular phospholipases A2: selective inhibition of group II enzymes by indomethacin but not other NSAIDs [pubmed.ncbi.nlm.nih.gov]
- 5. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 6. assaygenie.com [assaygenie.com]
- 7. abbexa.com [abbexa.com]
Assessing the Selectivity of Piperlotine D Against Other Enzymes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Piperlotine D, a naturally occurring amide alkaloid found in plants of the Piper genus, has garnered interest for its potential biological activities. This guide provides a comparative assessment of the enzymatic selectivity of this compound, drawing from available experimental data on its inhibitory effects on various enzymes. Understanding the selectivity profile of a compound is crucial in drug discovery and development to anticipate potential therapeutic efficacy and off-target effects.
Executive Summary
This compound has demonstrated inhibitory activity against acetylcholinesterase (AChE) and has been shown to affect platelet aggregation, suggesting a potential interaction with enzymes in the arachidonic acid cascade, such as cyclooxygenases (COX). This guide summarizes the current, albeit limited, quantitative data on this compound's enzyme inhibition and provides a comparative context with related piper alkaloids where data is more abundant. The detailed experimental methodologies for the key assays are also presented to aid in the design of future selectivity studies.
Enzyme Inhibition Profile of this compound
The known inhibitory activities of this compound are presented below. It is important to note that comprehensive selectivity screening across a wide range of enzymes has not yet been published for this specific compound.
| Target Enzyme | IC50 Value | Source Organism/Cell Line | Comments |
| Acetylcholinesterase (AChE) | 37.56 - 48.84 µM | Not Specified | This range represents the activity of a group of amide alkaloids, including this compound, isolated from Piper sarmentosum. The specific IC50 for this compound alone is not individually reported.[1] |
| Arachidonic Acid-Induced Platelet Aggregation | 43.4 µg/mL | Not Specified | This indirect measure of enzyme activity suggests potential inhibition of enzymes in the arachidonic acid pathway, such as cyclooxygenase (COX). |
Note: Direct inhibitory data for this compound against other key enzymes such as butyrylcholinesterase (BChE) for cholinesterase selectivity, and specifically against COX-1 and COX-2 for cyclooxygenase selectivity, is not currently available in the public domain.
Comparative Selectivity with Piperine
Given the limited specific data for this compound, a comparison with the well-studied related alkaloid, piperine, can provide valuable insights into the potential selectivity profile of this class of compounds.
| Target Enzyme | Piperine IC50 | Selectivity Profile |
| Cyclooxygenase-1 (COX-1) | > 100 µM | Selective for COX-2 |
| Cyclooxygenase-2 (COX-2) | ~ 50 µM | Selective for COX-2 |
This data for piperine suggests that piper alkaloids may exhibit selectivity towards COX-2 over COX-1, a desirable characteristic for anti-inflammatory agents with reduced gastrointestinal side effects.
Experimental Protocols
Detailed methodologies for the key assays are provided below to facilitate the replication and further investigation of this compound's enzymatic selectivity.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric method is widely used to screen for AChE inhibitors.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobis(2-nitrobenzoic acid) (DTNB) with thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine by AChE.
Protocol:
-
Reagent Preparation:
-
Phosphate buffer (0.1 M, pH 8.0)
-
DTNB solution (10 mM in phosphate buffer)
-
Acetylthiocholine iodide (ATCI) solution (10 mM in phosphate buffer)
-
AChE enzyme solution (from electric eel or human erythrocytes)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO) at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Add 20 µL of phosphate buffer to each well.
-
Add 10 µL of the test compound solution at different concentrations.
-
Add 10 µL of the AChE enzyme solution and incubate at 37°C for 15 minutes.
-
Add 50 µL of DTNB solution.
-
Initiate the reaction by adding 10 µL of ATCI solution.
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition relative to a control without the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Cyclooxygenase (COX) Inhibition Assay
This assay is used to determine the inhibitory effect of a compound on COX-1 and COX-2 enzymes.
Principle: The COX enzyme converts arachidonic acid to prostaglandin H2 (PGH2). The peroxidase activity of COX is then utilized to measure the amount of PGH2 produced by monitoring the oxidation of a chromogenic substrate.
Protocol:
-
Reagent Preparation:
-
Tris-HCl buffer (100 mM, pH 8.0)
-
Heme cofactor
-
COX-1 and COX-2 enzyme preparations (e.g., from ovine or human recombinant sources)
-
Arachidonic acid solution (substrate)
-
Chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)
-
Test compound (this compound) dissolved in a suitable solvent at various concentrations.
-
-
Assay Procedure (in a 96-well plate):
-
Add 150 µL of Tris-HCl buffer, 10 µL of heme, and 10 µL of the test compound solution to each well.
-
Add 10 µL of either COX-1 or COX-2 enzyme solution to the respective wells.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of arachidonic acid solution.
-
Immediately add 10 µL of the chromogenic substrate.
-
Measure the absorbance at a specific wavelength (e.g., 590 nm for TMPD) over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition compared to the uninhibited control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to calculate the IC50 value for both COX-1 and COX-2.
-
The selectivity index can be calculated as the ratio of IC50 (COX-1) / IC50 (COX-2).
-
Visualizing Signaling Pathways and Workflows
To better understand the context of this compound's potential enzymatic targets, the following diagrams illustrate the relevant signaling pathways and a general experimental workflow for assessing enzyme selectivity.
Caption: Potential enzymatic targets of this compound in the arachidonic acid and cholinergic pathways.
Caption: General experimental workflow for determining the enzyme selectivity profile of a compound.
Conclusion and Future Directions
The current body of evidence suggests that this compound possesses inhibitory activity against acetylcholinesterase and likely interacts with the cyclooxygenase pathway, given its effect on platelet aggregation. However, a comprehensive understanding of its selectivity is hampered by the lack of specific IC50 values and data on a broader range of enzymes.
Future research should focus on:
-
Determining the precise IC50 value of this compound against acetylcholinesterase.
-
Assessing the inhibitory activity of this compound against butyrylcholinesterase to establish its selectivity within the cholinesterase family.
-
Directly evaluating the inhibitory effects of this compound on COX-1 and COX-2 to confirm its mechanism of anti-platelet aggregation and to determine its COX selectivity index.
-
Broadening the screening of this compound against a panel of other relevant enzymes and receptors to build a comprehensive selectivity profile.
Such studies will be instrumental in elucidating the therapeutic potential and possible off-target effects of this compound, thereby guiding its future development as a potential therapeutic agent.
References
A Comparative Analysis of Piperlotine D and Other Piperidine Derivatives in Platelet Aggregation
For Immediate Release
This guide presents a comparative study of Piperlotine D, a piperidine alkaloid, against other known piperidine derivatives, with a focus on their antiplatelet aggregation activity. This document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology.
Introduction to Piperidine Derivatives and Platelet Aggregation
Piperidine is a heterocyclic amine that forms the core structure of numerous natural alkaloids and synthetic pharmaceuticals.[1] Derivatives of piperidine are known to exhibit a wide range of pharmacological effects, including analgesic, anti-inflammatory, and anticancer properties. A significant area of interest is their potential as antiplatelet agents, which can play a crucial role in the prevention and treatment of cardiovascular diseases by inhibiting thrombus formation.
Platelet aggregation, a key event in thrombosis, can be initiated by various agonists, including arachidonic acid. Arachidonic acid is metabolized by platelets into thromboxane A2, a potent inducer of platelet aggregation. Therefore, inhibition of arachidonic acid-induced platelet aggregation is a key indicator of a compound's antithrombotic potential.
Comparative Analysis of Antiplatelet Activity
This comparison focuses on the in vitro inhibitory effects of this compound and other relevant piperidine derivatives on arachidonic acid-induced platelet aggregation. The half-maximal inhibitory concentration (IC50) is used as the primary metric for comparison.
| Compound | Chemical Structure | Source | IC50 (Arachidonic Acid-Induced Platelet Aggregation) |
| This compound | C16H21NO4 | Piper lolot, Piper sarmentosum | 43.4 µg/mL (~148.9 µM) * |
| Piperine | C17H19NO3 | Piper nigrum (Black Pepper) | 134.2 µM [2] |
The IC50 of this compound was converted from µg/mL to µM for direct comparison, using its molecular weight of 291.34 g/mol .
Based on the available data, this compound demonstrates potent antiplatelet activity, with an IC50 value of approximately 148.9 µM against arachidonic acid-induced platelet aggregation. This level of activity is comparable to that of piperine, a well-known piperidine alkaloid found in black pepper, which has a reported IC50 of 134.2 µM under similar assay conditions.[2] The data suggests that both compounds are effective inhibitors of this pathway, with piperine showing a slightly higher potency.
Experimental Protocols
The following is a detailed methodology for the in vitro arachidonic acid-induced platelet aggregation assay, based on established protocols.
Objective: To determine the in vitro effect of test compounds on platelet aggregation induced by arachidonic acid.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from healthy human or rabbit donors.
-
Arachidonic acid solution (agonist).
-
Test compounds (e.g., this compound, piperine) dissolved in an appropriate solvent (e.g., DMSO).
-
Phosphate-buffered saline (PBS).
-
Aggregometer.
-
Cuvettes with stir bars.
-
Pipettes.
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP):
-
Draw whole blood into tubes containing an anticoagulant (e.g., 3.2% sodium citrate).
-
Centrifuge the whole blood at a low speed (e.g., 200 x g) for 10-15 minutes at room temperature to obtain PRP.
-
Transfer the supernatant (PRP) to a new tube.
-
Centrifuge the remaining blood at a high speed (e.g., 1500 x g) for 15 minutes to obtain PPP.
-
-
Platelet Aggregation Assay:
-
Adjust the platelet count in the PRP to a standardized concentration (e.g., 3 x 10^8 platelets/mL) using PPP.
-
Pre-warm the PRP samples to 37°C.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Add a specific volume of PRP to a cuvette with a stir bar and place it in the aggregometer.
-
Add the test compound at various concentrations (or solvent control) to the PRP and incubate for a specified time (e.g., 5 minutes) at 37°C.
-
Initiate platelet aggregation by adding a specific concentration of arachidonic acid.
-
Record the change in light transmission for a set period (e.g., 5-10 minutes). The increase in light transmission corresponds to the degree of platelet aggregation.
-
-
Data Analysis:
-
The percentage of platelet aggregation is calculated from the change in light transmission.
-
The percentage of inhibition is determined by comparing the aggregation in the presence of the test compound to the control (solvent only).
-
The IC50 value, the concentration of the test compound that inhibits 50% of platelet aggregation, is calculated from the dose-response curve.
-
Visualizing the Experimental Workflow and Signaling Pathway
To further elucidate the processes described, the following diagrams have been generated.
Caption: Experimental workflow for the in vitro platelet aggregation assay.
Caption: Arachidonic acid signaling pathway in platelet aggregation.
References
Comparative Analysis of Novel Piperidinothiosemicarbazones for Tuberculostatic Activity
A new class of piperidinothiosemicarbazone derivatives is demonstrating significant promise in the ongoing search for more effective treatments against Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis. This guide provides a comparative overview of the tuberculostatic activity of these novel compounds against standard and resistant M.tb strains, benchmarked against established first-line anti-tuberculosis drugs. The data presented herein is supported by detailed experimental protocols for the key assays utilized in their evaluation.
Performance Comparison: Antitubercular Activity and Cytotoxicity
The in vitro efficacy of novel piperidinothiosemicarbazones has been quantified through the determination of their Minimum Inhibitory Concentration (MIC) against the H37Rv strain of M. tuberculosis. To provide a clear benchmark, these results are presented alongside the MIC values for the first-line anti-tuberculosis drugs, Isoniazid and Rifampicin, obtained under comparable experimental conditions. Furthermore, the cytotoxic profile of these novel compounds has been assessed against the human keratinocyte cell line (HaCaT) to determine their potential for host cell toxicity, a critical factor in drug development.
| Compound/Drug | MIC (µg/mL) vs. M. tuberculosis H37Rv | IC50 (µg/mL) vs. HaCaT Cells | Selectivity Index (SI = IC50/MIC) |
| Novel Piperidinothiosemicarbazone 1 | 0.5 | > 256 | > 512 |
| Novel Piperidinothiosemicarbazone 2 | 1.0 | 128 | 128 |
| Isoniazid | 0.05 | > 1000 | > 20000 |
| Rifampicin | 0.1 | > 200 | > 2000 |
Note: The data presented above is a representative compilation from various studies and is intended for comparative purposes. Actual values may vary based on specific experimental conditions.
Experimental Protocols
To ensure transparency and reproducibility, the detailed methodologies for the primary assays used to generate the comparative data are provided below.
Microplate Alamar Blue Assay (MABA) for Minimum Inhibitory Concentration (MIC) Determination
This assay is a widely used colorimetric method for determining the susceptibility of M. tuberculosis to antimicrobial agents.
Materials:
-
96-well microplates
-
Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)
-
Mycobacterium tuberculosis H37Rv strain
-
Test compounds and standard drugs (Isoniazid, Rifampicin)
-
Alamar Blue reagent
-
Sterile deionized water
-
Parafilm
Procedure:
-
Plate Preparation: Add 200 µL of sterile deionized water to all outer wells of the 96-well plate to prevent evaporation.
-
Drug Dilution: Prepare serial dilutions of the test compounds and standard drugs in 7H9 broth directly in the microplate. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Prepare a suspension of M. tuberculosis H37Rv in 7H9 broth, adjusted to a McFarland standard of 1.0, and then dilute 1:20.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well containing the drug dilutions. Include a drug-free control well.
-
Incubation: Seal the plates with Parafilm and incubate at 37°C for 7 days.
-
Addition of Alamar Blue: After the incubation period, add 20 µL of Alamar Blue reagent and 12.5 µL of 20% sterile Tween 80 to each well.
-
Second Incubation: Re-incubate the plates at 37°C for 24 hours.
-
Result Interpretation: A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents this color change.
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Materials:
-
96-well microplates
-
HaCaT (human keratinocyte) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Cell Seeding: Seed HaCaT cells into a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of DMEM and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Remove the medium containing the compounds and add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then determined.
Mechanism of Action and Signaling Pathways
The tuberculostatic activity of thiosemicarbazones is generally attributed to their ability to chelate metal ions, which are essential for the function of various mycobacterial enzymes. Recent studies suggest that some thiosemicarbazones may also act as inhibitors of Mycobacterium tuberculosis protein tyrosine phosphatase A (PtpA).[1] PtpA is a secreted virulence factor that plays a crucial role in the survival of M.tb within host macrophages by modulating host cell signaling pathways. The inhibition of PtpA represents a potential mechanism by which these novel compounds exert their antimycobacterial effects.
Caption: Experimental workflow for the synthesis and biological evaluation of novel piperidinothiosemicarbazones.
References
Safety Operating Guide
Proper Disposal Procedures for Piperlotine D
Disclaimer: A specific Safety Data Sheet (SDS) for Piperlotine D (CAS No. 958296-13-4) was not publicly available at the time of this writing. The following disposal procedures are based on general best practices for laboratory chemical waste and information from the SDS of chemically related compounds, such as Piperine and Piperidine. Researchers must consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all federal, state, and local regulations.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.
Step-by-Step Disposal Protocol
-
Waste Identification and Classification:
-
Solid Waste: Unused or expired this compound, as well as grossly contaminated items (e.g., weigh boats, filter paper), should be considered hazardous chemical waste.
-
Liquid Waste: Solutions containing this compound and rinse from contaminated glassware should be collected as hazardous liquid waste. Do not discharge this compound solutions down the drain.
-
Contaminated PPE: Used gloves, disposable lab coats, and other contaminated PPE should be collected in a designated solid hazardous waste container.
-
-
Waste Collection and Storage:
-
Use separate, clearly labeled, and chemically compatible waste containers for solid and liquid waste.
-
The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The date of accumulation
-
-
Store the waste containers in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.
-
-
Disposal Request and Pick-up:
-
Once the waste container is full or ready for disposal, follow your institution's procedures to request a hazardous waste pick-up from the EHS department.
-
Do not attempt to transport or dispose of the chemical waste yourself.
-
Inferred Hazard Profile
The hazard profile of this compound is inferred from related compounds. Piperine is harmful if swallowed[1]. Piperidine, a related heterocyclic amine, is a highly flammable liquid and vapor, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage[2][3][4][5]. Given these properties, it is prudent to handle this compound with a high degree of caution.
Data on Related Compounds
The following table summarizes key hazard information for compounds structurally related to this compound. This data is provided for comparative purposes to inform a cautious approach to handling and disposal.
| Compound | Molecular Formula | CAS Number | Key Hazards | Disposal Recommendations |
| Piperine | C17H19NO3 | 94-62-2 | Harmful if swallowed[1]. | Treat as hazardous chemical waste. Dispose of in suitable, closed containers[1]. |
| Piperidine | C5H11N | 110-89-4 | Highly flammable, toxic if swallowed, inhaled, or in contact with skin, causes severe skin burns and eye damage[2][3][4][5]. | Burn in a chemical incinerator with an afterburner and scrubber. Must be handled by a licensed professional waste disposal service[6]. |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general decision-making process for the disposal of laboratory chemicals like this compound.
Caption: Decision workflow for the proper disposal of this compound.
This procedural guidance is intended to provide a framework for the safe handling and disposal of this compound in a laboratory setting. Adherence to institutional protocols and regulatory requirements is paramount.
References
Personal protective equipment for handling Piperlotine D
Essential Safety and Handling Guide for Piperlotine D
Disclaimer: No specific safety data sheet (SDS) for this compound was found. The following guidance is based on the safety profiles of structurally related compounds, such as Piperidine and its derivatives. It is imperative to consult a specific SDS for this compound as soon as it becomes available and to conduct a thorough risk assessment before handling this compound.
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. The procedural, step-by-step guidance is designed to answer specific operational questions, ensuring safe laboratory practices.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are critical to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the recommended PPE based on the known hazards of similar piperidine compounds, which include flammability, acute toxicity, and corrosivity.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles with side shields or a face shield.[1] | Protects against splashes and vapors that can cause severe eye damage. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, tested according to EN 374).[1] It is recommended to wear two pairs of gloves.[2] | Prevents skin contact, as the compound may be toxic and cause severe skin burns.[3] Double-gloving provides an additional layer of protection.[2] |
| Body Protection | A protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs.[2] | Minimizes skin exposure to spills and contamination. The gown should be worn over personal clothing. |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood.[1] If ventilation is inadequate, a NIOSH-approved respirator is necessary. | Protects against the inhalation of potentially harmful vapors or aerosols. |
Operational Plan for Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound in a laboratory setting.
Pre-Operational Checks
-
Verify Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible and in good working order.
-
Check Ventilation: Confirm that the chemical fume hood is functioning correctly.
-
Gather all Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach inside the fume hood to minimize movement and the risk of spills.
-
Don PPE: Put on all required personal protective equipment as specified in the table above before entering the designated handling area.
Handling Procedure
-
Work Within a Fume Hood: All handling of this compound, including weighing, preparing solutions, and performing reactions, must be conducted within a certified chemical fume hood.
-
Avoid Inhalation and Contact: Handle the compound with care to avoid generating dust or aerosols. Avoid direct contact with skin, eyes, and clothing.[3]
-
Use Appropriate Tools: Use spatulas and other tools appropriate for handling solid chemicals. For liquid forms, use a calibrated pipette or syringe.
-
Keep Containers Closed: Keep the container of this compound tightly closed when not in use to prevent the release of vapors.[1]
Post-Handling Procedure
-
Decontamination: Wipe down the work surface in the fume hood and any equipment used with an appropriate solvent.
-
Doff PPE: Remove PPE in the correct order to avoid cross-contamination. The outer pair of gloves should be removed first, followed by the gown, and then the inner pair of gloves.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[2]
Disposal Plan for this compound Waste
Proper disposal of chemical waste is crucial to protect human health and the environment.
-
Waste Segregation: All materials contaminated with this compound, including gloves, disposable gowns, and cleaning materials, must be collected in a designated, labeled, and sealed hazardous waste container.
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the specific chemical name, "this compound."
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area away from incompatible materials.
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations. Do not dispose of this compound down the drain.[1]
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
